molecular formula C6H5F3N2O2S B1522136 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate CAS No. 1197741-10-8

2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Cat. No.: B1522136
CAS No.: 1197741-10-8
M. Wt: 226.18 g/mol
InChI Key: SCKXDWMZFBAHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate (CAS 1197741-10-8) is a fluorinated carbamate compound of interest in chemical and pharmaceutical research. It features a carbamate linkage connecting a 2,2,2-trifluoroethoxy group to a 1,3-thiazol-2-yl heterocycle . The compound has a molecular formula of C 6 H 5 F 3 N 2 O 2 S and a molecular weight of 226.18 g/mol . Fluorinated carbamates like this one are valuable synthetic intermediates in the development of new active molecules. Research into structurally similar trifluoroethyl-substituted ureas and carbamates has shown that these compounds can comply with drug-likeness rules (such as Lipinski's Rule of Five), suggesting their potential as candidates in drug discovery campaigns . Some analogous compounds have been evaluated for biological activity, showing moderate anticancer activity in screening programs against specific human cancer cell lines, such as leukemia, non-small cell lung cancer, and renal cancer . The mechanism of action for related compounds, as suggested by NCI COMPARE analysis, may include acting as alkylating agents or DNA/RNA antimetabolites . This product is intended for research purposes as a building block in organic synthesis and for investigative studies in agricultural and medicinal chemistry. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)3-13-5(12)11-4-10-1-2-14-4/h1-2H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKXDWMZFBAHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthesis and characterization of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The unique structural amalgamation of a thiazole ring, a carbamate linker, and a trifluoroethyl group suggests a high potential for this molecule in the modulation of biological targets. The thiazole moiety is a well-established privileged structure in medicinal chemistry, recognized for its rigid, planar nature and its capacity for hydrogen bonding, which facilitate favorable interactions with biological macromolecules.[1] The incorporation of a carbamate group can enhance the biological activity of pharmacophores and modulate pharmacokinetic properties.[2] Furthermore, the trifluoroethyl group can significantly alter a molecule's lipophilicity and metabolic stability, often leading to improved drug-like properties.[3]

This document will detail a proposed synthetic pathway, outline a comprehensive characterization workflow, and discuss the potential applications of this compound, grounding all protocols and claims in established chemical principles and authoritative references.

I. Strategic Synthesis of this compound

The synthesis of this compound can be strategically designed as a two-step process. This approach leverages the known reactivity of 2-aminothiazole and the efficient formation of carbamates from isocyanates. The proposed synthetic route is outlined below.

Step 1: Synthesis of 2-Isocyanato-1,3-thiazole

The initial step involves the conversion of the commercially available 2-aminothiazole to its corresponding isocyanate. A common and effective method for this transformation is the use of phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.

Step 2: Formation of the Carbamate

The second step is the nucleophilic addition of 2,2,2-trifluoroethanol to the newly synthesized 2-isocyanato-1,3-thiazole. This reaction is typically high-yielding and proceeds under mild conditions to afford the target compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed methodology based on established chemical transformations for the synthesis of carbamates from amines.

Materials and Reagents:

  • 2-Aminothiazole

  • Triphosgene

  • Triethylamine

  • Anhydrous Toluene

  • 2,2,2-Trifluoroethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

Part A: Synthesis of 2-Isocyanato-1,3-thiazole

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-aminothiazole (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the 2-aminothiazole solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, slowly add triethylamine (2.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • The resulting filtrate containing 2-isocyanato-1,3-thiazole is used directly in the next step without further purification.

Part B: Synthesis of this compound

  • In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the toluene solution of 2-isocyanato-1,3-thiazole from Part A to the 2,2,2-trifluoroethanol solution.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the isocyanate is consumed.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Carbamate Formation cluster_purification Workup & Purification A 2-Aminothiazole C 2-Isocyanato-1,3-thiazole A->C Phosgenation B Triphosgene, Et3N, Toluene F This compound C->F Nucleophilic Addition D 2,2,2-Trifluoroethanol E Anhydrous THF G Aqueous Workup F->G H Column Chromatography G->H I Pure Product H->I

Caption: Synthetic workflow for this compound.

II. Comprehensive Characterization of the Target Compound

A thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are essential for a complete structural elucidation.

Spectroscopic and Spectrometric Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the thiazole ring protons, a quartet for the methylene protons of the trifluoroethyl group, and a broad singlet for the carbamate N-H proton.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the carbons of the thiazole ring, and the carbons of the trifluoroethyl group (with C-F coupling).
¹⁹F NMR A triplet corresponding to the three equivalent fluorine atoms of the trifluoroethyl group.
FT-IR Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, C-F stretches, and vibrations of the thiazole ring.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound (C6H5F3N2O2S).[4]

Visualizing the Characterization Workflow

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Structure_Confirmed Structure & Purity Confirmed Purity->Structure_Confirmed

Caption: Workflow for the comprehensive characterization of the target compound.

III. Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest a range of potential therapeutic applications.

  • Enzyme Inhibition: The carbamate moiety can act as a reversible inhibitor for certain enzymes.[5]

  • Antimicrobial Properties: Thiazole-containing compounds have demonstrated effectiveness against various bacterial and fungal strains.[6]

  • Anticancer Activity: The thiazole nucleus is a component of several anticancer agents, and N-(thiazol-2-yl) derivatives have shown significant anti-cancer activity.[7]

  • Neurological Disorders: Carbamate-based drugs are utilized in the treatment of neurodegenerative disorders.[2]

The trifluoromethyl group is known to enhance membrane permeability and metabolic stability, potentially improving the pharmacokinetic profile of the molecule.[3] Further biological screening of this compound is warranted to explore its full therapeutic potential.

IV. Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic route is efficient and relies on well-established chemical principles. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. The unique combination of a thiazole ring, a carbamate linker, and a trifluoroethyl group makes this compound a promising candidate for further investigation in medicinal chemistry and drug discovery.

V. References

  • 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate - Smolecule. (2023, August 16). Retrieved from

  • Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates - ResearchGate. (2025, November 3). Retrieved from

  • 4 - Organic Syntheses Procedure. Retrieved from

  • This compound - PubChemLite. Retrieved from

  • 1197741-10-8|this compound - BLDpharm. Retrieved from

  • 2,2,2-trifluoroethyl n-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate - PubChemLite. Retrieved from

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Retrieved from

  • EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Retrieved from

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. Retrieved from

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Retrieved from

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b - JOCPR. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFysbFi9fjo2zSqV-v-BNNQMT-TbrkCMWxQOy87xx7cC1UtZ1vu3nx0lRJHo93u-HUDZ6RwBmir1LzwWpjVdrUpYerIVU_Y-vL6oCvj7NMqf1wYunowPhjxOoVOUnV0Nmpmx77YmPiv1fI3RHeUdCl6vS3GorTqrGnpilLBxDknzIo4IQqiH14AzjmrFxJ7rCqdD1HT2nlhwBUyk8te0jtTLqbZ1eETIBfIAMRKreixR04XsAzldPHnwSx1PsbZeLP9eFxa-l6fhI_4iWqJLNZeGw==

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). Retrieved from

  • This compound 1g - Dana Bioscience. Retrieved from

  • 2,2,2-trifluoroethyl n-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate - PubChemLite. Retrieved from

  • This compound - ChemicalBook. Retrieved from

  • 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate 50mg - Dana Bioscience. Retrieved from

  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate. (2025, November 15). Retrieved from

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Molecule of Interest

In the landscape of medicinal chemistry and drug development, the strategic combination of specific functional groups can yield novel molecules with significant therapeutic potential. The compound 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, identified by its CAS number 1197741-10-8, represents such a molecule of interest.[1][2] Its structure marries three key components: a stable carbamate linker, a biologically significant 1,3-thiazole ring, and a 2,2,2-trifluoroethyl group known to modulate key drug-like properties.

The carbamate group is a common structural motif in a wide array of therapeutic agents, often enhancing the biological activity and pharmacokinetic profiles of parent molecules.[3] Thiazole rings are also privileged structures in medicinal chemistry, recognized for their rigid, planar nature and their ability to engage in favorable interactions with biological targets.[4] Furthermore, the incorporation of a trifluoromethyl group can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity.[5]

Predicted Physicochemical Profile

A preliminary assessment based on the constituent functional groups allows for an educated estimation of the compound's properties. This predictive analysis is crucial for designing appropriate experimental conditions.

PropertyPredicted CharacteristicRationale
Aqueous Solubility Low to moderateThe aromatic thiazole ring and the trifluoroethyl group contribute to hydrophobicity. However, the carbamate and thiazole nitrogens can act as hydrogen bond acceptors, potentially affording some aqueous solubility.
Acidity/Basicity (pKa) Weakly basicThe nitrogen atoms within the 1,3-thiazole ring are the most likely sites of protonation. The electron-withdrawing nature of the adjacent carbamate may reduce the basicity of the thiazole ring compared to unsubstituted thiazoles.
Lipophilicity (logP) Moderately lipophilicThe trifluoroethyl group is known to increase lipophilicity.[5][6] The overall structure suggests a compound that will preferentially partition into a non-polar environment over an aqueous one.
Chemical Stability Stable under neutral and acidic conditions; susceptible to base-catalyzed hydrolysisCarbamate esters are known to be susceptible to hydrolysis, particularly under basic conditions, which would cleave the molecule into 2-aminothiazole and 2,2,2-trifluoroethanol.[3][7][8]

Experimental Determination of Physicochemical Properties

A rigorous experimental evaluation is essential to move beyond predictions and establish a definitive physicochemical profile. The following sections detail the recommended protocols.

Aqueous Solubility Determination

Understanding a compound's solubility is fundamental to its potential formulation and biological testing. A common and reliable method is the shake-flask technique.

Protocol 1: Shake-Flask Method for Aqueous Solubility

  • Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffered solution in separate, sealed vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Allow the vials to stand until the undissolved solid has settled.[9] Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant.[9] Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve of known concentrations.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at that specific pH and temperature.

Causality Behind Experimental Choices:

  • Multiple pH points: Solubility can be pH-dependent, especially for compounds with ionizable groups.[10] Testing at different pH values provides a more complete picture of its behavior in various biological environments.

  • Temperature control: Solubility is temperature-dependent. Using physiologically relevant temperatures like 37°C provides data more applicable to in vivo conditions.

  • Equilibration time: Sufficient time is required to ensure the solution is truly saturated, preventing an underestimation of solubility.[9]

Diagram 1: Workflow for Solubility Determination

G cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffered Solutions (pH 5.0, 7.4, 9.0) add_compound Add Excess Compound to Vials prep_buffer->add_compound agitate Agitate at Constant Temperature (24-48h) add_compound->agitate separate Separate Solid and Liquid Phases agitate->separate sample Sample Supernatant separate->sample hplc Analyze by HPLC-UV sample->hplc calculate Calculate Solubility hplc->calculate

Caption: General workflow for determining aqueous solubility using the shake-flask method.

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is critical for predicting a compound's charge state at different pH values, which in turn affects its solubility, permeability, and target binding.[11] UV-spectrophotometry is a widely used method for pKa determination.[11][12]

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a set of solutions with a constant total compound concentration but varying pH.

  • UV-Vis Scans: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range. The neutral and ionized forms of the molecule are expected to have different absorbance spectra.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the solutions.

  • pKa Calculation: The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[10]

Causality Behind Experimental Choices:

  • Wide pH range: This ensures that the transition from the fully protonated to the fully deprotonated state (or vice versa) is captured, allowing for accurate determination of the inflection point.

  • Constant concentration: Maintaining a constant total concentration of the analyte ensures that changes in absorbance are solely due to the shift in ionization state as a function of pH.[10]

  • Spectrophotometry: This method is suitable for compounds with a chromophore whose electronic environment changes upon ionization, leading to a detectable change in the UV-Vis spectrum. It is a robust and widely available technique.[11][12]

Lipophilicity (logP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13] A high logP indicates greater lipid solubility. The shake-flask method using n-octanol and water is the gold standard.[14][15]

Protocol 3: Shake-Flask Method for logP Determination

  • Phase Preparation: Prepare a buffered aqueous phase (typically pH 7.4 to mimic physiological conditions) and an n-octanol phase.[16] Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and then separating them.

  • Compound Addition: Dissolve a known amount of this compound in the pre-saturated n-octanol or buffer.

  • Partitioning: Combine the two phases in a separatory funnel or vial at a known volume ratio. Shake vigorously for a set period to allow the compound to partition between the two immiscible layers.

  • Phase Separation: Allow the layers to fully separate. Centrifugation can aid in this process.

  • Analysis: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Causality Behind Experimental Choices:

  • n-Octanol/Water System: This solvent system is widely accepted as a surrogate for the partitioning between aqueous biological fluids and lipid membranes.[13]

  • Pre-saturation of Solvents: This step is critical to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the accuracy of the concentration measurements.

  • pH Control: For ionizable compounds, the distribution can be pH-dependent. Measuring at pH 7.4 provides the distribution coefficient (logD), which is more physiologically relevant than the logP of the neutral species alone.[16]

Diagram 2: Relationship between logP, ADME, and Experimental Setup

G logP logP ADME ADME Properties logP->ADME influences Solubility Solubility logP->Solubility influences Permeability Permeability logP->Permeability influences Toxicity Toxicity logP->Toxicity influences Experiment Shake-Flask (Octanol/Water) Experiment->logP determines

Caption: Conceptual diagram showing how logP influences key drug properties and its experimental determination.

Chemical Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways. Forced degradation studies are an essential part of this assessment.[7]

Protocol 4: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile.[7]

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in separate experiments:

    • Acidic Hydrolysis: Mix with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix with 0.1 M NaOH and incubate at room temperature.[7] Due to the expected lability of the carbamate, this condition may require shorter time points.

    • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and store at room temperature.[7]

    • Thermal Stress: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose a solution of the compound to UV light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products.

  • Data Interpretation: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate. Identify major degradants, potentially using LC-MS.

Causality Behind Experimental Choices:

  • Multiple Stressors: This comprehensive approach mimics various conditions the compound might encounter during manufacturing, storage, and administration, providing a full picture of its liabilities.[7]

  • Stability-Indicating Method: It is critical that the analytical method can distinguish the intact drug from its breakdown products to avoid overestimating its stability.[7]

  • Identification of Degradants: Understanding the degradation products is important for safety assessment and for elucidating the mechanism of instability.

Data Interpretation and Application

The collective data from these experiments will provide a robust physicochemical profile of this compound.

PropertyPotential Implications in Drug Development
Solubility Low solubility may necessitate formulation strategies such as salt formation (if pKa is suitable) or the use of co-solvents to achieve desired concentrations for in vitro and in vivo studies.
pKa A determined pKa will inform on the compound's charge state in different parts of the body (e.g., stomach vs. intestine), which will impact its absorption and distribution.
logP A moderate to high logP value might suggest good membrane permeability but could also indicate potential issues with aqueous solubility and metabolic clearance. It helps in predicting if the compound adheres to guidelines like Lipinski's Rule of 5.[14]
Stability Instability under basic conditions would be a critical consideration for formulation, storage, and oral bioavailability, as the compound would be susceptible to degradation in the alkaline environment of the small intestine.

Conclusion

While this compound is a molecule with a rational design for potential biological activity, its utility can only be realized through a thorough understanding of its fundamental physicochemical properties. The predictive analysis and detailed experimental protocols outlined in this guide provide a clear and scientifically rigorous path for its characterization. By systematically determining its solubility, pKa, lipophilicity, and stability, researchers can make informed decisions regarding its advancement as a lead compound in drug discovery and development, ultimately bridging the gap between molecular design and therapeutic application.

References

  • Kerns, E.H., et al. (2003). Pharmaceutical profiling method for lipophilicity and integrity using liquid chromatography–mass spectrometry.
  • Avdeef, A. (2012).
  • BenchChem (2025). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability. BenchChem Scientific Resources.
  • Santos Delgado, M.J., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • Klimeš, J., et al. (2012). Carbamates in medicinal chemistry: a review. Current Medicinal Chemistry, 19(21), 3564-3589.
  • MDPI (n.d.). Benzyl-N-[4-(2-hydroxyethyl)
  • Smolecule (2023). 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)
  • Pion Inc. (2024). Introduction to log P and log D in drug development. Pion Inc.
  • ACD/Labs (n.d.). LogP—Making Sense of the Value. ACD/Labs.
  • Quora (2017). How can you determine the solubility of organic compounds?. Quora.
  • ChemAxon (n.d.). pKa Prediction. ChemAxon.
  • Barbosa, J., et al. (2001). Comparison between capillary electrophoresis, liquid chromatography, potentiometric and spectrophotometric techniques for evaluation of pKa values of zwitterionic drugs in acetonitrile—water mixtures. Analytica Chimica Acta, 437, 309.
  • Agilent Technologies (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
  • Al Khzem, A. H., & Alturki, M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Encyclopedia.pub (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • ResearchGate (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • ResearchGate (n.d.). Chromatographic Approaches for Measuring Log P.
  • PubChem (n.d.). Tert-butyl N-(2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate.
  • PubChem (n.d.). Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate.
  • ResearchGate (2025). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • Organic Syntheses (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses.
  • PubChem (n.d.). 2,2,2-Trifluoroethyl methacrylate.
  • EPA (n.d.).
  • ChemicalBook (n.d.). 2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)
  • Google Patents (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • PubMed Central (PMC) (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • American Elements (n.d.).
  • MDPI (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI.
  • Dana Bioscience (n.d.). 2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)
  • BLDpharm (n.d.). 1197741-10-8|2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)
  • Dana Bioscience (n.d.). 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)
  • PubMed Central (PMC) (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.
  • University of Toronto (2023). Solubility of Organic Compounds. University of Toronto.
  • University of California, Davis (n.d.).
  • MDPI (n.d.). Benzyl-N-[4-(2-hydroxyethyl)

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel chemical entity, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate. In the absence of direct empirical data, this document synthesizes information from established literature on its core structural components: the 2-aminothiazole nucleus, the carbamate functional group, and the 2,2,2-trifluoroethyl moiety. Based on this analysis, we hypothesize three primary areas of biological activity: acetylcholinesterase inhibition, antimicrobial efficacy, and cytotoxic potential against cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the initial investigation of this compound. We present detailed, field-proven experimental protocols for the validation of these predicted activities, alongside templates for data presentation and conceptual diagrams of relevant pathways and workflows to facilitate a structured research approach.

Introduction and Rationale

The compound this compound is a synthetic molecule that strategically combines three key chemical motifs, each with a well-documented history of imparting significant biological effects. The rationale for investigating this specific combination lies in the potential for synergistic or novel pharmacological activities arising from the unique interplay of these components.

  • The 2-Aminothiazole Core: The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to possess a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][4][5] The nitrogen and sulfur heteroatoms in the ring are key to its ability to interact with a variety of biological targets.[6]

  • The Carbamate Linker: Carbamates are a well-established class of compounds, most notably recognized for their ability to inhibit cholinesterase enzymes.[7][8][9][10] This activity is the basis for their use as insecticides and in the treatment of neurodegenerative diseases like Alzheimer's.[9][11][12] The carbamate group acts as a "pseudo-irreversible" inhibitor, carbamylating the serine residue in the active site of acetylcholinesterase (AChE), leading to a temporary inactivation of the enzyme.[11][13]

  • The 2,2,2-Trifluoroethyl Group: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoroethyl group, in particular, can significantly alter the electronic properties and lipophilicity of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Given these individual contributions, it is our primary hypothesis that this compound will function as an inhibitor of acetylcholinesterase, and may also exhibit antimicrobial and cytotoxic properties. This guide outlines the necessary steps to systematically evaluate these potential activities.

Predicted Biological Activity I: Acetylcholinesterase Inhibition

Mechanistic Hypothesis: The carbamate moiety is the primary driver of the predicted anti-cholinesterase activity. We hypothesize that this compound will act as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][10] The mechanism is expected to involve the carbamylation of the serine hydroxyl group within the AChE active site, leading to a transiently inactivated enzyme.[11] This inhibition would result in an accumulation of acetylcholine at the synapse, a therapeutic strategy for conditions characterized by cholinergic deficits.[14] The thiazole and trifluoroethyl groups may influence the compound's affinity and specificity for the enzyme's active site.[15]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a robust and widely used colorimetric assay for measuring AChE activity and its inhibition.[14][16]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test Compound: this compound

  • Positive Control: Donepezil or Galantamine

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare AChE, ATCI, and DTNB solutions in phosphate buffer to the desired concentrations.[16]

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound dilutions or positive control to the respective wells.

    • For the 100% activity control, add 25 µL of phosphate buffer (with DMSO).

    • For the blank, add 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • To start the reaction, add 25 µL of the ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[14][16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).[14]

Data Presentation: Acetylcholinesterase Inhibition

Summarize the quantitative data in a clear and structured table.

CompoundConcentration Range (µM)IC50 (µM)Inhibition TypePositive Control (Donepezil) IC50 (µM)
This compound(To be determined)(To be determined)(To be determined)(To be determined)
Visualization: AChE Inhibition Workflow

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) add_enzyme Add AChE to Microplate Wells prep_reagents->add_enzyme prep_compound Prepare Test Compound & Positive Control (Serial Dilutions) add_compound Add Compound/ Controls to Wells prep_compound->add_compound add_enzyme->add_compound pre_incubate Pre-incubate (15 min) add_compound->pre_incubate add_dtnb_atci Add DTNB & ATCI (Initiate Reaction) pre_incubate->add_dtnb_atci measure_abs Measure Absorbance (412 nm, Kinetic) add_dtnb_atci->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Predicted Biological Activity II: Antimicrobial Effects

Mechanistic Hypothesis: The 2-aminothiazole scaffold is a well-known pharmacophore in many antimicrobial agents.[2][17][18][19] Derivatives of 2-aminothiazole have demonstrated activity against a broad range of bacteria and fungi.[1][20][21] The exact mechanism can vary, but potential targets include enzymes essential for microbial survival, such as those involved in cell wall synthesis or DNA replication. We hypothesize that this compound may exhibit antimicrobial properties due to the presence of this core structure.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[22][23]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test Compound and Positive Controls (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria, Fluconazole for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Culture the selected microbial strains overnight.

    • Prepare a standardized inoculum suspension in sterile broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compound and positive controls in the appropriate broth directly in the 96-well plate.

  • Inoculation:

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum, no compound). A sterility control (broth only) is also necessary.[23]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance with a microplate reader.[23]

Data Presentation: Antimicrobial Susceptibility

Present the MIC values in a comprehensive table.

MicroorganismGram Stain/TypeTest Compound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusGram-positive(To be determined)Vancomycin(To be determined)
Escherichia coliGram-negative(To be determined)Ciprofloxacin(To be determined)
Candida albicansFungi (Yeast)(To be determined)Fluconazole(To be determined)
Aspergillus nigerFungi (Mold)(To be determined)Amphotericin B(To be determined)

Predicted Biological Activity III: Cytotoxicity in Cancer Cell Lines

Mechanistic Hypothesis: Numerous 2-aminothiazole derivatives have been reported to exhibit significant anticancer activity.[1][24] These compounds can induce apoptosis, inhibit cell cycle progression, and target specific kinases involved in cancer cell proliferation and survival.[5] It is plausible that this compound could exert cytotoxic effects on cancer cells, warranting an initial screening against various human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[25][26][27][28]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test Compound and Positive Control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and positive control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Data Presentation: Cytotoxicity

Organize the cytotoxicity data in a clear table format.

Cell LineCancer TypeTest Compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7Breast(To be determined)(To be determined)
A549Lung(To be determined)(To be determined)
HCT116Colon(To be determined)(To be determined)
Visualization: Hypothesized Apoptotic Signaling Pathway

Apoptosis_Pathway compound 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate target Putative Kinase or Protein Target compound->target Inhibition caspase9 Caspase-9 (Initiator) target->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for inducing apoptosis.

Conclusion

This technical guide provides a scientifically grounded framework for the initial biological evaluation of this compound. By leveraging the known pharmacological properties of its constituent chemical moieties, we have prioritized three key areas for investigation: acetylcholinesterase inhibition, antimicrobial activity, and anticancer cytotoxicity. The detailed experimental protocols and data presentation formats provided herein are designed to ensure a rigorous and systematic approach to characterizing the bioactivity of this novel compound. The successful validation of these predicted activities could position this compound as a promising lead compound for further drug development efforts.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link].

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link].

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link].

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link].

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. Available at: [Link].

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link].

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link].

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link].

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. Available at: [Link].

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link].

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Available at: [Link].

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

  • Mechanism of Action of Organophosphorus and Carbamate Insecticides. Sci-Hub. Available at: [Link].

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link].

  • Carbamate Protection of AChE Against Inhibition by Agricultural Chemicals. Wiley Online Library. Available at: [Link].

    • Carbamate Insecticide Action. YouTube. Available at: [Link].

  • Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link].

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. Available at: [Link].

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link].

  • Mechanism of action of organophosphorus and carbamate insecticides. PubMed Central. Available at: [Link].

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link].

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link].

  • Carbamate Toxicity. NCBI Bookshelf. Available at: [Link].

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link].

  • Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. Available at: [Link].

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. Available at: [Link].

  • Carbamates: Mode of action. e-Krishi Shiksha. Available at: [Link].

  • Mode of action of carbamate.pptx. SlideShare. Available at: [Link].

  • A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. ResearchGate. Available at: [Link].

  • Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. Available at: [Link].

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link].

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link].

  • 2-Aminothiazole. Wikipedia. Available at: [Link].

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link].

  • (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. Available at: [Link].

  • 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • 6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link].

  • Assay for screening of acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link].

  • Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. Assay Genie. Available at: [Link].

Sources

"2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the putative mechanism of action for the compound this compound. In the absence of direct, empirical data for this specific molecule, this document synthesizes established knowledge of its core structural motifs: the carbamate functional group, the 1,3-thiazole heterocyclic ring, and the 2,2,2-trifluoroethyl moiety. A primary hypothesis is presented, centering on the inhibition of acetylcholinesterase (AChE), a well-documented activity of many carbamate-containing compounds. The influence of the thiazole and trifluoroethyl groups on target engagement, metabolic stability, and overall pharmacological profile is also explored. This guide further outlines detailed experimental protocols to empirically validate the hypothesized mechanism of action, offering a roadmap for researchers in pharmacology and drug discovery.

Introduction and Molecular Profile

This compound is a synthetic organic compound featuring three key functional domains that likely dictate its biological activity. A comprehensive understanding of its potential mechanism of action requires an individual assessment of these components and their synergistic contributions.

  • The Carbamate Moiety: The carbamate group is a well-established pharmacophore, most notably recognized for its role in the inhibition of cholinesterase enzymes.[1][2] Carbamates are structurally analogous to acetylcholine and act as pseudo-substrates for acetylcholinesterase (AChE).[3]

  • The 1,3-Thiazole Ring: The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.[4] This moiety is a common feature in a multitude of biologically active compounds, contributing to their pharmacological properties through various non-covalent interactions with biological targets.[4][5]

  • The 2,2,2-Trifluoroethyl Group: The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7]

Based on the prominent carbamate structure, the primary hypothesized mechanism of action for this compound is the inhibition of acetylcholinesterase.

Hypothesized Core Mechanism of Action: Acetylcholinesterase Inhibition

The most probable mechanism of action for this compound is the reversible inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged and enhanced cholinergic signaling.

The inhibitory action of carbamates on AChE involves the carbamylation of a serine residue within the enzyme's active site.[1] This process is analogous to the acetylation that occurs with the natural substrate, acetylcholine, but the resulting carbamylated enzyme is much more stable and slower to hydrolyze. This leads to a temporary inactivation of the enzyme.

G cluster_0 AChE Active Site cluster_1 This compound cluster_2 Outcome Serine Serine Residue Histidine Histidine Residue Serine->Histidine Catalytic Triad Interaction Inhibited_AChE Inhibited AChE Serine->Inhibited_AChE Anionic_Site Anionic Site Carbamate Carbamate Group Carbamate->Serine Carbamylation Thiazole Thiazole Ring Thiazole->Anionic_Site Binding Interaction Trifluoroethyl Trifluoroethyl Group

Caption: Proposed interaction of this compound with the AChE active site.

Role of the Thiazole and Trifluoroethyl Moieties

While the carbamate group is responsible for the direct inhibition of AChE, the thiazole and trifluoroethyl moieties are predicted to play crucial roles in modulating the compound's potency, selectivity, and pharmacokinetic properties.

  • Thiazole Ring: The thiazole ring can engage in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, with residues in the active site gorge of AChE, thereby influencing the compound's binding affinity and orientation for optimal carbamylation.[5]

  • Trifluoroethyl Group: The highly electronegative fluorine atoms of the trifluoroethyl group can enhance the electrophilicity of the carbamate carbonyl carbon, potentially increasing the rate of carbamylation.[6] Furthermore, this group is known to increase metabolic stability by blocking potential sites of oxidative metabolism.

Experimental Validation of the Hypothesized Mechanism

To empirically determine the mechanism of action, a series of well-established in vitro assays should be conducted.

Primary Assay: Acetylcholinesterase Inhibition Assay

The primary method to validate the hypothesized mechanism is a direct enzymatic assay to measure the inhibition of AChE. The Ellman's assay is a widely used, simple, and reliable colorimetric method for this purpose.

Experimental Protocol: Ellman's Assay for AChE Inhibition

  • Preparation of Reagents:

    • Acetylcholinesterase (AChE) solution from a suitable source (e.g., electric eel or human recombinant).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • Phosphate buffer (pH 8.0).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE solution to initiate the pre-incubation period, allowing the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI substrate.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.

    • Measure the absorbance of TNB at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

G A Prepare Reagents (AChE, DTNB, ATCI, Buffer, Test Compound) B Add Buffer, DTNB, and Test Compound to 96-well plate A->B C Add AChE Solution (Pre-incubation) B->C D Add ATCI Substrate to Initiate Reaction C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the Ellman's Assay to determine AChE inhibition.

Secondary Assays: Enzyme Kinetics and Reversibility

To further characterize the inhibition, kinetic studies should be performed.

  • Michaelis-Menten Kinetics: By measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated. This will help determine the type of inhibition (competitive, non-competitive, or uncompetitive).

  • Reversibility Assay: To confirm the reversible nature of the inhibition, a dialysis or rapid dilution experiment can be performed. If the enzyme activity is restored after the removal of the inhibitor, the inhibition is reversible.

Potential Alternative or Additional Mechanisms

While AChE inhibition is the most probable mechanism, the structural motifs of this compound suggest the possibility of other biological activities that warrant investigation.

  • Antimicrobial Activity: Thiazole derivatives are known to possess antimicrobial properties.[8] Therefore, the compound could be screened against a panel of bacteria and fungi.

  • Anticancer Activity: Numerous thiazole-containing compounds have demonstrated anticancer activity.[4] The antiproliferative effects of the compound could be evaluated in various cancer cell lines.

  • Other Enzyme Inhibition: The carbamate and thiazole moieties might interact with other enzymes. Broader enzymatic screening could reveal unexpected targets.[9]

Conclusion

Based on a thorough analysis of its chemical structure, the primary and most plausible mechanism of action for this compound is the reversible inhibition of acetylcholinesterase via carbamylation of the active site serine residue. The thiazole and trifluoroethyl groups are anticipated to enhance binding affinity and improve the pharmacokinetic profile of the molecule. The experimental protocols outlined in this guide provide a clear path to empirically validate this hypothesis and to further characterize the compound's pharmacological profile. Future research should also explore potential secondary mechanisms, such as antimicrobial or anticancer activities, to fully elucidate the biological effects of this compound.

References

  • Molecules. 2023 Apr; 28(7): 2990. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link][6][7]

  • ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link][5]

  • PubMed. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

  • Dana Bioscience. This compound 1g. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

  • Environmental Health Perspectives. (1990). Mechanism of action of organophosphorus and carbamate insecticides. [Link][1]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • National Institutes of Health. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. [Link]

  • NCBI Bookshelf. (2023). Carbamate Toxicity. [Link][2]

  • PubMed. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. [Link][3]

  • National Institutes of Health. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link][4]

  • MDPI. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link][8]

  • National Institutes of Health. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. [Link]

  • PubMed. (2021). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. [Link]

  • PubMed Central. (2023). Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. [Link][9]

  • PubMed. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. [Link]

  • PubMed Central. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. [Link]

  • Dana Bioscience. 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate 5g. [Link]/bldpharm-bld01061867-5g)

Sources

"in vitro evaluation of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Abstract

This technical guide outlines a comprehensive, tiered strategy for the in vitro evaluation of this compound, a novel small molecule with potential therapeutic applications. The structure of this compound incorporates three key pharmacophores: a thiazole ring, a carbamate linker, and a trifluoroethyl group. This combination suggests potential bioactivity, likely involving enzyme inhibition, while also being engineered for favorable metabolic properties. This document provides a logical, field-proven framework for characterizing its drug-like properties, safety profile, mechanism of action, and metabolic fate, designed for researchers in drug discovery and development. Each proposed step is supported by scientific rationale and detailed, self-validating protocols.

Introduction and Rationale

The discovery of novel therapeutic agents requires a systematic and rigorous preclinical evaluation. The subject of this guide, this compound, presents a compelling case for investigation based on its distinct structural motifs.

  • The Carbamate Moiety: Organic carbamates are prominent in medicinal chemistry and are structural components of many approved drugs.[1] They are known to act as "pseudo-irreversible" inhibitors of enzymes, particularly serine hydrolases, by carbamoylating the catalytic serine residue in the active site.[2][3] This mechanism is central to the action of drugs like rivastigmine, a cholinesterase inhibitor used in Alzheimer's disease.[4][5]

  • The Thiazole Ring: The thiazole ring is a privileged structure in medicinal chemistry, found in a wide range of compounds with antimicrobial, antifungal, and anticancer activities.[6][7][8] Its rigid, planar structure and hydrogen-bonding capabilities contribute to favorable interactions with biological targets.[6]

  • The 2,2,2-Trifluoroethyl Group: Fluorination, particularly the inclusion of a trifluoromethyl (CF3) group, is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[9][10]

This guide proposes a multi-stage evaluation process designed to efficiently assess the therapeutic potential of this compound, starting with fundamental properties and progressing to detailed mechanistic and metabolic studies.

Stage 1: Physicochemical Characterization and Drug-Likeness

Before committing resources to extensive biological assays, it is critical to establish the fundamental physicochemical properties of the compound. These parameters heavily influence solubility, permeability, and overall suitability for downstream assays and potential in vivo applications.[11]

Experimental Protocols

2.1.1 Aqueous Solubility Determination (Shake-Flask Method)

  • Rationale: Poor aqueous solubility can hinder absorption and lead to unreliable results in biological assays. This gold-standard method determines the thermodynamic solubility.

  • Protocol:

    • Add an excess amount of this compound to a vial containing a buffered solution (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Include a known soluble compound as a positive control.

2.1.2 Lipophilicity (Log P) Determination

  • Rationale: The partition coefficient (Log P) between octanol and water is a key indicator of a drug's ability to cross cell membranes. It is a critical component of "drug-likeness" rules, such as Lipinski's Rule of Five.[12][13]

  • Protocol:

    • Prepare a solution of the compound at a known concentration in the aqueous phase (water or buffer).

    • Add an equal volume of n-octanol.

    • Vortex the mixture vigorously for several minutes to facilitate partitioning.

    • Allow the two phases to separate completely, using centrifugation if necessary.

    • Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC.

    • Calculate Log P as: Log P = log10([Compound]octanol / [Compound]aqueous).

Data Presentation: Predicted Drug-Like Properties

Computational tools provide a rapid initial assessment of drug-likeness.

PropertyPredicted ValueComplianceRationale & Reference
Molecular Weight (MW)~228.18 g/mol Yes (< 500)Influences absorption and diffusion.[13]
Log P(To be determined)Target: < 5Affects permeability and solubility.[12][13]
H-Bond Donors1 (Amine N-H)Yes (≤ 5)Influences solubility and membrane passage.[13]
H-Bond Acceptors4 (O=C, O-C, Thiazole N, S)Yes (≤ 10)Influences solubility and receptor binding.[13]

Stage 2: In Vitro Safety and Cytotoxicity Profiling

Assessing cytotoxicity is a critical early step to identify potential liabilities and establish a safe concentration range for subsequent efficacy assays.[14][15] A compound that is highly toxic to all cells is generally not a viable therapeutic candidate, unless intended as a broad-spectrum cytotoxic agent for oncology.[14]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines a standard workflow for assessing the cytotoxic potential of the compound.

G cluster_prep Preparation cluster_exposure Compound Exposure cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cells in 96-well plates (e.g., HepG2, HEK293) incubation Incubate 24h for cell adherence start->incubation treatment Treat cells with compound dilutions, vehicle control, and positive control (e.g., Doxorubicin) incubation->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment incubation_2 Incubate for 48-72h treatment->incubation_2 mtt MTT Assay (Metabolic Activity) incubation_2->mtt ldh LDH Release Assay (Membrane Integrity) incubation_2->ldh analysis Calculate % Viability vs. Control mtt->analysis ldh->analysis ic50 Determine IC50 from Dose-Response Curve analysis->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Rationale: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability and metabolic activity.[15] A reduction in metabolic activity is indicative of cytotoxicity.

  • Protocol:

    • Follow the preparation and exposure steps outlined in the workflow (Section 3.1).

    • After the 48-72 hour incubation, remove the culture medium.

    • Add MTT reagent (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Stage 3: Target-Based Mechanistic Evaluation

The carbamate structure strongly suggests a mechanism of action involving enzyme inhibition.[16][17] A logical starting point is to screen the compound against a panel of serine hydrolases, for which carbamates are a known inhibitor class.[2]

Proposed Mechanism: Covalent Carbamoylation

Carbamate inhibitors typically function by transferring their carbamoyl group to the catalytic serine residue within the enzyme's active site, forming a transient covalent bond. This renders the enzyme inactive. The stability of this carbamoylated enzyme determines the duration of inhibition.[2][18]

Caption: Proposed mechanism of serine hydrolase inhibition.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Rationale: AChE is a well-characterized serine hydrolase and a common target for carbamate drugs.[4] This assay provides a robust and quantifiable measure of inhibition.

  • Protocol:

    • Prepare solutions in a 96-well plate containing: phosphate buffer (pH 8.0), varying concentrations of this compound, and a fixed concentration of AChE enzyme. Include a known inhibitor (e.g., rivastigmine) as a positive control.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the substrate, acetylthiocholine (ATCh), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • AChE hydrolyzes ATCh to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the rate of color change by reading the absorbance at 412 nm kinetically over several minutes using a microplate reader.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Enzyme Inhibition Profile
Enzyme TargetAssay TypeResult (IC50, µM)Positive Control (IC50, µM)
Acetylcholinesterase (AChE)Ellman's Method(To be determined)Rivastigmine: (Known value)
Butyrylcholinesterase (BChE)Ellman's Method(To be determined)Rivastigmine: (Known value)
Fatty Acid Amide Hydrolase (FAAH)Fluorometric(To be determined)URB597: (Known value)
Monoacylglycerol Lipase (MAGL)Fluorometric(To be determined)JZL184: (Known value)

Stage 4: ADME Profiling - Metabolic Stability

Understanding a compound's susceptibility to metabolism is critical for predicting its pharmacokinetic properties, such as half-life and bioavailability.[19][20] In vitro metabolic stability assays are used to measure the intrinsic clearance of a compound by drug-metabolizing enzymes, primarily located in the liver.[21][22]

Protocol: Liver Microsomal Stability Assay
  • Rationale: Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs), which are responsible for the metabolism of a majority of drugs.[20][23] This assay provides a measure of a compound's susceptibility to oxidative metabolism.

  • Protocol:

    • Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and this compound (e.g., at 1 µM).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Include control incubations: one without NADPH to assess non-enzymatic degradation and one with a known rapidly metabolized compound (e.g., verapamil) as a positive control.

Data Analysis and Presentation
  • Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life: t½ = 0.693 / k.

  • Intrinsic Clearance (Clint): Calculate the intrinsic clearance, which represents the rate of metabolism independent of blood flow. The formula is: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).

ParameterResultPositive Control (Verapamil)Interpretation
Half-life (t½, min)(To be determined)< 15 min> 30 min is generally considered stable.
Intrinsic Clearance (Clint)(To be determined)HighLow Clint suggests better in vivo stability.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach for the comprehensive in vitro evaluation of this compound. By systematically assessing its physicochemical properties, cytotoxicity, primary mechanism of action, and metabolic stability, researchers can make informed decisions about its potential as a therapeutic candidate.

Positive outcomes from this evaluation—namely acceptable solubility and drug-likeness, low off-target cytotoxicity, potent and selective enzyme inhibition, and favorable metabolic stability—would provide a strong rationale for advancing the compound to more complex studies. These would include metabolite identification, CYP inhibition profiling, plasma protein binding assays, and ultimately, in vivo pharmacokinetic and efficacy studies in relevant animal models.

References

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • MDPI. (2022). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • PubMed. (1998). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • ResearchGate. (2020). Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase and Butyrylcholinesterase | Request PDF. [Link]

  • PubMed. (2010). Multi-enzyme inhibition assay for the detection of insecticidal organophosphates and carbamates.... [Link]

  • PubMed. (2018). Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. [Link]

  • NIH. (2015). Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. [Link]

  • NIH. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ResearchGate. (2001). (PDF) Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. [Link]

  • NIH. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • NIH. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • PubMed Central. (2024). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. [Link]

  • ResearchGate. Drug-Like Properties: Concepts, Structure Design and Methods | Request PDF. [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization.... [Link]

  • NIH. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • SciSpace. Drug-like properties: guiding principles for the design of natural product libraries. [Link]

  • NCBI Bookshelf. Prediction of Drug-Like Properties. [Link]

  • YouTube. (2020). Molecular docking- drug likeness & properties- ADME studies- Lipinski's rule. [Link]

  • Dana Bioscience. This compound 1g. [Link]

  • MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • NIH. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

  • ResearchGate. (2014). Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. [Link]

  • MDPI. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]

  • JOCPR. (2014). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.... [Link]carbonylaminonaphtho21bfurancarboxylate.pdf)

Sources

Introduction: The Strategic Convergence of Thiazole and Carbamate Moieties in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Thiazole-Based Carbamate Enzyme Inhibitors

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Enzymes, as the biological catalysts for countless physiological processes, represent a vast and target-rich environment for intervention in disease. Among the privileged scaffolds in medicinal chemistry, the thiazole ring is a versatile heterocyclic motif found in numerous approved drugs and bioactive agents, prized for its unique electronic properties and ability to engage in diverse molecular interactions.[1][2][3] When this scaffold is strategically combined with a carbamate functional group—a known "warhead" for specific classes of enzymes—the resulting molecules present a powerful platform for designing novel inhibitors.

Carbamates are a well-established class of enzyme inhibitors, most notably for serine hydrolases like acetylcholinesterase (AChE).[4] Their mechanism often involves a pseudo-irreversible covalent modification of the catalytic serine residue in the enzyme's active site, a process known as carbamylation.[5][6] This leads to a prolonged but not permanent inactivation of the enzyme, a desirable kinetic profile for many therapeutic applications. The thiazole moiety, in this context, serves as a versatile and tunable scaffold to orient the carbamate group, enhance binding affinity through secondary interactions with the target protein, and optimize the overall physicochemical properties of the compound for better drug-like characteristics.[7]

This guide provides a comprehensive technical overview of the discovery process for novel thiazole-based carbamate enzyme inhibitors, from initial design and synthesis to screening, mechanism-of-action studies, and lead optimization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for therapeutic advancement.

Part 1: Rational Design and Synthesis of Thiazole-Based Carbamate Libraries

The foundation of any successful inhibitor discovery campaign lies in the thoughtful design and efficient synthesis of a diverse chemical library. The core hypothesis is that the thiazole ring can act as a central anchor to present the carbamate moiety for enzymatic reaction while its substituents can be modified to achieve potency and selectivity.

Core Structural Design

The general structure of a thiazole-based carbamate inhibitor is designed to feature key pharmacophoric elements. The carbamate group is the reactive center responsible for covalent modification of the target enzyme. The thiazole ring acts as a rigid scaffold, and its substitution points (typically at positions 2, 4, and 5) allow for the introduction of various functional groups to probe the enzyme's binding pockets and modulate properties like solubility, cell permeability, and metabolic stability.

Caption: General chemical structure of thiazole-based carbamate inhibitors.

Synthetic Strategy: A Modular Approach

A robust synthetic strategy is crucial for generating a library of analogs. A common and effective approach involves the Hantzsch thiazole synthesis or related methods to construct the core ring, followed by the introduction of the carbamate functionality. This modular approach allows for late-stage diversification, enabling the rapid creation of numerous derivatives.

Exemplary Synthetic Workflow:

The synthesis often begins with a thiourea or thioamide derivative which undergoes cyclization with an α-haloketone to form the 2-aminothiazole core. This amine then serves as a handle for subsequent modifications, including the crucial carbamoylation step.

Synthetic_Workflow Conceptual Synthetic Workflow A Starting Materials (e.g., Thiourea, α-haloketone) B Hantzsch Thiazole Synthesis (Cyclization) A->B Step 1 C Formation of 2-Aminothiazole Core B->C Step 2 D Functionalization (Introduction of R1, R2) C->D Step 3a (Optional) E Carbamoylation Reaction (e.g., with Phenyl Chloroformate) C->E Step 3b D->E F Final Thiazole-Based Carbamate Inhibitor E->F Step 4 G Purification & Characterization (HPLC, NMR, HRMS) F->G

Caption: High-level workflow for the synthesis of a thiazole-based carbamate library.

Protocol 1: General Synthesis of a 2-(Carbamoyl)aminothiazole Derivative

This protocol outlines a representative, multi-step synthesis. All manipulations involving reagents sensitive to air or moisture should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Step 1: Synthesis of the 2-Aminothiazole Core:

    • To a solution of an appropriately substituted thiourea (1.0 eq) in ethanol, add the corresponding α-bromoacetophenone derivative (1.0 eq).[8]

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-aminothiazole intermediate.[9]

  • Step 2: Carbamoylation:

    • Dissolve the 2-aminothiazole intermediate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool to 0 °C in an ice bath.

    • Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.

    • Slowly add the desired chloroformate (e.g., phenyl chloroformate) (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final compound to confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Part 2: High-Throughput Screening and In Vitro Assay Development

Once a library of compounds is synthesized, the next critical phase is to identify "hits"—compounds that exhibit inhibitory activity against the target enzyme. High-Throughput Screening (HTS) is the cornerstone of this effort, enabling the rapid evaluation of thousands of compounds in parallel.[11]

The Screening Cascade

A tiered approach, or screening cascade, is employed to efficiently manage the process from initial large-scale screening to detailed characterization of the most promising candidates. This ensures that resources are focused on compounds with the highest potential.

Screening_Cascade Inhibitor Discovery Screening Cascade A Primary HTS (Single Concentration) B Hit Confirmation (Fresh Compound) A->B Identifies 'Hits' C Dose-Response & IC50 Determination B->C Confirms Activity D Selectivity Profiling (Against Related Enzymes) C->D Quantifies Potency E Mechanism of Action Studies (Kinetics, Reversibility) D->E Assesses Specificity F Lead Candidate E->F Elucidates Biology

Caption: A typical screening cascade for identifying and validating enzyme inhibitors.

Assay Protocol: Acetylcholinesterase (AChE) Inhibition

A widely used and robust method for measuring AChE activity is the spectrophotometric method developed by Ellman.[8] This assay is readily adaptable to a 96- or 384-well plate format for HTS.

Protocol 2: Ellman's Assay for AChE Inhibition

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Purified human recombinant Acetylcholinesterase (AChE).

    • Test Compounds: Thiazole-based carbamates dissolved in DMSO to create stock solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of Assay Buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (or DMSO for control wells).

    • Add 20 µL of the AChE enzyme solution. Mix and pre-incubate the plate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Elucidating the Mechanism of Action

Understanding how an inhibitor works is as important as knowing that it works. For carbamates, the primary mechanism is the carbamylation of a catalytic serine residue within the enzyme's active site.[4][6]

The process is typically a two-step mechanism:

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E•I).

  • Covalent Modification: The catalytic serine's hydroxyl group performs a nucleophilic attack on the carbamate's carbonyl carbon. This forms a transient tetrahedral intermediate, which then collapses to release the alcohol or phenol leaving group, resulting in a stable, covalently modified (carbamylated) enzyme (E-Carbamoyl). This carbamylated enzyme is catalytically inactive.

The inhibition is termed "pseudo-irreversible" because the carbamoyl-serine bond can be slowly hydrolyzed by water, regenerating the active enzyme over time. The rate of this regeneration (decarbamoylation) is significantly slower than the rate of carbamoylation, leading to sustained inhibition.[5]

Mechanism_of_Action Mechanism of Carbamate Inhibition Enzyme Active Enzyme (E) + Serine-OH Complex Reversible E•I Complex Enzyme->Complex k_on Inhibitor Thiazole-Carbamate (I) Complex->Enzyme k_off Carbamylated Carbamylated Enzyme (E-Carbamoyl) (Inactive) Complex->Carbamylated k_inact (Carbamylation) Regen Regenerated Enzyme (E) Carbamylated->Regen k_react (Slow Hydrolysis) LeavingGroup + Leaving Group (R'-OH) Water + H₂O

Caption: The pseudo-irreversible inhibition mechanism of carbamates on serine hydrolases.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits from HTS are rarely optimal. The process of lead optimization involves systematically modifying the structure of the hit compounds to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion). This is guided by the Structure-Activity Relationship (SAR), which correlates changes in chemical structure with changes in biological activity.

By synthesizing and testing analogs with varied R¹, R², and R³ groups (as shown in the general structure), researchers can build a comprehensive SAR profile.

Table 1: Exemplary SAR Data for Thiazole-Based AChE Inhibitors

The following table summarizes hypothetical IC₅₀ data for a series of analogs, illustrating how different substituents can impact inhibitory potency. Such data is critical for guiding the rational design of more potent compounds.

Compound IDR¹ (at C4-phenyl)R² (at C5)R³ (Carbamate)AChE IC₅₀ (nM)
Lead-01 HHPhenyl103.2[12][13]
Opt-02 4-ClHPhenyl56.0[10]
Opt-03 4-OCH₃HPhenyl147.0[10]
Opt-04 HCH₃Phenyl108.9[12][13]
Opt-05 4-ClH3-Cl-Phenyl28.0[10]
Opt-06 HHNaphthyl31.0[10]

Note: IC₅₀ values are representative examples drawn from published literature to illustrate SAR principles.[10][12][13]

SAR Insights:

  • Electron-Withdrawing Groups: The addition of a chloro group at the para-position of the C4-phenyl ring (Opt-02) improved potency compared to the unsubstituted lead (Lead-01), suggesting a favorable interaction in a specific pocket of the enzyme.

  • Electron-Donating Groups: An electron-donating methoxy group (Opt-03) was detrimental to activity.

  • Carbamate Moiety: Modifying the carbamate's leaving group had a significant impact. Introducing a chloro-substituent (Opt-05) or extending the aromatic system to a naphthyl group (Opt-06) substantially increased potency, highlighting the importance of this region for binding and/or reactivity.

Conclusion and Future Perspectives

The discovery of novel thiazole-based carbamate enzyme inhibitors is a scientifically rigorous process that integrates rational design, synthetic chemistry, high-throughput screening, and detailed mechanistic studies. The unique combination of the stable, versatile thiazole scaffold and the reactive carbamate warhead provides a fertile ground for developing potent and selective inhibitors for a wide range of enzyme targets implicated in human diseases, from neurodegenerative disorders like Alzheimer's disease to various cancers.[12][14]

The journey from a library of synthesized compounds to a validated lead candidate is a multi-parameter optimization challenge. Future efforts will undoubtedly leverage advanced computational tools for in silico screening and ADME prediction, alongside innovative synthetic methodologies to explore ever-greater chemical diversity.[7] The principles and protocols outlined in this guide provide a robust framework for navigating this complex but rewarding path, ultimately aimed at delivering the next generation of targeted therapeutics.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Yıldırım, S., et al. (2023). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Garlapati, P. (2014). SYNTHESIS OF THIADIAZOLE BASED CARBAMATES AS POTENT ENDOCANNABINOID-HYDROLYZING ENZYME INHIBITORS. CORE. Available at: [Link]

  • ResearchGate. General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Available at: [Link]

  • Duncombe, T. A., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]

  • Acar Çevik, U., et al. (2025). Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents. Taylor & Francis Online. Available at: [Link]

  • Yurttaş, L., et al. (2021). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Khatik, G. L. (2018). Thiazole heterocycle: A privileged scaffold for drug design and discovery. IR@NBRC. Available at: [Link]

  • Richards, J. & Hareda, H. (2023). Carbamate Toxicity. National Institutes of Health (NIH). Available at: [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Ahn, K., et al. (2009). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (2025). Thiazole: A privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

  • Gomaa, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Shi, D., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). Available at: [Link]

  • Chufan, E. E., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. National Institutes of Health (NIH). Available at: [Link]

  • Mendoza, C. E. & Shields, J. B. (1971). Determination of some carbamates by enzyme inhibition techniques using thin-layer chromatography and colorimetry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2023). Synthesis of carbamatesubstituted thiazole derivative. ResearchGate. Available at: [Link]

  • Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health (NIH). Available at: [Link]

  • Kos, J., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. National Institutes of Health (NIH). Available at: [Link]

  • Niphakis, M. J., et al. (2015). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. National Institutes of Health (NIH). Available at: [Link]

Sources

The Ascendant Trajectory of Trifluoroethyl Carbamates: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Amide Bond – A New Paradigm in Drug Design

For decades, the carbamate moiety has been a cornerstone in medicinal chemistry, valued for its stability and its role as a bioisostere of the peptide bond.[1] Its incorporation into therapeutic agents has spanned a wide range of diseases, from neurodegenerative disorders to cancer.[2] However, the deliberate and strategic introduction of fluorine—specifically the trifluoroethyl group—onto the carbamate scaffold has unlocked a new dimension of therapeutic potential. This guide delves into the burgeoning field of trifluoroethyl carbamates, offering a technical exploration for researchers, scientists, and drug development professionals. We will dissect the rationale behind their design, their synthesis, and their application as potent and selective therapeutic agents, with a primary focus on their groundbreaking role in combating neuroinflammation.

I. The Trifluoroethyl Advantage: Enhancing "Druggability" at the Molecular Level

The trifluoroethyl group is not merely an incremental modification; it is a strategic tool to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Its introduction can profoundly influence lipophilicity, metabolic stability, and binding interactions, collectively improving a compound's "druggability."[3]

Key Physicochemical Properties Conferred by the Trifluoroethyl Group:
  • Enhanced Lipophilicity: The highly electronegative fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical attribute for central nervous system (CNS) targets.[3]

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to a longer in vivo half-life and improved pharmacokinetic profile.[3]

  • Modulation of Acidity and Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can in turn affect a molecule's solubility, absorption, and target engagement.

  • Conformational Control: The trifluoroethyl group can impose specific conformational constraints on a molecule, potentially locking it into a bioactive conformation for optimal target interaction.

These properties make trifluoroethyl carbamates particularly attractive for targeting enzymes where precise and stable interactions are paramount.

II. A Case Study in Neuroinflammation: Covalent Inhibition of Monoacylglycerol Lipase (MAGL)

Neuroinflammation is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4] Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target in this arena. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[5] The hydrolysis of 2-AG not only terminates its neuroprotective signaling but also releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[5] Thus, inhibiting MAGL offers a dual benefit: enhancing neuroprotective endocannabinoid signaling and reducing the production of inflammatory mediators.

Trifluoromethyl glycol carbamates have been identified as potent and selective covalent inhibitors of MAGL.[4][5] These inhibitors act by carbamoylating the catalytic serine residue in the active site of MAGL, leading to its irreversible inactivation.

Mechanism of Covalent Inhibition

The therapeutic efficacy of these trifluoroethyl carbamates stems from their mechanism as covalent inhibitors. This process can be visualized as a targeted molecular "warhead" that permanently disables the enzyme.

MAGL_Inhibition cluster_0 MAGL Active Site Ser122 Serine122 (Nucleophile) Intermediate Tetrahedral Intermediate OxyanionHole Oxyanion Hole Inhibitor Trifluoroethyl Carbamate Inhibitor (PF-06795071) Inhibitor->Ser122 1. Binding & Nucleophilic Attack Intermediate->OxyanionHole 2. Stabilization CarbamoylatedEnzyme Carbamoylated MAGL (Inactive) Intermediate->CarbamoylatedEnzyme 3. Carbamoylation LeavingGroup Trifluoromethyl Glycol Leaving Group Intermediate->LeavingGroup 4. Leaving Group Expulsion

Caption: Covalent inhibition of MAGL by a trifluoroethyl carbamate.

This covalent and irreversible inhibition provides a prolonged duration of action, which can be highly advantageous for therapeutic applications.

Structure-Activity Relationship (SAR) Highlights

The development of potent and selective trifluoroethyl carbamate MAGL inhibitors has been guided by extensive structure-activity relationship studies. A key publication in this area is the discovery of PF-06795071.[5][6]

MoietyModificationImpact on Activity
Leaving Group Trifluoromethyl glycolConfers significant improvements in physicochemical properties, including reduced lipophilicity and improved solubility, while maintaining high potency.[5][6]
Carbamate Core Essential for covalent modificationThe carbamate functional group is the "warhead" that reacts with the active site serine of MAGL.
Piperidine Scaffold Linker and recognition elementProvides a rigid scaffold to correctly orient the carbamate for reaction and interacts with the enzyme's binding pocket.
Substituents on Piperidine Varied to optimize potency and selectivityModifications to this part of the molecule are crucial for fine-tuning the inhibitor's properties.

III. Experimental Protocols: A Practical Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of trifluoroethyl carbamate MAGL inhibitors.

A. Synthesis of a Representative Trifluoroethyl Carbamate MAGL Inhibitor

While the synthesis of each analog will require specific optimization, the following protocol outlines a general and adaptable approach for the preparation of a trifluoroethyl carbamate, inspired by the synthesis of potent MAGL inhibitors.[7]

Step 1: Formation of the Trifluoroethyl Carbamate Intermediate

  • To a solution of 2,2,2-trifluoroethanol in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable carbamylating agent (e.g., carbamyl chloride or an isocyanate derivative) at 0 °C under an inert atmosphere.[7]

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trifluoroethyl N-hydrogen carbamate.[7]

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: N-Alkylation to Introduce the Piperidine Scaffold

  • To a solution of the purified trifluoroethyl N-hydrogen carbamate in an anhydrous polar aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.[7]

  • Stir the mixture at 0 °C for 30 minutes, then add the desired piperidine-containing alkyl halide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final trifluoroethyl carbamate inhibitor.

Synthesis_Workflow Start 2,2,2-Trifluoroethanol + Carbamylating Agent Step1 Step 1: Formation of Trifluoroethyl N-Hydrogen Carbamate Start->Step1 Intermediate Purified Intermediate Step1->Intermediate Step2 Step 2: N-Alkylation with Piperidine Halide Intermediate->Step2 FinalProduct Final Trifluoroethyl Carbamate Inhibitor Step2->FinalProduct

Caption: General synthesis workflow for trifluoroethyl carbamate MAGL inhibitors.

B. In Vitro Evaluation: MAGL Inhibition Assay for Covalent Inhibitors

This protocol describes a fluorometric assay to determine the potency of covalent MAGL inhibitors.[1][8]

Materials:

  • Human recombinant MAGL enzyme

  • MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • Fluorogenic MAGL substrate (e.g., 4-nitrophenylacetate or a more specific substrate)

  • Test compounds (trifluoroethyl carbamates) dissolved in DMSO

  • Positive control inhibitor (e.g., JZL184)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the human recombinant MAGL to the desired concentration in cold MAGL assay buffer. Keep the enzyme on ice.

  • Compound Pre-incubation:

    • Add 150 µL of 1X Assay Buffer to each well.

    • Add 10 µL of the diluted MAGL enzyme to all wells except the background control wells.

    • Add 10 µL of the test compound at various concentrations (typically in a serial dilution) or the positive control to the appropriate wells. For the 100% activity control, add 10 µL of DMSO.

    • For the background wells, add 160 µL of 1X Assay Buffer and 10 µL of DMSO.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the covalent modification of the enzyme by the inhibitor.

  • Reaction Initiation:

    • Add 10 µL of the MAGL substrate to all wells to initiate the reaction.

    • Shake the plate gently for 10 seconds to ensure proper mixing.

  • Fluorescence Measurement:

    • Immediately begin reading the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for some substrates) at 37°C for 30-60 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the rate of the background control from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

C. In Vivo Evaluation: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This in vivo model is widely used to assess the anti-neuroinflammatory effects of test compounds.[5][9]

Procedure:

  • Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer the trifluoroethyl carbamate test compound or vehicle (e.g., via oral gavage or intraperitoneal injection) at the desired dose and time point before the inflammatory challenge.

  • LPS Challenge: Induce neuroinflammation by administering a single intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Tissue Collection: At a specified time point after the LPS challenge (e.g., 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).

  • Analysis of Inflammatory Markers:

    • Cytokine and Chemokine Levels: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using ELISA or multiplex assays.

    • Microglial Activation: Perform immunohistochemistry or immunofluorescence on brain sections to assess microglial activation using markers such as Iba1.

    • Gene Expression: Extract RNA from the brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes.

IV. Expanding the Horizon: Other Therapeutic Avenues for Trifluoroethyl Carbamates

While the application of trifluoroethyl carbamates in neuroinflammation is a prominent and well-documented example, the unique properties of this chemical scaffold suggest its potential in other therapeutic areas.

  • Oncology: The antiproliferative and pro-apoptotic effects of some carbamates have been noted.[10] The enhanced stability and cell permeability of trifluoroethyl carbamates could make them interesting candidates for the development of novel anticancer agents.[9]

  • Antiviral Therapy: The trifluoromethyl group is a known pharmacophore in several antiviral drugs.[11] Trifluoroethyl carbamates have been investigated as potential antiviral agents, particularly against the Hepatitis B virus (HBV).[12]

V. Future Perspectives and Conclusion

The exploration of trifluoroethyl carbamates as therapeutic agents is a field ripe with opportunity. The strategic incorporation of the trifluoroethyl group offers a powerful approach to fine-tune the properties of carbamate-based drugs, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The success story of trifluoromethyl glycol carbamates as MAGL inhibitors for neuroinflammation serves as a compelling proof-of-concept for the potential of this chemical class.

As our understanding of disease biology deepens and our synthetic capabilities expand, we can anticipate the emergence of novel trifluoroethyl carbamates targeting a diverse array of enzymes and receptors. This in-depth technical guide provides a foundational framework for researchers and drug developers to navigate this exciting and promising area of medicinal chemistry. The journey of the trifluoroethyl carbamate from a chemical curiosity to a potential therapeutic powerhouse is a testament to the power of rational drug design and the continuous evolution of chemical synthesis.

References

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299.
  • McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(7), 3008–3026.
  • McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. PubMed. Retrieved from [Link]

  • Smolecule. (2023, August 16). 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate.
  • Cayman Chemical. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Assay Kit.
  • Abcam. (2025, June 24). ab273326 Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric).
  • Mitsubishi Pharma Corporation. (2002). 2-Amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purine bis(2,2,2-trifluoroethyl) esters as novel HBV-specific antiviral reagents. PubMed. Retrieved from [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arh Hig Rada Toksikol, 71(4), 285-299.
  • Santa Cruz Biotechnology. (n.d.). 2,2,2-trifluoroethyl carbamate.
  • McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. ResearchGate. Retrieved from [Link]

  • McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. EMBL-EBI. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, August 28). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers. Retrieved from [Link]

  • Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas.
  • Roda, G., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PMC. Retrieved from [Link]

  • Amanullah, M., et al. (2011). Evaluation of carbamate insecticides as chemotherapeutic agents for cancer. Indian Journal of Cancer, 48(1), 89–93.
  • MDPI. (2022, November 16). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Retrieved from [Link]

Sources

"2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate as a potential FAAH inhibitor"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Evaluation of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate as a Potential FAAH Inhibitor

Authored by: A Senior Application Scientist

Foreword: The Imperative for Novel Analgesics and Anxiolytics

The therapeutic landscape for pain and anxiety is fraught with challenges, primarily the significant side effects and addiction potential of current treatment paradigms. The endocannabinoid system (ECS) presents a compelling alternative therapeutic avenue.[1][2] Direct activation of cannabinoid receptors, however, can lead to undesirable psychoactive effects. An elegant solution lies in augmenting the body's natural endocannabinoid tone. This can be achieved by inhibiting Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[2][3][4] FAAH inhibition elevates anandamide levels in a localized and activity-dependent manner, offering the promise of therapeutic benefit without the adverse effects of direct cannabinoid receptor agonists.[3][5] This guide provides a comprehensive technical framework for the investigation of a novel small molecule, this compound, as a potential FAAH inhibitor.

Part 1: Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target

The Role of FAAH in Endocannabinoid Signaling

FAAH is an integral membrane-bound serine hydrolase that plays a pivotal role in regulating the endocannabinoid system.[3][4] The ECS is a crucial neuromodulatory system involved in a plethora of physiological processes, including pain perception, inflammation, mood, and memory.[1][2] The primary function of FAAH is to terminate the signaling of N-arachidonoylethanolamine, commonly known as anandamide, by hydrolyzing it into arachidonic acid and ethanolamine.[3][6] This enzymatic degradation is the principal mechanism for controlling the duration and intensity of anandamide's effects.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide_Synth Anandamide Synthesis Anandamide_Synth->CB1 Anandamide (Retrograde Signaling) FAAH FAAH Anandamide_Synth->FAAH Anandamide Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis

Caption: Role of FAAH in the endocannabinoid signaling pathway.

The Therapeutic Rationale for FAAH Inhibition

Genetic or pharmacological inactivation of FAAH leads to a significant elevation of endogenous anandamide levels.[3][7] This enhancement of endocannabinoid tone has been shown to produce analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in a variety of preclinical models.[3][4] Crucially, these therapeutic effects are achieved without the psychotropic side effects, cognitive impairment, or addiction liability associated with direct-acting cannabinoid receptor agonists.[3][5] Therefore, FAAH inhibitors represent a promising therapeutic strategy for a range of neurological and inflammatory disorders.[2][8]

Part 2: Carbamates as Covalent Inhibitors of FAAH

Mechanism of Action

Carbamates are a well-established class of FAAH inhibitors that act as irreversible, covalent modifiers of the enzyme.[9][10] The inhibitory mechanism involves the carbamylation of a key serine residue, Ser241, within the catalytic triad (Ser241-Ser217-Lys142) of the FAAH active site.[3][8] This covalent modification renders the enzyme inactive. The electrophilicity of the carbamate carbonyl group is a critical determinant of inhibitory potency.[11]

FAAH_Active_Site FAAH Active Site (Ser241-OH) Tetrahedral_Intermediate Tetrahedral Intermediate FAAH_Active_Site->Tetrahedral_Intermediate Nucleophilic Attack Carbamate_Inhibitor Carbamate Inhibitor (R1-NH-C(=O)-O-R2) Carbamate_Inhibitor->Tetrahedral_Intermediate Inactive_FAAH Carbamylated FAAH (FAAH-Ser241-C(=O)-NH-R1) Tetrahedral_Intermediate->Inactive_FAAH Leaving_Group Leaving Group (R2-OH) Tetrahedral_Intermediate->Leaving_Group Collapse

Caption: Proposed mechanism of FAAH inhibition by a carbamate.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on carbamate-based FAAH inhibitors have revealed several key features for optimal activity.[9][11][12] The nature of the groups attached to the carbamate nitrogen (N-substituent) and the oxygen (O-aryl group) significantly influences potency, selectivity, and pharmacokinetic properties.[11][12] Lipophilic N-substituents that can occupy the acyl chain-binding channel of FAAH generally enhance potency.[12] The O-aryl group, which acts as the leaving group during carbamylation, also plays a crucial role in inhibitor binding and reactivity.[11][12]

Part 3: this compound - A Novel Investigational Compound

Rationale for Design

The title compound incorporates several structural features that make it an intriguing candidate for FAAH inhibition:

  • Carbamate Warhead: The central carbamate moiety serves as the reactive group for the covalent modification of the FAAH active site.

  • 2-Aminothiazole Scaffold: The 1,3-thiazol-2-yl group is a common heterocycle in medicinal chemistry and may confer favorable binding interactions within the FAAH active site.

  • Trifluoroethyl Group: The 2,2,2-trifluoroethyl group is a bioisostere of an ethyl group. The introduction of trifluoromethyl groups into drug candidates can significantly improve metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, potentially leading to enhanced pharmacokinetic profiles.[13]

Proposed Synthetic Route

A plausible synthesis of this compound can be envisioned in a straightforward, two-step process starting from commercially available 2-aminothiazole.

  • Step 1: Formation of the Isocyanate or an Equivalent. 2-aminothiazole can be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding isocyanate.

  • Step 2: Carbamate Formation. The isocyanate intermediate is then reacted with 2,2,2-trifluoroethanol to yield the target carbamate.

Alternative routes, such as the reaction of 2-aminothiazole with 2,2,2-trifluoroethyl chloroformate, can also be explored. The final product would be purified by column chromatography and its structure confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Part 4: A Framework for Preclinical Evaluation

A systematic and rigorous evaluation is necessary to determine the potential of this compound as a therapeutic agent.

Start Compound Synthesis & Characterization In_Vitro In Vitro Evaluation Start->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Potent & Selective? In_Vivo In Vivo Studies Cell_Based->In_Vivo Cellular Activity? End Candidate Selection In_Vivo->End Efficacious & Safe?

Caption: Preclinical evaluation workflow for a novel FAAH inhibitor.

In Vitro Characterization
4.1.1 Protocol: Fluorometric FAAH Inhibition Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of the test compound.

  • Principle: FAAH hydrolyzes a non-fluorescent substrate, releasing a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC), which can be monitored over time.[14][15][16][17]

  • Materials:

    • Recombinant human or rat FAAH

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

    • Test compound and a reference inhibitor (e.g., URB597)

    • 96-well black, flat-bottom plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor in DMSO, followed by dilution in FAAH Assay Buffer.

    • Add the diluted compounds to the wells of the 96-well plate.

    • Add the diluted FAAH enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) at 37°C for 30-60 minutes.[14][17]

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.1.2 Determination of Inhibition Mechanism and Kinetics

To further characterize the inhibitory properties, experiments should be conducted to determine if the inhibition is reversible or irreversible and to calculate the kinetic parameters (k_inact/K_i) for time-dependent inhibition.[18] This typically involves varying the pre-incubation time of the enzyme and inhibitor before adding the substrate.

4.1.3 Selectivity Profiling

The compound should be tested against a panel of other serine hydrolases (e.g., acetylcholinesterase, chymotrypsin) to assess its selectivity for FAAH. High selectivity is a critical attribute for a successful drug candidate, as it minimizes the risk of off-target effects.[3][5]

Cell-Based Assays
4.2.1 Protocol: Cellular FAAH Activity Assay

This assay confirms the compound's ability to inhibit FAAH within a cellular context.

  • Principle: Cells overexpressing FAAH or endogenously expressing FAAH are treated with the inhibitor. The remaining FAAH activity in cell lysates is then measured using the fluorometric assay described above.[15][19]

  • Procedure:

    • Culture appropriate cells (e.g., HEK293 cells transfected with human FAAH, or a neuroblastoma cell line) in 96-well plates.

    • Treat the cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).

    • Wash the cells to remove excess compound and then lyse the cells.

    • Measure the FAAH activity in the cell lysates using the fluorometric assay.

    • Determine the IC₅₀ value for the inhibition of cellular FAAH activity.

In Vivo Evaluation

Promising candidates from in vitro and cell-based assays should be advanced to in vivo studies in animal models.

  • Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) profile should be determined in rodents. Key parameters to measure include plasma and brain concentrations over time, half-life, and bioavailability.

  • Target Engagement: It is crucial to demonstrate that the compound inhibits FAAH in the central nervous system. This can be achieved by ex vivo measurement of FAAH activity in brain tissue from animals treated with the compound.[20]

  • Efficacy Models: The compound should be tested in established rodent models of pain (e.g., hot-plate, tail-flick, formalin, or neuropathic pain models) and anxiety (e.g., elevated plus maze, light-dark box).[5][21] A dose-response relationship should be established.

  • Preliminary Safety and Tolerability: Initial assessment of the compound's safety profile, including observation for any adverse behavioral effects, should be conducted.

Part 5: Data Presentation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Hypothetical In Vitro Profile of this compound

ParameterTest CompoundReference (URB597)
hFAAH IC₅₀ (nM) 155
rFAAH IC₅₀ (nM) 258
Mechanism IrreversibleIrreversible
k_inact/K_i (M⁻¹s⁻¹) 10,00015,000
Selectivity (vs. AChE) >1000-fold>1000-fold

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterValue
Bioavailability (Oral) 35%
Plasma Half-life (t₁/₂) (h) 4.5
Brain/Plasma Ratio 0.8
Brain FAAH Inhibition @ 10 mg/kg >90%

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the synthesis and evaluation of this compound as a novel FAAH inhibitor. The proposed workflow, from chemical synthesis and in vitro characterization to in vivo efficacy studies, provides a robust framework to assess its therapeutic potential. The unique combination of a carbamate warhead, a thiazole scaffold, and a trifluoroethyl moiety makes this compound a compelling candidate for investigation. If successful, this research could lead to the development of a new class of therapeutics for the treatment of pain, anxiety, and other neurological disorders, addressing a significant unmet medical need.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3215–3239.

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(6), 663–681.

  • Various Authors. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Google Books.

  • Mor, M., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 52(11), 3487-3498.

  • Godlewski, G., et al. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Cell Metabolism, 12(5), 451-460.

  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. BenchChem.

  • Sigma-Aldrich. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). MilliporeSigma.

  • Clapper, J. R., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. ChemMedChem, 4(9), 1505-1513.

  • Wikipedia. (2024). Fatty-acid amide hydrolase 1. Wikipedia.

  • Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work?. Patsnap Synapse.

  • BenchChem. (2025). The Structure-Activity Relationship of Heterocyclyl Carbamate Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Technical Guide. BenchChem.

  • BenchChem. (2025). FAAH inhibitor 2 cell-based assay guidelines. BenchChem.

  • Chicca, A., et al. (2016). Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE): Networked Targets for the Development of Carbamates as Potential Anti-Alzheimer's Disease Agents. Journal of Medicinal Chemistry, 59(15), 7257-7273.

  • Petrosino, S., & Di Marzo, V. (2016). Assay of FAAH Activity. Methods in Molecular Biology, 1412, 131-136.

  • BenchChem. (2025). Confirming In Vivo Target Engagement of FAAH Inhibitors: A Comparative Guide. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using Faah-IN-5. BenchChem.

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience.

  • Bisogno, T., et al. (2021). Fatty Acid Amide Hydrolase Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7654.

  • Kim, H. Y., et al. (2020). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. Molecules, 25(21), 5126.

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 12(10), 1179-1187.

  • Kumar, A., et al. (2022). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Journal of Biomolecular Structure & Dynamics, 41(16), 8109-8131.

  • Cayman Chemical. (2021). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.

  • Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12822-12827.

  • Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget, 14, 938-950.

  • Smith, A. B., III, et al. (2004). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 81, 204.

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. ResearchGate.

  • Iannotti, F. A., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 27(7), 2296.

  • Dana Bioscience. This compound 1g. Dana Bioscience.

  • European Patent Office. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.

  • Colombano, G., et al. (2015). O-(triazolyl)methyl Carbamates as a Novel and Potent Class of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. ChemMedChem, 10(2), 256-261.

  • Clapper, J. R., et al. (2009). A Second Generation of Carbamate-Based Fatty Acid Amide Hydrolase Inhibitors with Improved Activity in vivo. SciSpace.

  • Kumar, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Molecular Structure, 1252, 132145.

  • BLDpharm. 1197741-10-8|this compound. BLDpharm.

  • Chen, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6296.

  • Perry, M. J., et al. (2017). Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. ResearchGate.

  • Sharma, D., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 29(1), 226.

  • Kulkarni, M. V., et al. (2011). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 3(4), 834-840.

Sources

A Technical Guide to the Preliminary In-Vitro Screening of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for drug discovery campaigns. This guide delineates a comprehensive, tiered strategy for the preliminary in-vitro screening of a novel compound, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate. The core structure integrates the biologically versatile 2-aminothiazole scaffold with a carbamate moiety, a functional group recognized for its role in enzyme inhibition.[1][2] The trifluoroethyl group further enhances its potential by increasing lipophilicity and metabolic stability.[3][4] This document provides a robust framework for researchers, scientists, and drug development professionals to conduct an initial assessment of this compound's cytotoxic, antimicrobial, and enzyme inhibitory potential, thereby guiding future research and development efforts.

Introduction: Unpacking the Therapeutic Potential

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[5][6][7][8][9] Its prevalence in clinically successful agents like the anticancer drug Dasatinib underscores its significance as a "privileged structure."[5] Parallelly, the carbamate functional group is a well-established pharmacophore, often employed as a stable and cell-permeable peptide bond surrogate.[2][10] Carbamates are known to act as inhibitors of enzymes such as acetylcholinesterase.[11]

The target molecule, this compound (CAS No. 1197741-10-8), marries these two key functionalities.[12][13][14] The strategic inclusion of a trifluoroethyl group can significantly modulate a molecule's pharmacokinetic profile by enhancing its lipophilicity and metabolic stability.[3][4][15] This technical guide outlines a systematic, multi-tiered approach to the initial in-vitro evaluation of this compound, designed to efficiently probe its potential therapeutic value.

Physicochemical Properties
PropertyValueSource
CAS Number 1197741-10-8[12][13]
Molecular Formula C6H5F3N2O2S[14]
Molecular Weight 226.18 g/mol [14]
Physical Form Solid[14]
Purity >95% (as commercially available)[14]

Proposed Synthetic Route

While this guide focuses on screening, a plausible synthesis is foundational. The compound can be synthesized via the reaction of 2-aminothiazole with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran. This standard method for carbamate formation is efficient and allows for good yields of the final product.

A Tiered Approach to Preliminary In-Vitro Screening

A logical, tiered screening cascade is paramount for the efficient allocation of resources and the timely generation of decision-driving data. This strategy begins with broad-spectrum cytotoxicity profiling, followed by more targeted antimicrobial and enzyme inhibition assays, informed by the structural characteristics of the molecule.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Targeted Functional Assays cluster_2 Tier 3: Mechanistic Insights Cytotoxicity Profiling Cytotoxicity Profiling Antimicrobial Susceptibility Antimicrobial Susceptibility Cytotoxicity Profiling->Antimicrobial Susceptibility If cytotoxic at high conc. Enzyme Inhibition Screening Enzyme Inhibition Screening Cytotoxicity Profiling->Enzyme Inhibition Screening Structural alerts Apoptosis Induction Apoptosis Induction Cytotoxicity Profiling->Apoptosis Induction If potent cytotoxicity Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Susceptibility->Mechanism of Action Studies Enzyme Inhibition Screening->Mechanism of Action Studies Apoptosis Induction->Mechanism of Action Studies Compound Synthesis & QC Compound Synthesis & QC Compound Synthesis & QC->Cytotoxicity Profiling Broad-spectrum activity

Caption: A tiered workflow for the preliminary screening of novel compounds.

Tier 1: Cytotoxicity Profiling

Given the established anticancer potential of 2-aminothiazole derivatives, the initial step is to assess the compound's cytotoxicity against a panel of human cancer cell lines.[5][16][17] The MTT assay is a reliable and widely used colorimetric method for this purpose.[18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Cytotoxicity Data

Cell LineIC50 (µM) of this compound
MCF-7 (Breast Cancer)15.8
A549 (Lung Cancer)22.4
HepG2 (Liver Cancer)35.1
HEK293 (Non-cancerous)> 100
Tier 2: Antimicrobial Susceptibility Testing

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[19][20][21] A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the corresponding broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Antimicrobial Activity Data

Microbial StrainMIC (µg/mL) of this compound
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Tier 3: Enzyme Inhibition Screening

The carbamate moiety is a known pharmacophore that can reversibly inhibit serine hydrolases, such as acetylcholinesterase (AChE).[11][22] Therefore, screening against such enzymes is a logical step. The Ellman's assay is a simple and reliable method for measuring AChE activity.

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Prepare Reagents Prepare AChE, DTNB, and ATCI solutions Incubate Incubate AChE with test compound Prepare Reagents->Incubate Prepare Compound Dilutions Serial dilutions of test compound Prepare Compound Dilutions->Incubate Initiate Reaction Add DTNB and ATCI Incubate->Initiate Reaction Measure Absorbance Kinetic read at 412 nm Initiate Reaction->Measure Absorbance Calculate Inhibition Calculate % inhibition relative to control Measure Absorbance->Calculate Inhibition Determine IC50 Plot dose-response curve and determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for a typical enzyme inhibition assay (e.g., Ellman's).

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and various concentrations of the test compound. Add the AChE solution and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the compound. Determine the IC50 value.

Hypothetical Enzyme Inhibition Data

EnzymeIC50 (µM) of this compound
Acetylcholinesterase (AChE)8.5

Data Interpretation and Future Directions

The preliminary screening data will provide the first comprehensive overview of the biological activity of this compound.

  • Potent and selective cytotoxicity against cancer cell lines would warrant further investigation into its mechanism of action, such as apoptosis induction assays and cell cycle analysis.[17]

  • Significant antimicrobial activity would lead to further studies to determine its spectrum of activity against a broader panel of microbes and to assess its potential for bactericidal or fungicidal effects.

  • Enzyme inhibition would prompt more detailed mechanistic studies, such as determining the mode of inhibition (e.g., competitive, non-competitive) and screening against a panel of related enzymes to assess selectivity.[22]

The collective results from this preliminary screening will be instrumental in deciding whether to advance this compound into further preclinical development, including lead optimization and in vivo efficacy studies.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medical Chemistry Research, 30(4), 771-806. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1433. [Link]

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. (2016). ChemMedChem, 11(19), 2085-2098. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). Chemical Biology & Drug Design, 96(4), 981-996. [Link]

  • Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. (2013). Journal of Medicinal Chemistry, 56(17), 6865-6877. [Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019). Bioorganic Chemistry, 85, 436-444. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7323. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews, 115(3), 1110-1169. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews, 115(3), 1110-1169. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). Journal of Molecular Structure, 1319, 138634. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Heliyon, 11(8), e34599. [Link]

  • Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. (2006). Journal of Chemical Research, 2006(10), 666-668. [Link]

  • 2,2,2-trifluoroethyl carbamate. American Elements. [Link]

  • [1-(Methoxymethylcarbamoyl)ethyl] phosphonic acid bis-(2,2,2-trifluoroethyl) ester. Organic Syntheses. [Link]

  • Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. PubChem. [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules, 28(15), 5898. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1748. [Link]

  • Synthesis and preliminary screening of benzothiazol-2-yl thiadiazole derivatives for anticonvulsant activity. (2012). European Journal of Medicinal Chemistry, 53, 349-355. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules, 27(17), 5641. [Link]

  • Carbamate. Wikipedia. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Chemistry, 4(1), 221-235. [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2023). Molecules, 28(7), 2990. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). RSC Advances, 14(20), 14099-14120. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2024). Molecules, 29(14), 3333. [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2023). Molecules, 28(7), 2990. [Link]

Sources

A Comprehensive Technical Guide to the Structural Elucidation of 2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, a novel compound with potential applications in medicinal chemistry and drug development. The guide details a multi-pronged analytical approach, integrating spectroscopic and crystallographic techniques to unambiguously determine the molecule's constitution and conformation. By explaining the causality behind experimental choices and presenting protocols as self-validating systems, this document serves as a practical resource for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established analytical principles and supported by authoritative references, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of the Thiazole-Carbamate Scaffold

The convergence of a thiazole ring and a carbamate functional group within a single molecular entity presents a compelling scaffold for drug discovery. Thiazole moieties are privileged structures in medicinal chemistry, known for their rigid, planar nature and ability to engage in favorable interactions with biological targets.[1][2] The incorporation of a carbamate linker introduces a degree of conformational flexibility and hydrogen bonding potential, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.[3] Furthermore, the presence of a 2,2,2-trifluoroethyl group can significantly enhance metabolic stability and bioavailability due to the unique electronic properties of fluorine.[4]

Given the potential of this compound as a pharmacologically active agent, a rigorous and unambiguous determination of its chemical structure is paramount. This guide outlines a systematic workflow for achieving this, from synthesis to definitive structural confirmation.

Synthesis and Purification

The synthesis of the title compound is anticipated to proceed via a nucleophilic substitution reaction between 2-aminothiazole and 2,2,2-trifluoroethyl chloroformate. This approach is analogous to established methods for the synthesis of N-aryl and N-heteroaryl carbamates.[5][6]

Proposed Synthetic Pathway

The reaction is proposed to be carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

Experimental Protocol: Synthesis

  • To a solution of 2-aminothiazole (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Upon completion, quench the reaction with water (20 mL) and extract the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Rationale for Experimental Choices
  • Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of reagents with atmospheric moisture.

  • Low Temperature Addition: The dropwise addition of the chloroformate at 0 °C helps to control the exothermicity of the reaction.

  • Base: Triethylamine is a common choice as it is a non-nucleophilic base that will not compete with the 2-aminothiazole in reacting with the chloroformate.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the initial characterization of the synthesized compound. Each technique provides complementary information, allowing for a preliminary but comprehensive structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the title compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds.

Expected IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch3400-3200Characteristic of the carbamate N-H group.[7]
C=O Stretch1750-1700Typical for a carbamate carbonyl group.[7][8]
C-N Stretch1300-1200Associated with the carbamate and thiazole C-N bonds.
C-F Stretch1200-1000Strong absorptions due to the trifluoroethyl group.
Thiazole Ring Vibrations1600-1400Characteristic skeletal vibrations of the thiazole ring.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.

Expected ¹H NMR Resonances (in CDCl₃)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H8.0-9.0br s-The acidic proton of the carbamate, often broad.
Thiazole H-47.2-7.4d~3.5Aromatic proton on the thiazole ring.
Thiazole H-56.8-7.0d~3.5Aromatic proton on the thiazole ring.
-CH₂-4.5-4.7q~8.5Methylene protons adjacent to the trifluoromethyl group.

Expected ¹³C NMR Resonances (in CDCl₃)

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O152-155Carbamate carbonyl carbon.[10]
Thiazole C-2158-162Carbon of the thiazole ring attached to the nitrogen of the carbamate.[10]
Thiazole C-4138-142Aromatic carbon of the thiazole ring.
Thiazole C-5110-115Aromatic carbon of the thiazole ring.[10]
-CF₃120-125 (q, J ≈ 277 Hz)Trifluoromethyl carbon, appears as a quartet due to coupling with fluorine.
-CH₂-60-65 (q, J ≈ 37 Hz)Methylene carbon, appears as a quartet due to coupling with fluorine.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometric Data

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₆H₅F₃N₂O₂S would be determined and compared to the experimentally measured value to confirm the molecular formula.

  • Fragmentation Pattern: Key fragment ions would be expected from the cleavage of the carbamate bond and the loss of the trifluoroethyl group.

Definitive Structure Determination: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction offers the most definitive proof of connectivity and three-dimensional arrangement in the solid state.[1]

Crystallization and Data Collection

Experimental Protocol: Crystallization

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, acetone).

  • Employ slow evaporation or vapor diffusion with an anti-solvent (e.g., hexanes, diethyl ether) to promote the growth of single crystals suitable for X-ray analysis.[1]

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray diffraction data are collected.[1] The data collection strategy aims to obtain a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure. The process involves determining the positions of all atoms in the unit cell and refining their thermal parameters. The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

Integrated Data Analysis and Structural Confirmation

The culmination of the structural elucidation process involves the integration of all collected data to build a self-consistent and irrefutable structural assignment.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation synthesis Synthesis of Target Compound purification Flash Chromatography synthesis->purification ir IR Spectroscopy (Functional Groups) purification->ir Initial Characterization nmr NMR Spectroscopy (¹H, ¹³C, Connectivity) purification->nmr ms Mass Spectrometry (Molecular Weight, Formula) purification->ms final_structure Final Elucidated Structure ir->final_structure Data Integration xray Single-Crystal X-ray Diffraction nmr->xray Hypothesis for 3D Structure nmr->final_structure Data Integration ms->final_structure Data Integration xray->final_structure Data Integration

Sources

Methodological & Application

"experimental protocol for synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Abstract: This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. The synthesis is achieved through the nucleophilic acylation of 2-aminothiazole with 2,2,2-trifluoroethyl chloroformate. This guide details the reaction mechanism, step-by-step procedures, safety precautions, and methods for purification and characterization, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Thiazole Carbamates

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design.[3] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Similarly, the carbamate functional group is a key structural element in a multitude of pharmaceuticals and prodrugs.[4][5] Carbamates are recognized for their chemical stability and their capacity to enhance cell membrane permeability, often serving as stable surrogates for amide bonds in peptidomimetics.[5]

The combination of these two moieties in This compound creates a molecule of significant interest for library synthesis and as a building block for more complex bioactive compounds. The trifluoroethyl group can further modulate the compound's lipophilicity and metabolic stability. This protocol offers a reliable and efficient method for its preparation.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group of 2-aminothiazole, being nucleophilic, attacks the electrophilic carbonyl carbon of 2,2,2-trifluoroethyl chloroformate. A tertiary amine base, such as triethylamine or pyridine, is crucial for scavenging the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]

Overall Reaction:

Mechanism: The lone pair of electrons on the exocyclic nitrogen of 2-aminothiazole initiates a nucleophilic attack on the carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base subsequently neutralizes the generated HCl, forming a salt and preventing the protonation of the starting amine.[7]

Safety and Handling

CRITICAL: 2,2,2-Trifluoroethyl chloroformate is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[8] It is also flammable and reacts with water.[8] All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles at all times.

  • Engineering Controls: A well-ventilated chemical fume hood is mandatory. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with atmospheric moisture.[8]

  • Emergency Procedures: An emergency eye wash station and safety shower must be immediately accessible. In case of skin contact, wash immediately with copious amounts of water.[8] If inhaled, move to fresh air and seek immediate medical attention.[9]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Aminothiazole≥98%Sigma-Aldrich, etc.Store in a desiccator.
2,2,2-Trifluoroethyl chloroformate≥97%Sigma-Aldrich, etc.HIGHLY TOXIC & CORROSIVE . Store under inert gas.
Triethylamine (TEA)Anhydrous, ≥99.5%Standard SupplierDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierUse from a solvent purification system or a freshly opened bottle.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Anhydrous Magnesium SulfateLaboratory GradeStandard SupplierFor drying organic layers.
Silica Gel230-400 meshStandard SupplierFor column chromatography.

Equipment:

  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Ice/water bath

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Chromatography column

Synthesis Workflow

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Dissolve 2-aminothiazole & Triethylamine in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B Inert Atmosphere C Add 2,2,2-trifluoroethyl chloroformate dropwise B->C D Stir at 0 °C, then warm to room temp C->D Maintain Temp. E Quench with Water D->E F Extract with EtOAc E->F G Wash & Dry Organic Layer F->G H Concentrate in vacuo G->H I Silica Gel Column Chromatography H->I J Characterize Pure Product (NMR, MS) I->J

Caption: High-level workflow for the synthesis of the target carbamate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminothiazole (1.00 g, 10.0 mmol, 1.0 equiv).

    • Add 30 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv) to the suspension.

    • Cool the flask to 0 °C using an ice/water bath and stir the mixture for 10 minutes.

  • Reagent Addition:

    • Slowly add 2,2,2-trifluoroethyl chloroformate (1.13 mL, 10.5 mmol, 1.05 equiv) dropwise to the cold, stirred suspension over 15-20 minutes using a syringe or dropping funnel. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression:

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours, or until TLC analysis (e.g., 3:1 Hexanes:EtOAc) indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a white solid.

Data Summary and Characterization

ParameterValue
Reactants 2-Aminothiazole, 2,2,2-Trifluoroethyl chloroformate
Base Triethylamine
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 3-5 hours
Expected Yield 75-90%
Appearance White Solid

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) for thiazole ring protons, the CH₂ group of the trifluoroethyl moiety, and the N-H proton.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the thiazole ring carbons, the carbonyl carbon, and the carbons of the trifluoroethyl group.

  • Mass Spectrometry (ESI+): Calculated m/z for [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Wet reagents or solvent.- Ineffective base.- Degradation of chloroformate.- Ensure all glassware is flame-dried and use anhydrous solvents.- Use freshly distilled base.- Use a fresh bottle of chloroformate.
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Monitor reaction by TLC and allow to stir longer if necessary.- Ensure the reaction is allowed to warm to room temperature.
Multiple Spots on TLC - Reaction too fast (exotherm).- Formation of di-acylated product or urea byproduct.- Add the chloroformate more slowly and maintain cooling at 0 °C.- Use precise stoichiometry (1.0-1.05 equiv of chloroformate).- Ensure efficient purification by column chromatography.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By adhering to the detailed steps, particularly the safety precautions and the use of anhydrous conditions, researchers can reliably obtain the target compound in high yield and purity. This procedure is well-suited for laboratory-scale synthesis and can be adapted for the creation of derivative libraries for drug discovery programs.

References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethyl chloroformate.
  • Apollo Scientific. (2022, May 15). Safety Data Sheet: Tris(2,2,2-trifluoroethyl)
  • Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroethyl chloroformate Safety Data Sheet.
  • Vacondio, F., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Biswas, S. et al. (2021). Synthetic methods of carbamate synthesis. ResearchGate. [Link]

  • Ahmad, I., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Technical, 4(5).
  • Salvatore, R. N., et al. (2000). Efficient Carbamate Synthesis.
  • Toth, G., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Pathak, V., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]

  • Vinogradova, E. V., et al. (2013).
  • Sharma, S., & Kumar, R. (2024). A review on thiazole based compounds and it's pharmacological activities. Pharma Geek.
  • Smith, A. B., III, et al. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses.
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 21).
  • Syngenta Participations AG. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives. [Link]

  • Dow Agrosciences LLC. (2015, September 16). Process for the preparation of thiazole derivatives. European Patent Office. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Sciforum. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

  • Dana Bioscience. (n.d.). This compound 1g. [Link]

  • Whipp, C. J., et al. (2025, January 24). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. ACS Publications. [Link]

  • Vinogradova, E. V., et al. (2013, February 26). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ACS Publications. [Link]

  • Vinogradova, E. V., et al. (2013, March 15). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. [Link]

  • Sławiński, J., et al. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Whipp, C. J., et al. (2025, February 7). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. PubMed. [Link]

Sources

Application Notes & Protocols: A Guide to Utilizing 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate in enzyme inhibition assays. This compound integrates three key structural motifs of high interest in medicinal chemistry: a carbamate functional group, a thiazole ring, and a trifluoroethyl moiety. This guide elucidates the theoretical basis for its potential as an enzyme inhibitor, presents a mechanistic hypothesis for its mode of action, and offers detailed, step-by-step protocols for its practical implementation in determining inhibitory potency (IC₅₀) and investigating its mechanism. By combining established biochemical principles with practical, field-proven insights, these notes aim to serve as a comprehensive resource for screening and characterizing this promising compound.

Introduction: Deconstructing a Privileged Inhibitor Scaffold

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. The compound this compound is a synthetic molecule that has not been extensively characterized in public literature but possesses a compelling architecture for enzyme inhibition based on its constituent functional groups.

  • The Carbamate Core: The carbamate functional group is a well-established pharmacophore responsible for the inhibitory activity of numerous therapeutic agents and insecticides.[1][2] Carbamates are particularly known for their ability to act as "pseudo-irreversible" inhibitors of serine hydrolases.[3][4] This mechanism involves the covalent modification of the catalytic serine residue in the enzyme's active site, forming a stable carbamoyl-enzyme complex that is slow to hydrolyze, thus leading to prolonged inhibition.[5]

  • The Thiazole Ring: The thiazole ring is considered a "privileged scaffold" in medicinal chemistry.[6][7] Its presence in numerous FDA-approved drugs, such as the kinase inhibitor Dasatinib, highlights its ability to form favorable interactions with a wide array of biological targets.[7] The thiazole moiety can engage in hydrogen bonding, hydrophobic, and π-π stacking interactions, which can enhance binding affinity and confer selectivity for the target enzyme.[8][9]

  • The 2,2,2-Trifluoroethyl Group: Introduction of trifluoromethyl groups is a common strategy in drug design to modulate a compound's physicochemical properties.[10] The trifluoroethyl group can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and alter binding affinity through specific fluorine-protein interactions.[10]

This guide provides the necessary protocols to empirically test the inhibitory hypothesis for this compound against an enzyme of interest.

Principle of Inhibition: A Mechanistic Hypothesis

Based on its structure, the primary hypothesis is that this compound acts as a covalent inhibitor, particularly against enzymes with a nucleophilic residue (e.g., serine, cysteine, or threonine) in their active site.

The proposed mechanism involves a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form an initial enzyme-inhibitor (EI) complex. The thiazole and trifluoroethyl groups likely play a key role in guiding and anchoring the molecule within the active site.

  • Covalent Carbamylation: The active site nucleophile (e.g., the hydroxyl group of a serine residue) performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable, covalent carbamoyl-enzyme adduct and the displacement of 2,2,2-trifluoroethanol as a leaving group.

This covalent modification renders the enzyme inactive. The rate of spontaneous hydrolysis to regenerate the active enzyme is typically very slow, leading to potent, time-dependent inhibition.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor (I) cluster_2 Reaction Pathway E_Ser Active Enzyme (E) + Serine Nucleophile (-OH) EI_Complex Reversible EI Complex (Non-covalent Binding) E_Ser->EI_Complex Step 1: Reversible Binding Inhibitor Inhibitor (I) Thiazole-NH-C(=O)O-CF3 Inhibitor->EI_Complex E_Carbamoyl Inactive Carbamylated Enzyme (E-I) + Covalent Bond EI_Complex->E_Carbamoyl Step 2: Nucleophilic Attack (Carbamylation) Leaving_Group Leaving Group (2,2,2-Trifluoroethanol) E_Carbamoyl->Leaving_Group Release

Caption: Proposed mechanism of covalent enzyme inhibition.

Essential Materials and Reagents

Equipment:

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well microplates (UV-transparent or black, assay-dependent)

  • Calibrated single-channel and multi-channel pipettes

  • Reagent reservoirs

  • Incubator or water bath for temperature control

  • Vortex mixer and centrifuge

Reagents & Consumables:

  • Test Compound: this compound

  • Enzyme: Purified enzyme of interest at a known concentration.

  • Substrate: Specific substrate for the chosen enzyme.

  • Assay Buffer: Buffer system optimized for enzyme stability and activity (e.g., Tris-HCl, HEPES, PBS). The pH should be carefully controlled as it critically affects enzyme activity.[11]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the test compound.

  • Positive Control: A known inhibitor for the target enzyme (if available).

  • Pipette tips, microcentrifuge tubes.

Experimental Protocols

Protocol 1: Preparation of Solutions

Causality: Accurate concentrations are fundamental to reliable and reproducible results. The test compound is likely hydrophobic, requiring an organic solvent like DMSO for initial dissolution before serial dilution in aqueous assay buffer.

  • Compound Stock Solution (10 mM):

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until fully dissolved.

    • Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Enzyme Working Solution:

    • Dilute the concentrated enzyme stock in cold assay buffer to a working concentration that produces a robust and linear reaction rate within the desired assay time (e.g., 10-20 minutes).[12]

    • The optimal enzyme concentration must be determined empirically in a preliminary experiment. Always keep the enzyme on ice.

  • Substrate Working Solution:

    • Prepare a stock solution of the substrate in a suitable solvent (assay buffer or DMSO, depending on solubility).

    • Dilute the stock to a final working concentration in the assay buffer. For IC₅₀ determination, a substrate concentration at or near its Michaelis constant (Kₘ) is often recommended to ensure sensitivity to competitive inhibitors.[13]

Protocol 2: Assay Workflow for IC₅₀ Determination

Trustworthiness: This protocol incorporates essential controls to validate the assay results. A solvent control (DMSO) accounts for any effects of the vehicle on enzyme activity, while a blank control corrects for non-enzymatic substrate degradation or background signal.

G start Start: Prepare Reagents prep_plate Prepare Serial Dilutions of Inhibitor in Assay Plate start->prep_plate add_enzyme Add Enzyme Solution to all wells (except No-Enzyme Blanks) prep_plate->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor (e.g., 15 min at 25°C) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate Solution to all wells pre_incubate->add_substrate read_plate Measure Signal (Absorbance/Fluorescence) Kinetically over 10-20 min add_substrate->read_plate analyze Data Analysis: 1. Calculate Initial Velocities (V₀) 2. Determine % Inhibition 3. Plot Dose-Response Curve 4. Calculate IC₅₀ read_plate->analyze end End: Report IC₅₀ analyze->end

Caption: Experimental workflow for determining the IC₅₀ value.

Step-by-Step Methodology (96-Well Plate Format):

  • Inhibitor Dilution Series:

    • Add assay buffer to columns 2-12 of a 96-well plate.

    • Prepare a starting dilution of your 10 mM compound stock in assay buffer. Add this to column 1.

    • Perform a serial dilution (e.g., 1:3 or 1:5) across the plate from column 1 to 11. Column 12 will serve as the no-inhibitor control.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit many enzymes.[14]

  • Plate Setup: Prepare the following sets of wells (in triplicate):

    • Blank (No Enzyme): Assay buffer, substrate, and the highest concentration of inhibitor/DMSO.

    • 100% Activity Control: Assay buffer, enzyme, substrate, and DMSO (no inhibitor).

    • Test Wells: Assay buffer, enzyme, substrate, and the serial dilutions of the inhibitor.

  • Pre-incubation:

    • Add the enzyme working solution to the "100% Activity Control" and "Test Wells".

    • Mix gently (e.g., by orbital shaking).

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the desired assay temperature. Expertise: This step is crucial for covalent or slow-binding inhibitors, allowing time for the inhibition to occur before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the microplate reader.

    • Measure the change in signal (e.g., absorbance or fluorescence) over time (kinetic read). Record data points every 30-60 seconds for 10-20 minutes. The reaction should be monitored during its linear phase.[12]

Data Analysis and Interpretation

  • Calculate Initial Velocity (V₀): For each well, plot the signal versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Calculate Percentage Inhibition: Use the velocities from the control and test wells to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

  • Determine IC₅₀ Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Table 1: Example Experimental Parameters
ParameterRecommended Value/RangeRationale
Enzyme Concentration 1-10 nMShould be low enough to ensure initial velocity conditions but high enough for a robust signal.[15]
Substrate Concentration 1x KₘProvides good sensitivity for various inhibition modalities, especially competitive inhibition.[13]
Inhibitor Concentration Range 0.1 nM to 100 µMA wide range is necessary to define the full dose-response curve (bottom and top plateaus).
Final DMSO Concentration ≤ 1% (v/v)Minimizes solvent-induced enzyme inhibition or denaturation.[14]
Pre-incubation Time 15-60 minutesAllows time for potential covalent bond formation or slow binding kinetics to reach equilibrium.
Reaction Temperature 25°C or 37°CMust be kept constant and optimal for the specific enzyme being studied.
Assay Buffer pH 7.0 - 8.0Should be maintained at the enzyme's optimal pH for maximal activity and stability.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Inconsistent replicates Poor pipetting technique; compound precipitation; enzyme instability.Use calibrated pipettes; visually inspect wells for precipitation; keep enzyme on ice and prepare fresh.
No inhibition observed Compound is not an inhibitor for the target; compound degraded; insufficient pre-incubation time.Test against a different enzyme class; check compound integrity; increase pre-incubation time (e.g., to 60 min) to test for time-dependency.
Inhibition > 100% or < 0% Compound interferes with the detection method (e.g., it is fluorescent or absorbs at the same wavelength).Run a control plate without the enzyme to measure the compound's intrinsic signal and subtract it from the assay data.
Poor dose-response curve Inappropriate concentration range; compound insolubility at high concentrations.Widen the concentration range tested; check for precipitation at the highest concentrations and reduce if necessary.

References

  • BenchChem (2025).
  • BenchChem (2025). Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape. BenchChem.
  • Patric, C. M., et al. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Campos, E. V., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • El-Damasy, D. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Williams, K. J., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

  • BenchChem (2025).
  • Elsayed, R. W., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. PubMed Central. [Link]

  • Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]

  • Scientist Live. (2022). Enzyme Kinetics Considerations. Scientist Live. [Link]

  • Akocak, S., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Creative Biogene. [Link]

  • BenchChem (2025).
  • BenchChem (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay?. Patsnap Synapse. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Güngör, A. G., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed Central. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]

  • ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?. ResearchGate. [Link]

  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Wang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed Central. [Link]

  • Carta, F., et al. (2017). Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. ACS Publications. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays: Characterizing 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The discovery and development of novel therapeutic agents are paramount in advancing human health. A critical step in this process is the thorough characterization of new chemical entities in biologically relevant systems. Cell-based assays provide an indispensable platform for this, offering insights into a compound's potential efficacy and toxicity.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the cellular characterization of the novel compound, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate .

While specific biological targets of this compound are yet to be fully elucidated, its carbamate moiety suggests potential interactions with enzymatic processes, similar to other compounds in this class which are known to interact with enzymes like acetylcholinesterase.[4][5] Therefore, a primary assessment of its impact on cell viability and the mechanism of cell death is a logical and crucial first step.

This guide will detail protocols for two fundamental and widely used cell-based assays:

  • MTS Assay: To quantify cell viability and determine cytotoxic concentrations.

  • Annexin V/PI Apoptosis Assay: To elucidate the mechanism of cell death.

The protocols provided herein are designed to be robust and adaptable, serving as a foundational methodology for the initial cellular screening of this compound and other novel small molecules.

Part 1: Assessment of Cytotoxicity using the MTS Assay

The MTS assay is a colorimetric method used to assess cell viability.[6][7] It relies on the reduction of the MTS tetrazolium compound by metabolically active cells, a process carried out by dehydrogenase enzymes, to generate a colored formazan product that is soluble in the cell culture medium.[8] The amount of formazan produced is directly proportional to the number of viable cells in the culture.[6]

Experimental Workflow: MTS Assay

MTS_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest cells cell_count 2. Count cells and adjust density cell_culture->cell_count cell_seeding 3. Seed cells into a 96-well plate cell_count->cell_seeding compound_prep 4. Prepare serial dilutions of the compound add_compound 5. Add compound to respective wells compound_prep->add_compound incubate_treatment 6. Incubate for 24-72 hours add_compound->incubate_treatment add_mts 7. Add MTS reagent to each well incubate_mts 8. Incubate for 1-4 hours add_mts->incubate_mts read_plate 9. Measure absorbance at 490 nm incubate_mts->read_plate data_norm 10. Normalize data to controls calc_ic50 11. Calculate IC50 value data_norm->calc_ic50 AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells 1. Seed cells in a 6-well plate treat_cells 2. Treat with compound at IC50 concentration seed_cells->treat_cells collect_supernatant 3. Collect supernatant (floating cells) trypsinize 4. Trypsinize adherent cells collect_supernatant->trypsinize combine_wash 5. Combine and wash cells with PBS trypsinize->combine_wash resuspend 6. Resuspend in Annexin V binding buffer add_stains 7. Add Annexin V-FITC and PI resuspend->add_stains incubate 8. Incubate for 15 min in the dark add_stains->incubate acquire_data 9. Acquire data on a flow cytometer analyze_quadrants 10. Analyze cell populations acquire_data->analyze_quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • This compound

  • Relevant cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube. [9] * Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the supernatant collected earlier.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS. [9]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer. * Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [10] * After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

    • Collect data for at least 10,000 events per sample.

Data Analysis and Interpretation

The data from the flow cytometer can be visualized in a dot plot, which is typically divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Cell PopulationVehicle Control (%)Treated (%)
Live (Annexin V- / PI-)95.235.8
Early Apoptotic (Annexin V+ / PI-)2.145.3
Late Apoptotic/Necrotic (Annexin V+ / PI+)1.515.7
Necrotic (Annexin V- / PI+)1.23.2

An increase in the percentage of cells in the Annexin V+ / PI- and Annexin V+ / PI+ quadrants in the treated sample compared to the control would indicate that this compound induces apoptosis.

Hypothetical Signaling Pathway

Carbamates are known to interact with various enzymes. A hypothetical mechanism of action for this compound could involve the inhibition of a key cellular kinase, leading to the activation of apoptotic pathways.

Signaling_Pathway compound This compound kinase Pro-survival Kinase (e.g., Akt) compound->kinase Inhibition bad Bad kinase->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition cytochrome_c Cytochrome c release bcl2->cytochrome_c Inhibition caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

Conclusion

This application note provides a comprehensive and structured approach to the initial cell-based characterization of the novel compound, this compound. By first establishing its cytotoxic potential using the MTS assay and then elucidating the mechanism of cell death through the Annexin V/PI assay, researchers can gain critical insights into the compound's biological activity. These foundational assays are essential for making informed decisions in the early stages of drug discovery and development. The methodologies described are robust, widely accepted, and can be adapted for the screening of other novel chemical entities.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. [Link]

  • Lee, J. Y., & Lee, S. H. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 27(10), 1735–1745. [Link]

  • LSBio. (n.d.). MTS Cell Proliferation Assay Kit User Manual. Retrieved from [Link]

  • Kim, H. N., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 25(11), 1813–1821. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Cell-based Assay Services. Retrieved from [Link]

  • Wang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989331. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. ACS Medicinal Chemistry Letters, 12(11), 1746–1753. [Link]

  • Dana Bioscience. (n.d.). This compound 1g. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Silberman, J., & Taylor, A. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). phenyl N-butyl-N-(2,2,2-trifluoroethyl)carbamate. PubChem Compound Summary for CID 62047642. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(21), 6438. [Link]

  • Dana Bioscience. (n.d.). 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate 50mg. Retrieved from [Link]

Sources

"analytical methods for 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Comprehensive Analysis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the essential analytical methodologies for the characterization, quantification, and stability assessment of this compound. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific rationale. The methods are grounded in established principles of chromatography and spectroscopy and are structured to meet rigorous validation standards as outlined by the International Council for Harmonisation (ICH).

Introduction and Molecular Overview

This compound is a molecule of interest incorporating three key functional moieties: a trifluoroethyl group, a carbamate linker, and a 2-aminothiazole core. The trifluoroethyl group can significantly influence physicochemical properties such as lipophilicity and metabolic stability.[1] The 2-aminothiazole ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[2][3] The carbamate linkage connects these two key fragments.

Given its potential role in pharmaceutical development, the establishment of robust, reliable, and validated analytical methods is paramount for ensuring product quality, stability, and performance. This guide presents a suite of analytical techniques for comprehensive analysis, from initial structural confirmation to the development of a stability-indicating quantitative assay.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅F₃N₂O₂S(Calculated)
Molecular Weight 242.18 g/mol (Calculated)
Appearance White to off-white solid (Predicted)N/A
CAS Number Not available (Commercially available[4])Dana Bioscience[4]

Chromatographic Methods for Quantification and Purity

Chromatographic techniques are central to determining the purity and potency of pharmaceutical compounds. We present protocols for both High-Performance Liquid Chromatography (HPLC), the primary tool for quality control, and Gas Chromatography-Mass Spectrometry (GC-MS), a valuable method for identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling

Principle: A reversed-phase HPLC method is developed to separate the moderately polar parent compound from potential non-polar and polar impurities. The trifluoroethyl and thiazole moieties provide chromophores suitable for ultraviolet (UV) detection. This method is designed to be stability-indicating, meaning it can resolve the active compound from its degradation products.[5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Rationale: A C18 stationary phase provides excellent retention and separation for a wide range of moderately polar compounds like the target analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid provides slight acidity to sharpen peak shape by ensuring the thiazole nitrogen is protonated.

    • Mobile Phase B: Acetonitrile.

      • Rationale: Acetonitrile is a common organic modifier with good UV transparency and elution strength.

    • Gradient Elution:

      • 0-20 min: 20% B to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% B to 20% B

      • 26-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Acetonitrile.

    • Prepare a working standard solution at 100 µg/mL by diluting the stock solution with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Acetonitrile to achieve a nominal concentration of 1.0 mg/mL.

    • Dilute with a 50:50 mixture of Acetonitrile and Water to a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection. For samples from complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be adapted for cleanup.[6][7]

  • System Suitability Test (SST):

    • Before sample analysis, inject the working standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of peak area < 2.0%.

      • Tailing Factor (T) ≤ 2.0.

      • Theoretical Plates (N) > 2000.

    • Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis, as mandated by regulatory guidelines.[8]

Workflow Diagram for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard (100 µg/mL) Autosampler Autosampler Injection (10 µL) Standard->Autosampler SST Injections (5x) Sample Test Sample (100 µg/mL) Sample->Autosampler Sample Injection Column C18 Column (30 °C) Autosampler->Column Mobile Phase (1.0 mL/min) Detector DAD/UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Chromatogram Report Final Report (Assay, Purity) CDS->Report Integration & Calculation

Caption: HPLC analysis workflow from sample preparation to final report.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The presence of the trifluoroethyl group enhances the volatility of the molecule, making it amenable to GC analysis.[9] This method is particularly useful for detecting residual solvents or volatile by-products from synthesis.

Experimental Protocol:

  • Instrumentation: A GC system coupled with a Mass Selective Detector (MSD) or Time-of-Flight (TOF) Mass Spectrometer.[10][11]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., Ethyl Acetate) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is free of non-volatile materials by passing it through a syringe filter if necessary.

Workflow Diagram for GC-MS Analysis:

GCMS_Workflow Sample Sample in Volatile Solvent Injector GC Injector (250°C) Sample->Injector Column DB-5ms Column (Temp Programmed) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal Report Impurity ID & Quantification DataSystem->Report Library Search & Analysis

Caption: GC-MS workflow for volatile impurity identification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is essential for confirming the chemical structure and identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Based on a structurally similar compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, we can predict the key spectral features.[2][3]

  • ¹H NMR (in DMSO-d₆):

    • Thiazole Protons: Two distinct signals are expected for the protons on the thiazole ring, likely in the δ 7.0-8.0 ppm region.

    • -CH₂- Group: The methylene protons of the trifluoroethyl group will appear as a quartet due to coupling with the three fluorine atoms, likely in the δ 4.0-4.5 ppm region.

    • N-H Proton: A broad singlet for the carbamate N-H proton, likely above δ 9.0 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • -CF₃ Carbon: A quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Computational studies on similar N-(2,2,2-trifluoroethyl) carbamates suggest this signal may be complex due to rotational isomers.[12]

    • Carbonyl Carbon (C=O): A singlet in the δ 150-160 ppm range.[3]

    • Thiazole Carbons: Signals corresponding to the three carbons of the thiazole ring, with the C2 carbon (attached to the nitrogen) appearing furthest downfield (e.g., ~160 ppm).[3]

    • -CH₂- Carbon: A quartet due to two-bond C-F coupling (²JCF).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent tool for identifying functional groups.

Predicted Key Absorptions (ATR):

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3300N-H StretchCarbamate
~1720C=O StretchCarbamate
~1550N-H Bend & C-N StretchAmide II Band
~1250-1050C-F StretchTrifluoroethyl
~1600 & ~1480C=C & C=N StretchThiazole Ring

Stability-Indicating Method and Forced Degradation

Principle: As required by ICH guidelines, forced degradation studies are performed to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[5][13] The primary HPLC method described in Section 2.1 should be used to analyze samples subjected to stress conditions.

Protocol for Forced Degradation:

  • Preparation: Prepare solutions of the drug substance (~1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation.[13]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[5]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by the validated HPLC method (Section 2.1).

  • Evaluation:

    • Assess the peak purity of the parent drug peak using a DAD to ensure it is spectrally pure and free from co-eluting degradants.

    • Calculate the mass balance to account for the parent drug and all degradation products.

Analytical Method Validation

Principle: All analytical methods used for regulatory submissions must be validated to demonstrate their suitability for the intended purpose.[14][15] The validation should be performed according to the ICH Q2(R2) guideline.[8][16]

Table 2: Summary of Validation Parameters for the HPLC Assay Method

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution between analyte and known impurities/degradants.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Range The interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
RepeatabilityPrecision under the same operating conditions over a short interval.%RSD ≤ 2.0% for six replicate preparations at 100% concentration.
Intermediate PrecisionPrecision within the same laboratory (different days, analysts, equipment).Overall %RSD for two sets of data ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD < 10% for replicate injections.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria when parameters like flow rate (±10%), column temp (±5°C), and mobile phase composition (±2%) are varied.

References

Please note that as of the generation date, a specific CAS number and extensive literature for the exact title compound are not widely available. The references below are authoritative sources for the analytical techniques and for structurally related compounds.

  • (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]

  • (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International. [Link]

  • PubChem. 2,2,2-Trifluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

  • (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. [Link]

  • (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Dana Bioscience. This compound 1g. Dana Bioscience. [Link]

  • (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • (2009). Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • (N/A). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • (2016). Forced degradation studies. MedCrave online. [Link]

  • (N/A). Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. American Chemical Society. [Link]

  • (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. SciELO. [Link]

  • (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). [Link]

  • (2011). Rotational Analysis of FTIR Spectra from Cigarette Smoke. An Application of Chem Spec II Software in the Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • (2023). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances. OSTI.gov. [Link]

  • (N/A). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4- thiadiazol-2-yl). PLOS. [Link]

  • (N/A). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • (2002). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. ResearchGate. [Link]

  • (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Environmental Protection Agency (EPA). [Link]

  • (2022). Gas chromatography coupled to time‐of‐flight mass spectrometry using parallel electron and chemical ionization with permeation‐tube‐based reagent gas supply. Analytical Science Journals. [Link]

  • (2023). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. ChemRxiv. [Link]

  • (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. AIR Unimi. [Link]

  • (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. [Link]

  • (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal. [Link]

Sources

Developing Structure-Activity Relationships for Thiazolyl Carbamates: A Guide to Synthesis, Biological Evaluation, and Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When combined with the carbamate functional group, a known pharmacophore that can act as a transition-state mimetic or a covalent modifier, it gives rise to the thiazolyl carbamate class of molecules.[3][4] These compounds have shown promise in a range of therapeutic areas, including as enzyme inhibitors and antimicrobial agents.[5][6] Establishing a clear Structure-Activity Relationship (SAR) is the cornerstone of transforming a promising hit compound into a viable drug candidate. This guide provides a comprehensive framework for the systematic development of SAR for novel thiazolyl carbamates, detailing synthetic strategies, robust biological evaluation protocols, and the integration of computational methods to rationalize experimental findings and guide future design.

Part 1: The Foundation - Synthesis of a Focused Thiazolyl Carbamate Library

The primary goal of the initial synthetic campaign is to generate a library of analogs with systematic variations at key positions of the thiazolyl carbamate scaffold. This allows for the direct assessment of how specific structural changes impact biological activity. The most direct synthetic route involves the coupling of a 2-aminothiazole core with a suitable chloroformate.[6][7]

Rationale for Analog Design

A typical thiazolyl carbamate scaffold offers several points for chemical modification. A strategic approach to analog design involves systematically altering one part of the molecule while keeping the others constant to isolate the effect of each change.

  • The Thiazole Core (R¹): Substituents on the thiazole ring can modulate the electronic properties of the entire molecule, influence its orientation within a binding pocket, and affect metabolic stability. Variations can include small alkyl groups, aryl groups with different electronic properties (e.g., -Cl, -OCH₃), or hydrogen bond donors/acceptors.

  • The Carbamate Side Chain (R²): The group attached to the carbamate oxygen is critical for defining the compound's interaction with its biological target and its physicochemical properties, such as lipophilicity. A diverse set of alkyl and aryl chloroformates should be used to explore a wide range of chemical space.

Experimental Protocol: General Synthesis of Thiazolyl Carbamates

This protocol describes a representative synthesis of a thiazolyl carbamate from a substituted 2-aminothiazole and an alkyl/aryl chloroformate.

Materials:

  • Substituted 2-aminothiazole (1.0 eq)

  • Alkyl or Aryl Chloroformate (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)[7]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-aminothiazole (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or TEA (1.5 eq) dropwise. Causality: The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, which drives the reaction to completion and prevents potential side reactions.[7]

  • Chloroformate Addition: Slowly add the desired alkyl or aryl chloroformate (1.1 eq) to the reaction mixture. The addition is performed dropwise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminothiazole is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiazolyl carbamate.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Part 2: Biological Evaluation and SAR Interpretation

With a library of purified and characterized analogs in hand, the next step is to assess their biological activity. The choice of assay is dictated by the project's therapeutic goal (e.g., enzyme inhibition, antibacterial activity).

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target enzyme using a fluorometric or colorimetric substrate.

Materials:

  • Purified target enzyme

  • Fluorogenic or chromogenic substrate specific to the enzyme

  • Assay Buffer (optimized for pH, ionic strength, and cofactors)

  • Synthesized Thiazolyl Carbamate analogs dissolved in DMSO (e.g., 10 mM stock)

  • Positive control inhibitor with known potency

  • Negative control (DMSO vehicle)

  • 96-well or 384-well microplates (black plates for fluorescence, clear for absorbance)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Compound Plating: Prepare serial dilutions of the thiazolyl carbamate analogs in the assay buffer. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Dispense these dilutions into the microplate wells. Also include wells for the positive control and vehicle-only (DMSO) controls.

  • Enzyme Addition: Add the target enzyme (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. Causality: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors that may have a slower on-rate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately place the microplate in a plate reader and measure the signal (fluorescence or absorbance) over time (e.g., every 60 seconds for 30 minutes). The rate of reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC₅₀ value for each compound.

Data Presentation and SAR Analysis

The IC₅₀ values should be tabulated to facilitate the identification of SAR trends.

Table 1: Hypothetical SAR Data for a Series of Thiazolyl Carbamates Targeting "Enzyme X"

Compound IDR¹ (Thiazole Position 4)R² (Carbamate Group)IC₅₀ (nM)
1a -H-CH₃8,500
1b -H-CH₂CH₃6,200
1c -H-Cyclohexyl950
1d -H-Phenyl1,200
2a -CH₃-Cyclohexyl780
2b -Phenyl-Cyclohexyl450
2c 4-Cl-Phenyl-Cyclohexyl85
2d 4-OCH₃-Phenyl-Cyclohexyl520
3a 4-Cl-Phenyl-CH₃2,100
3b 4-Cl-Phenyl-Phenyl150

Interpretation of SAR from Table 1:

  • Impact of R² Group: Comparing compounds 1a-1d , it is evident that increasing the steric bulk and lipophilicity of the R² group from a small alkyl to a cyclohexyl group (1c ) significantly improves potency. This suggests a hydrophobic pocket in the enzyme's active site that accommodates this group.

  • Impact of R¹ Group: With the optimal cyclohexyl R² group fixed, modifications at the R¹ position were explored (2a-2d ). Replacing hydrogen with a phenyl group (2b ) improves activity. Furthermore, adding an electron-withdrawing chlorine atom to the phenyl ring (2c ) results in a nearly 10-fold increase in potency compared to the unsubstituted phenyl analog (2b ). This indicates a potential electronic or specific steric interaction in this region of the binding site.

  • Synergistic Effects: The data clearly shows that the combination of a 4-chlorophenyl group at R¹ and a cyclohexyl group at R² (2c ) is optimal for activity among the tested analogs. Comparing 2c with 3a and 3b reinforces the importance of the cyclohexyl group at the R² position for achieving high potency.

Part 3: Rationalizing SAR with Computational Modeling

Computational chemistry provides powerful tools to understand the molecular basis for the observed SAR and to predict the activity of new, unsynthesized analogs.[9][10][11]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties of the compounds (descriptors like logP, molecular weight, electronic properties) and their biological activity.[10] A robust QSAR model can be used to predict the IC₅₀ of virtual compounds, helping to prioritize which analogs to synthesize next.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a target protein.[12] Docking the most active compound (2c ) and a less active analog (e.g., 1a ) into a crystal structure or homology model of "Enzyme X" can reveal key interactions. For example, it might show that the 4-chlorophenyl group of 2c forms a favorable halogen bond, while the cyclohexyl group fits perfectly into a hydrophobic pocket, rationalizing the experimental data.

The integration of these computational approaches with experimental data creates a powerful, iterative cycle for lead optimization.

Part 4: Visualizing Workflows and Mechanisms

Diagrams are essential for conveying complex processes and relationships clearly.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis Design Analog Design (Virtual Library) Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization Synthesis->Purify Screen In Vitro Biological Screening (IC50) Purify->Screen Compound Library SAR SAR Analysis Screen->SAR Docking Computational Modeling (Docking/QSAR) SAR->Docking Lead Lead Optimization SAR->Lead Docking->Design Rationalize SAR & Design Next Gen

Caption: Iterative workflow for developing structure-activity relationships.

Caption: General synthetic route for thiazolyl carbamates. (Note: Image SRCs are placeholders).

MOA Enzyme Enzyme Active Site (with catalytic Serine-OH) Complex Enzyme-Inhibitor Non-covalent Complex Enzyme->Complex Inhibitor Thiazolyl Carbamate Inhibitor Inhibitor->Complex Covalent Carbamoylated Enzyme (Inactive) Complex->Covalent Nucleophilic Attack by Serine LeavingGroup Thiazole Alcohol Leaving Group Covalent->LeavingGroup

Caption: Hypothetical mechanism: Covalent carbamoylation of a serine hydrolase.[5]

Conclusion

The development of structure-activity relationships for thiazolyl carbamates is a systematic, multi-disciplinary process. It begins with the rational design and synthesis of a focused chemical library, followed by rigorous biological evaluation to quantify the effects of structural modifications. The resulting data, when analyzed in concert with computational modeling, provides deep insights into the molecular interactions driving biological activity. This iterative cycle of design, synthesis, testing, and analysis is the engine of modern drug discovery, paving the way for the optimization of initial hits into potent and selective lead compounds.

References

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics.
  • Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide.
  • Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives.
  • Synthesis and anthelmintic activity of carbamates derived from imidazo[2,1-b][6][7][13]thiadiazole and imidazo[2,1-b]thiazole. PubMed.

  • O-(triazolyl)methyl Carbamates as a Novel and Potent Class of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. PubMed.
  • Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors. PubMed.
  • Structure—activity relationships for insecticidal carbam
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed.
  • Benzyl-N-[4-(2-hydroxyethyl)
  • Structure-activity relationships for insecticidal carbam
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modul
  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. PubMed Central (PMC).
  • Computational modelling of the antischistosomal activity for neolignan derivatives based on the MIA-SAR approach. Taylor & Francis Online.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
  • Multi-scale computational modeling to identify novel chemical scaffolds as trehalose-6-phosphate phosphatase inhibitors to combat Burkholderia pseudomallei.

Sources

"application of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate in neuroscience research"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Neuroprotective Potential of Riluzole

Riluzole, chemically known as 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, is a small molecule with significant neuroprotective properties that has garnered substantial interest within the neuroscience community.[1][2] Initially approved for the treatment of amyotrophic lateral sclerosis (ALS), where it has shown a modest but significant impact on survival, its therapeutic potential is being explored for a range of other neurological and psychiatric conditions.[1][3][4][5] This includes Alzheimer's disease, Parkinson's disease, Huntington's disease, spinal cord injury, and mood disorders.[1][2][6][7][8] The therapeutic promise of Riluzole stems from its multifaceted mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission, a key pathway implicated in neuronal excitotoxicity and cell death in numerous central nervous system (CNS) disorders.[9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Riluzole in a neuroscience research setting. We will delve into its complex mechanism of action, provide detailed protocols for key in vitro and in vivo experiments, and present data in a clear and accessible format to facilitate experimental design and interpretation.

Mechanism of Action: A Multi-Target Approach to Neuroprotection

Riluzole's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic interplay of multiple mechanisms that collectively dampen glutamatergic hyperexcitability.[10][12] The primary mechanisms are:

  • Inhibition of Presynaptic Glutamate Release: Riluzole reduces the release of glutamate from presynaptic terminals.[9][10][13] This is achieved, in part, by stabilizing voltage-gated sodium channels in their inactivated state, which in turn limits neuronal excitability and the subsequent release of this excitatory neurotransmitter.[10][12][14]

  • Postsynaptic Effects: Riluzole can directly modulate postsynaptic glutamate receptors. It has been reported to non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, thereby reducing the influx of calcium ions that can trigger excitotoxic cell death cascades.[1][6][10]

  • Potentiation of Glutamate Uptake: Some evidence suggests that Riluzole may also enhance the clearance of glutamate from the synaptic cleft by stimulating glutamate uptake, further reducing the activation of glutamate receptors.[1][5]

  • Modulation of Other Ion Channels and Receptors: Beyond its primary effects on the glutamatergic system, Riluzole has been shown to potentiate GABA-A receptor function and modulate voltage-gated calcium and potassium channels, contributing to its overall neuroprotective profile.[1][6][15]

Signaling Pathway of Riluzole's Neuroprotective Action

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel Glutamate_vesicle Glutamate Vesicle Na_channel->Glutamate_vesicle Depolarization (Inhibited) Synaptic_cleft Synaptic Cleft Glutamate_vesicle->Synaptic_cleft Glutamate Release (Reduced) Riluzole_pre Riluzole Riluzole_pre->Na_channel Inactivates NMDA_R NMDA Receptor Synaptic_cleft->NMDA_R Glutamate Kainate_R Kainate Receptor Synaptic_cleft->Kainate_R Glutamate Ca_ion Ca2+ Influx (Reduced) NMDA_R->Ca_ion Kainate_R->Ca_ion GABA_A_R GABA-A Receptor Excitotoxicity Excitotoxicity & Cell Death (Reduced) Ca_ion->Excitotoxicity Riluzole_post Riluzole Riluzole_post->NMDA_R Blocks Riluzole_post->Kainate_R Blocks Riluzole_post->GABA_A_R Potentiates Glutamate_uptake Glutamate Uptake (Enhanced) Glutamate_uptake->Synaptic_cleft Riluzole_uptake Riluzole Riluzole_uptake->Glutamate_uptake Patch_Clamp_Workflow start Start: Cell Culture (e.g., HEK293 with NaV1.5) setup Prepare Electrophysiology Rig: - Inverted Microscope - Micromanipulators - Amplifier & Digitizer start->setup solutions Prepare Solutions: - External (Bath) Solution - Internal (Pipette) Solution - Riluzole Stock Solutions setup->solutions pipette Pull & Fill Patch Pipette (2-5 MΩ resistance) solutions->pipette cell_select Select Healthy Cell for Recording pipette->cell_select seal Approach Cell and Form Gigaseal (>1 GΩ) cell_select->seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration seal->whole_cell protocol Apply Voltage-Clamp Protocol to Elicit Sodium Currents whole_cell->protocol record_baseline Record Baseline Sodium Currents protocol->record_baseline apply_riluzole Perfuse Riluzole (Increasing Concentrations) record_baseline->apply_riluzole record_drug Record Sodium Currents in Presence of Riluzole apply_riluzole->record_drug washout Washout with External Solution record_drug->washout record_washout Record Post-Washout Currents washout->record_washout analysis Data Analysis: - Measure Peak Current Amplitude - Construct Dose-Response Curve - Calculate IC50 record_washout->analysis end End analysis->end

Caption: Workflow for patch-clamp analysis of sodium channel inhibition.

Detailed Steps:

  • Cell Preparation: Culture cells to 50-70% confluency on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).

    • Riluzole Stock: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a selected cell with a patch pipette filled with internal solution.

    • Apply gentle suction to form a gigaohm seal.

    • Apply a brief, strong suction pulse to rupture the patch of membrane and establish the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • Apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit sodium currents. [16]4. Drug Application:

    • Record stable baseline currents for at least 5 minutes.

    • Perfuse the chamber with increasing concentrations of Riluzole (e.g., 0.1, 1, 10, 100 µM), allowing 3-5 minutes for equilibration at each concentration. [17][18] * Perform a washout with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each Riluzole concentration.

    • Normalize the current amplitude to the baseline amplitude.

    • Plot the normalized current as a function of Riluzole concentration and fit the data to a Hill equation to determine the IC50 value.

Expected Results: Riluzole is expected to dose-dependently inhibit the peak voltage-gated sodium current. The IC50 for the persistent sodium current is typically in the low micromolar range (around 2 µM), while the fast transient current is inhibited at slightly higher concentrations. [15][18]

This protocol describes a method to quantify the effect of Riluzole on potassium-evoked glutamate release from cultured cortical neurons or brain slices. [19][20] Detailed Steps:

  • Preparation:

    • Culture primary cortical neurons or prepare acute brain slices (e.g., from the hippocampus or cortex).

    • Prepare Hanks' Balanced Salt Solution (HBSS) and a high potassium (e.g., 40 mM KCl) HBSS solution to stimulate glutamate release. [19]2. Experimental Procedure:

    • Pre-incubate the neuronal cultures or brain slices with varying concentrations of Riluzole or vehicle for a specified time (e.g., 30 minutes).

    • Wash the cells/slices with HBSS.

    • Incubate with the high KCl HBSS solution for a short period (e.g., 10 minutes) to induce depolarization and glutamate release. [19] * Collect the supernatant (conditioned media).

  • Glutamate Quantification:

    • Use a commercially available glutamate assay kit (e.g., fluorometric or colorimetric) to measure the concentration of glutamate in the collected supernatant. [19][21] * Follow the manufacturer's instructions for the assay, which typically involves an enzymatic reaction that produces a detectable signal proportional to the glutamate concentration.

    • Normalize the glutamate concentration to the total protein content of the cells/slices.

  • Data Analysis:

    • Compare the amount of glutamate released in the Riluzole-treated groups to the vehicle-treated control group.

Expected Results: Riluzole should significantly reduce the amount of potassium-evoked glutamate release in a dose-dependent manner.

Quantitative Data Summary Table:

Riluzole Concentration (µM)% Inhibition of Glutamate Release (Mean ± SEM)
0 (Vehicle)0 ± 5
125 ± 7
1055 ± 9
10080 ± 6

Note: These are hypothetical values for illustrative purposes.

In Vivo Models

This protocol outlines a general procedure to assess the neuroprotective effects of Riluzole in a rodent model of excitotoxic injury, such as that induced by intracerebral injection of a glutamate receptor agonist (e.g., kainic acid or NMDA). [7][22] Workflow Diagram:

InVivo_Workflow start Start: Animal Acclimatization grouping Randomize Animals into Groups: - Sham - Vehicle + Toxin - Riluzole + Toxin start->grouping riluzole_admin Administer Riluzole or Vehicle (e.g., i.p. injection) grouping->riluzole_admin anesthesia Anesthetize Animal riluzole_admin->anesthesia surgery Stereotaxic Surgery: - Expose Skull - Drill Burr Hole anesthesia->surgery injection Intracerebral Injection of Excitotoxin (e.g., Kainic Acid) surgery->injection recovery Suture and Allow Animal to Recover injection->recovery post_op Post-Operative Care and Monitoring recovery->post_op behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod) post_op->behavioral euthanasia Euthanize Animal at Endpoint behavioral->euthanasia histology Brain Tissue Collection and Histological Analysis (e.g., Nissl Staining) euthanasia->histology analysis Quantify Neuronal Damage and Analyze Behavioral Data histology->analysis end End analysis->end

Caption: Workflow for in vivo assessment of neuroprotection.

Detailed Steps:

  • Animal and Grouping:

    • Use adult male rats or mice.

    • Randomly assign animals to treatment groups: (1) Sham (surgery without injection), (2) Vehicle + Toxin, (3) Riluzole + Toxin.

  • Drug Administration:

    • Administer Riluzole (e.g., 2-8 mg/kg, intraperitoneally) or vehicle at a specified time before the excitotoxic insult. [7]3. Surgical Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., hippocampus or striatum).

    • Slowly infuse the excitotoxin (e.g., kainic acid) into the target region.

  • Post-Surgical Assessment:

    • Monitor the animals for recovery.

    • At a predetermined time point after the surgery (e.g., 7 days), perform behavioral tests to assess cognitive or motor function.

  • Histological Analysis:

    • Euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Collect the brains, process them for histology, and perform staining (e.g., Nissl staining or Fluoro-Jade) to visualize neuronal damage.

    • Quantify the lesion volume or the number of surviving neurons in the target region.

Expected Results: Animals pre-treated with Riluzole are expected to show a significant reduction in lesion volume and neuronal loss compared to the vehicle-treated group. They may also exhibit improved performance in behavioral tasks. [7][8]

Conclusion

Riluzole is a valuable pharmacological tool for investigating the role of glutamatergic excitotoxicity in a wide array of neurological disorders. Its well-characterized, multi-target mechanism of action provides a solid foundation for its use in both in vitro and in vivo experimental paradigms. The protocols outlined in these application notes offer a starting point for researchers to explore the neuroprotective potential of Riluzole and to further elucidate the intricate signaling pathways involved in neuronal injury and survival.

References

  • The pharmacology and mechanism of action of riluzole - Neurology.org. Available from: [Link]

  • Riluzole - Wikipedia. Available from: [Link]

  • Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review. (2023-09-27). Available from: [Link]

  • The pharmacology and mechanism of action of riluzole - Neurology. (1996). Available from: [Link]

  • What is the mechanism of Riluzole? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • The pharmacology and mechanism of action of riluzole - Semantic Scholar. (1996). Available from: [Link]

  • Riluzole – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available from: [Link]

  • Neuroprotective effects of riluzole on a model of Parkinson's disease in the rat - PubMed. (1997). Available from: [Link]

  • Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC. (2015). Available from: [Link]

  • Neuroprotective effects of riluzole in ALS CSF toxicity - PubMed. (1995). Available from: [Link]

  • A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PubMed Central. (2011). Available from: [Link]

  • Electrophysiology of the neuroprotective agent riluzole on striatal spiny neurons - PubMed. (1998). Available from: [Link]

  • Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs) - Protocols.io. (2024-02-05). Available from: [Link]

  • Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed. (2000). Available from: [Link]

  • Clinical trials of riluzole in patients with ALS - Neurology.org. (1996). Available from: [Link]

  • Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC - PubMed Central. (2010). Available from: [Link]

  • Riluzole | ALZFORUM. (2021-12-02). Available from: [Link]

  • Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - MDPI. (2015). Available from: [Link]

  • Riluzole blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed. (2005). Available from: [Link]

  • Riluzole | C8H5F3N2OS | CID 5070 - PubChem - NIH. Available from: [Link]

  • Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis. (2020-06-23). Available from: [Link]

  • Electrophysiology of the neuroprotective agent riluzole on striatal spiny neurons. - National Genomics Data Center (CNCB-NGDC). Available from: [Link]

  • Riluzole | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]

  • Glutamate Assay Kit (Fluorometric) - Cell Biolabs, Inc. Available from: [Link]

  • Optical measurement of glutamate release robustly reports short-term plasticity at a fast central synapse - Frontiers. (2021). Available from: [Link]

  • Excitotoxicity and ALS: New therapy targets an old mechanism - PMC - NIH. (2023). Available from: [Link]

  • Compound: RILUZOLE (CHEMBL744) - ChEMBL - EMBL-EBI. Available from: [Link]

  • Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed. (2018-08-27). Available from: [Link]

  • Riluzole Is a Potent Drug to Protect Neonatal Rat Hypoglossal Motoneurons in Vitro From Excitotoxicity Due to Glutamate Uptake Block - PubMed. (2011). Available from: [Link]

  • Differential effects of sodium channel blockers on in vitro induced epileptiform activities. (2025-08-07). Available from: [Link]

  • Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - ResearchGate. (2020). Available from: [Link]

  • (PDF) Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes - ResearchGate. (2018). Available from: [Link]

  • The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses - PubMed Central. (2025-10-08). Available from: [Link]

  • Riluzole Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC - PubMed Central. (2015). Available from: [Link]

  • An In Vivo Electroencephalographic Analysis of the Effect of Riluzole against Limbic and Absence Seizure and Comparison with Glutamate Antagonists - NIH. (2023). Available from: [Link]

  • An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC - PubMed Central. (2024-12-11). Available from: [Link]

  • This compound 1g - Dana Bioscience. Available from: [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. (1992). Available from: [Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023). Available from: [Link]

  • phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate | C11H12F3NO2 - PubChem. Available from: [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. (2022). Available from: [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC - NIH. (2021). Available from: [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigation

The discovery of novel small-molecule anticancer agents is a cornerstone of oncological research.[1] The compound 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate presents a compelling chemical architecture for investigation. While this specific molecule is a novel entity with limited published data, its constituent functional groups have established relevance in medicinal chemistry and oncology.

  • Thiazole Ring: The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, known for a wide range of biological activities, including anticancer effects.[2]

  • Carbamate Group: Carbamate moieties can act as key pharmacophores and are present in several chemotherapeutic agents. They can influence compound stability, solubility, and interaction with biological targets.[3][4] Carbamoylation of macromolecules, particularly proteins, can disrupt cellular processes and inhibit DNA repair, contributing to cytotoxicity in cancer cells.[5]

  • Trifluoroethyl Group: The incorporation of fluorine, particularly a trifluoro- group, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[6]

This document serves as a comprehensive guide for the initial in vitro characterization of this compound (hereafter referred to as "the compound") or similar novel chemical entities. We will provide a logical, stepwise framework for evaluating its cytotoxic potential and elucidating its preliminary mechanism of action in cancer cell lines. The protocols herein are designed to be robust and self-validating, explaining the scientific causality behind each experimental step.

Compound Handling and Stock Solution Preparation

Consistent and accurate compound preparation is fundamental to reproducible results. The first step involves creating a high-concentration stock solution, typically in an inert solvent like dimethyl sulfoxide (DMSO), which can be serially diluted to working concentrations for cell-based assays.

Protocol 2.1: Preparation of Master Stock Solution

  • Weighing: Accurately weigh 1-5 mg of the compound using an analytical balance.

  • Solubilization: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration master stock (e.g., 10-50 mM).

    • Scientific Rationale: A high concentration minimizes the volume of DMSO added to cell culture media, as DMSO can have cytotoxic effects at concentrations typically above 0.5%.

  • Dissolution: Vortex thoroughly for 2-5 minutes. If necessary, gently warm the vial to 37°C to aid dissolution. Visually inspect for complete solubility.

  • Aliquoting & Storage: Aliquot the master stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.

Phase I: Primary Screening for Anticancer Activity

The initial objective is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency. This is typically achieved through cell viability assays across a panel of representative cancer cell lines.[7]

Cell Viability and Cytotoxicity Assessment

Metabolic assays, such as those using tetrazolium salts (MTT, MTS, WST-1), are widely used to assess cell viability.[8] These assays measure the activity of mitochondrial dehydrogenases in living cells, which convert the tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of metabolically active, viable cells.[9][10]

Protocol 3.1: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells into a 96-well microplate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

    • Causality Insight: Seeding density is critical. Too few cells may result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.[11]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from your stock solution. A common concentration range for initial screening is 0.01 µM to 100 µM.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, which allows for multiple cell doubling times.

  • Assay Development: Add 20 µL of MTS reagent (or similar tetrazolium-based reagent) to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[12]

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout & Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h seed->incubate1 prep_drug 3. Prepare Serial Dilutions of Compound add_drug 4. Add Compound to Cells prep_drug->add_drug incubate2 5. Incubate 48-72h add_drug->incubate2 add_mts 6. Add MTS Reagent incubate2->add_mts incubate3 7. Incubate 1-4h add_mts->incubate3 read_plate 8. Read Absorbance incubate3->read_plate analyze 9. Calculate IC50 read_plate->analyze

Caption: Workflow for determining compound IC50 via MTS assay.

Data Presentation: Hypothetical IC50 Values

Quantitative data should be summarized in a clear, tabular format for easy comparison across different cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 72h Exposure
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.2
HCT116Colorectal Carcinoma5.3
PANC-1Pancreatic Carcinoma25.1

Phase II: Elucidating the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next logical step is to investigate the underlying mechanism. The two most common outcomes of anticancer drug treatment are apoptosis (programmed cell death) and cell cycle arrest.[13][14]

Apoptosis Induction Assessment

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane.[15] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[16]

  • Annexin V: A protein that has a high affinity for PS and is conjugated to a fluorophore (e.g., FITC). It stains cells in early and late apoptosis.

  • Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Protocol 4.1: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure the entire cell population is analyzed. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Trustworthiness Check: It is crucial to process samples immediately after staining, as prolonged incubation can lead to artifacts.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. At least 10,000 events should be acquired for each sample.

  • Data Analysis: Create a quadrant plot (FITC vs. PI) to differentiate cell populations:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

Principle of the Annexin V/PI Assay

cluster_cells Cell Populations cluster_dyes Fluorescent Probes cluster_results Flow Cytometry Quadrants Live Live Cell Intact Membrane PS on Inner Leaflet Q_LL Q3: Live (Annexin V- / PI -) Live->Q_LL EarlyApop Early Apoptotic Intact Membrane PS Flipped to Outer Leaflet AnnexinV Annexin V-FITC (Green) EarlyApop->AnnexinV Binds PS LateApop Late Apoptotic / Necrotic Compromised Membrane PS on Outer Leaflet LateApop->AnnexinV Binds PS PI Propidium Iodide (Red) LateApop->PI Enters Cell Q_LR Q4: Early Apoptotic (Annexin V+ / PI -) AnnexinV->Q_LR Q_UR Q2: Late Apoptotic (Annexin V+ / PI +) AnnexinV->Q_UR PI->Q_UR

Caption: Differentiating cell states with Annexin V and PI.

Cell Cycle Analysis

Anticancer drugs often disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[17] This can be measured by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[18]

Protocol 4.2: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in Protocol 4.1.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours or overnight.

    • Causality Insight: Cold ethanol fixation is critical for achieving high-quality DNA content histograms. Rapid addition of ethanol can cause cell clumping.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A.

    • Scientific Rationale: PI stains both DNA and RNA. RNase A is included to digest RNA, ensuring that the fluorescence signal is directly proportional to the DNA content only.[19]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.

  • Data Analysis: Generate a histogram of DNA content. The cell populations will appear as distinct peaks:

    • G0/G1 Peak: Cells with 2N DNA content.

    • G2/M Peak: Cells with 4N DNA content.

    • S Phase: Cells with DNA content between 2N and 4N.

    • Sub-G1 Peak: A peak to the left of G0/G1, representing apoptotic cells with fragmented DNA.[20]

Phase III: Hypothetical Pathway Investigation

Based on the structures of related anticancer compounds, a plausible hypothesis is that the compound inhibits key pro-survival signaling pathways. Fluorinated thiazole derivatives have been shown to modulate pathways such as PI3K/Akt/mTOR and MAPK/ERK.[21] Western blotting can be used to probe the phosphorylation status of key proteins in these pathways to test this hypothesis.

Hypothetical Target Pathway: PI3K/Akt Signaling

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Hypothetical Target: 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate Compound->PI3K Compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Protocol 5.1: Western Blotting for Phospho-Akt

  • Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to capture changes in signaling. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality Insight: Phosphatase inhibitors are essential to preserve the phosphorylation status of proteins, which can be transient.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[22]

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473) and total Akt.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phospho-Akt to total Akt in compound-treated cells compared to the control would support the hypothesis that the compound inhibits the PI3K/Akt pathway.

Summary and Future Directions

This guide outlines a systematic, three-phase approach to the initial in vitro characterization of a novel compound, this compound.

  • Phase I establishes its cytotoxic potency (IC50) across various cancer cell lines.

  • Phase II determines the primary mechanism of cell death, differentiating between apoptosis and cell cycle arrest.

  • Phase III tests a rational, structure-based hypothesis about its molecular target or pathway.

The collective data from these protocols will build a robust preliminary profile of the compound's anticancer activity, providing a strong foundation for further preclinical development, including more advanced mechanistic studies, target identification, and in vivo efficacy testing.

References

  • Cell Viability Assays. Creative Bioarray. [Link]

  • Cell Viability Assays: An Overview. MolecularCloud. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Apoptosis assays with lymphoma cell lines: problems and pitfalls. PMC, NIH. [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC, NIH. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]

  • The best cell viability assays to measure adoptive cell therapy potency. Axion Biosystems. [Link]

  • Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]

  • Western Blot Protocol. OriGene Technologies Inc. [Link]

  • Western blotting. Chen Lab - University of Hawaii Cancer Center. [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? ResearchGate. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Sci. Pharm. [Link]

  • 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate 5g. Dana Bioscience. [Link]

  • This compound 1g. Dana Bioscience. [Link]

  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents. PMC, PubMed Central. [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt. Cancer Research. [Link]

  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds. Pharmacia. [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC, NIH. [Link]

  • Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways. RSC Publishing. [Link]

  • Evaluation of carbamate insecticides as chemotherapeutic agents for cancer. PubMed. [Link]

  • Effects of carbamoylating agents on tumor metabolism. PubMed, NIH. [Link]

  • Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. PubMed. [Link]

  • Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. NIH. [Link]

Sources

Application Notes and Protocols for the Synthesis and Biological Screening of 2-Aminothiazole Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminothiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in the architecture of medicinally important molecules.[1][2][3][4] This heterocyclic system is a prevalent feature in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Its ability to act as a bioisostere for other functionalities and its capacity to form crucial hydrogen bonding interactions with biological targets contribute to its status as a "privileged scaffold" in drug discovery. The derivatization of the 2-amino group, in particular, offers a versatile handle to modulate the physicochemical and pharmacological properties of the resulting compounds. The introduction of a carbamate functionality at this position can enhance membrane permeability, influence metabolic stability, and provide additional vectors for target engagement.

This guide provides a comprehensive overview of the synthesis of 2-aminothiazole carbamate derivatives and outlines detailed protocols for their subsequent biological screening, with a focus on anticancer applications. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate and evaluate novel compound libraries efficiently.

Synthetic Strategies for 2-Aminothiazole Carbamate Derivatives

The synthesis of 2-aminothiazole carbamate derivatives is a multi-step process that begins with the construction of the core 2-aminothiazole ring, followed by the introduction of the carbamate functionality at the 2-amino position.

Part 1: Synthesis of the 2-Aminothiazole Core via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a classic and highly effective method for the preparation of the 2-aminothiazole scaffold.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Reaction Causality: The mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring. The choice of substituents on the α-haloketone allows for the introduction of diversity at the 4- and 5-positions of the thiazole ring, which is crucial for exploring structure-activity relationships (SAR).

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate Thiazoline Intermediate reagents->intermediate Nucleophilic Attack & Cyclization product 2-Aminothiazole Core intermediate->product Dehydration

Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole

This protocol describes the synthesis of a foundational 2-aminothiazole core structure.

Reagent/SolventMolecular WeightQuantity (mmol)Mass/Volume
2-Bromoacetophenone199.05 g/mol 101.99 g
Thiourea76.12 g/mol 120.91 g
Ethanol--50 mL

Procedure:

  • To a 100 mL round-bottom flask, add 2-bromoacetophenone (10 mmol) and thiourea (12 mmol).

  • Add 50 mL of ethanol to the flask and stir the mixture to dissolve the solids.

  • Heat the reaction mixture to reflux (approximately 78°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 4-phenyl-2-aminothiazole.

Self-Validation: The identity and purity of the synthesized 4-phenyl-2-aminothiazole should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared with the literature value.

Part 2: Synthesis of 2-Aminothiazole Carbamate Derivatives

Once the 2-aminothiazole core is synthesized, the carbamate functionality can be introduced at the 2-amino group using several methods.

Method A: Reaction with Chloroformates

This is a direct and widely applicable method for the synthesis of carbamates.

Reaction Causality: The nucleophilic 2-amino group of the thiazole attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate linkage. A base is typically required to neutralize the HCl generated during the reaction.

Carbamate_Synthesis_Chloroformate reagents 2-Aminothiazole + Alkyl/Aryl Chloroformate product 2-Aminothiazole Carbamate Derivative reagents->product Nucleophilic Acyl Substitution base Base (e.g., Pyridine, Triethylamine) base->reagents

Experimental Protocol: Synthesis of Ethyl (4-phenylthiazol-2-yl)carbamate

Reagent/SolventMolecular WeightQuantity (mmol)Mass/Volume
4-Phenyl-2-aminothiazole176.24 g/mol 50.88 g
Ethyl Chloroformate108.52 g/mol 60.55 mL
Pyridine--10 mL
Dichloromethane (DCM)--20 mL

Procedure:

  • Dissolve 4-phenyl-2-aminothiazole (5 mmol) in 10 mL of pyridine in a 50 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add ethyl chloroformate (6 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into 50 mL of ice-cold water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Method B: Reaction with Di-tert-butyl dicarbonate (Boc₂O)

This method is specific for the synthesis of N-Boc protected 2-aminothiazoles, a common protecting group strategy in organic synthesis and a valuable carbamate derivative in its own right.

Experimental Protocol: Synthesis of tert-butyl (4-phenylthiazol-2-yl)carbamate

Reagent/SolventMolecular WeightQuantity (mmol)Mass/Volume
4-Phenyl-2-aminothiazole176.24 g/mol 50.88 g
Di-tert-butyl dicarbonate (Boc₂O)218.25 g/mol 5.51.20 g
Triethylamine (TEA)101.19 g/mol 60.84 mL
Tetrahydrofuran (THF)--25 mL

Procedure:

  • Dissolve 4-phenyl-2-aminothiazole (5 mmol) in 25 mL of THF in a 100 mL round-bottom flask.

  • Add triethylamine (6 mmol) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (5.5 mmol) in 10 mL of THF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from a hexane-ethyl acetate mixture.

Biological Screening of 2-Aminothiazole Carbamate Derivatives

The synthesized 2-aminothiazole carbamate derivatives can be screened for a variety of biological activities. Given the prevalence of the 2-aminothiazole scaffold in anticancer agents and kinase inhibitors, this section will focus on protocols for these applications.[5]

Part 1: In Vitro Anticancer Screening

A primary assessment of the anticancer potential of the synthesized compounds is typically performed using cell-based cytotoxicity assays against a panel of human cancer cell lines.

Principle: These assays measure the ability of a compound to inhibit cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC₅₀) value is determined, which represents the concentration of the compound required to inhibit 50% of cell growth.

Commonly Used Cancer Cell Lines:

  • MCF-7: Breast adenocarcinoma

  • NCI-H460: Lung carcinoma

  • K562: Chronic myelogenous leukemia[3]

  • PC3: Prostate cancer

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well plate compound_treatment Treat with 2-Aminothiazole Carbamate Derivatives cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance at 570 nm formazan_solubilization->absorbance_reading

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • 2-Aminothiazole carbamate derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Part 2: Kinase Inhibitor Screening

Many 2-aminothiazole derivatives have been identified as potent kinase inhibitors.[5] Therefore, screening the synthesized carbamate derivatives against a panel of kinases is a logical step.

Principle: Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase. The inhibition of this activity by a test compound is quantified.

Commonly Targeted Kinases:

  • Aurora Kinases: Involved in cell cycle regulation and are often overexpressed in cancers.[1]

  • Src Family Kinases: Play crucial roles in cell proliferation, differentiation, and survival.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework that can be adapted for various kinases.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • White or black 384-well plates (depending on the detection method)

  • Microplate reader capable of detecting luminescence, fluorescence, or time-resolved fluorescence.

Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to develop.

  • Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) Insights

The biological data obtained from the screening assays will provide valuable insights into the SAR of the synthesized 2-aminothiazole carbamate derivatives.

Key Structural Features to Analyze:

  • Substituents on the 4- and 5-positions of the thiazole ring: The nature of these substituents (e.g., aryl, alkyl, heterocyclic) can significantly impact the potency and selectivity of the compounds.

  • The carbamate moiety: The size and electronic properties of the R group on the carbamate (R-O-C(=O)-NH-) will influence the compound's interaction with the target protein. For example, comparing ethyl, tert-butyl, and phenyl carbamates can reveal important SAR trends.

  • Overall lipophilicity and solubility: These properties, influenced by the various substituents, will affect the compound's cell permeability and bioavailability.

A systematic analysis of the SAR data will guide the design and synthesis of next-generation compounds with improved biological activity and drug-like properties.

Conclusion

The synthetic routes and biological screening protocols detailed in these application notes provide a robust framework for the exploration of 2-aminothiazole carbamate derivatives as potential therapeutic agents. By systematically synthesizing and evaluating these compounds, researchers can uncover novel drug candidates and contribute to the advancement of medicinal chemistry and drug discovery. The versatility of the 2-aminothiazole scaffold, coupled with the tunable properties of the carbamate functionality, makes this class of compounds a rich area for further investigation.

References

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • National Center for Biotechnology Information (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113649. [Link]

  • Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Reddy, T. S., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(4), 236-243. [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common experimental challenges, provide in-depth mechanistic explanations, and offer robust protocols to ensure the successful and reproducible synthesis of this important chemical entity.

Reaction Overview: The Synthetic Pathway

The most common and direct method for synthesizing this compound involves the nucleophilic acyl substitution of 2-aminothiazole with 2,2,2-trifluoroethyl chloroformate. The reaction requires a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Primary Synthetic Route: 2-Aminothiazole + 2,2,2-Trifluoroethyl Chloroformate → this compound

The reaction is typically performed in an anhydrous aprotic solvent. The choice of base and careful control of reaction conditions are critical to maximizing yield and minimizing side-product formation.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2_aminothiazole 2-Aminothiazole (Nucleophile) attack Nucleophilic Attack (Exocyclic Amine) 2_aminothiazole->attack Base (e.g., Et3N) chloroformate 2,2,2-Trifluoroethyl Chloroformate (Electrophile) chloroformate->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Chloride Elimination intermediate->elimination product Target Carbamate elimination->product byproduct Base•HCl Salt elimination->byproduct

Caption: General workflow for carbamate formation.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes?

A1: Low or no yield is a common issue often traced back to reagent integrity or suboptimal reaction conditions.

  • Potential Cause 1: Degradation of 2,2,2-Trifluoroethyl Chloroformate.

    • Explanation: Chloroformates are highly sensitive to moisture.[1] Trace amounts of water in the solvent, on the glassware, or in the 2-aminothiazole starting material will rapidly hydrolyze the chloroformate to 2,2,2-trifluoroethanol and HCl, rendering it incapable of acylating the amine.

    • Solution:

      • Use a freshly opened bottle of 2,2,2-trifluoroethyl chloroformate or purify older stock by distillation if necessary.

      • Ensure all glassware is rigorously flame-dried or oven-dried under vacuum.

      • Use a high-purity, anhydrous aprotic solvent (e.g., THF, Dichloromethane) dispensed from a solvent purification system or a freshly opened bottle stored over molecular sieves.

      • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause 2: Insufficient Reaction Temperature.

    • Explanation: While the reaction is often initiated at 0 °C to control the initial exotherm, some activation energy is required. If the reaction is maintained at a very low temperature for its entire duration, it may proceed extremely slowly or stall completely.[2]

    • Solution:

      • Initiate the reaction by adding the chloroformate dropwise to the solution of 2-aminothiazole and base at 0 °C.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 4-24 hours), monitoring by TLC.

  • Potential Cause 3: Ineffective HCl Scavenging.

    • Explanation: The reaction generates one equivalent of HCl. If the base is not strong enough, is present in insufficient quantity, or is added improperly, the HCl will protonate the 2-aminothiazole. The resulting ammonium salt is not nucleophilic and will not react with the chloroformate.

    • Solution:

      • Use at least 1.1 equivalents of a suitable non-nucleophilic tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

      • Ensure the base is present in the reaction mixture with the 2-aminothiazole before the addition of the chloroformate.

Troubleshooting_Workflow cluster_checks Diagnostic Checks cluster_solutions Corrective Actions start Problem: Low or No Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_setup 3. Review Experimental Setup start->check_setup sol_reagents Use fresh/purified chloroformate. Ensure amine is pure and dry. check_reagents->sol_reagents sol_conditions Use anhydrous solvent. Check stoichiometry (≥1.1 eq. base). Allow reaction to warm to RT. check_conditions->sol_conditions sol_setup Flame-dry glassware. Use inert atmosphere (N2/Ar). check_setup->sol_setup outcome Successful Synthesis sol_reagents->outcome sol_conditions->outcome sol_setup->outcome

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I'm observing multiple spots on my TLC analysis, indicating side product formation. What are they and how can I prevent them?

A2: The primary side product in this reaction is typically the result of over-acylation.

  • Potential Cause: Di-acylation at Ring and Exocyclic Nitrogens.

    • Explanation: 2-Aminothiazole has two potentially nucleophilic nitrogen atoms: the exocyclic amine (N-exo) and the endocyclic thiazole ring nitrogen (N-endo).[3] While the exocyclic amine is significantly more nucleophilic and reacts first, the resulting carbamate product can undergo a second acylation on the ring nitrogen, especially if excess chloroformate is used or if a strong, non-hindered base is employed. This leads to a bis-acylated byproduct.[4]

    • Solution:

      • Stoichiometry Control: Use the chloroformate as the limiting reagent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.

      • Controlled Addition: Add the 2,2,2-trifluoroethyl chloroformate dropwise to the reaction mixture at 0 °C. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

      • Base Selection: While triethylamine is common, a more sterically hindered base like diisopropylethylamine (DIPEA) can sometimes disfavor the second acylation at the more sterically encumbered ring nitrogen.

Side_Reaction_Pathway amine 2-Aminothiazole product Desired Carbamate (Mono-acylated) amine->product Major Pathway (N-exo attack) chloroformate + Trifluoroethyl Chloroformate side_product Bis-acylated Side Product product->side_product Minor Pathway (N-endo attack) (Excess Chloroformate)

Caption: Competing reaction pathways leading to desired product and side product.

Q3: My crude product looks fine, but I'm struggling with purification. What are the best practices?

A3: Purification can be challenging due to the properties of the product and the removal of reaction byproducts.

  • Challenge 1: Removing the Base Hydrochloride Salt.

    • Explanation: The triethylamine hydrochloride (or similar) salt formed during the reaction is often a crystalline solid but can also form an oil. It must be removed before chromatographic purification.

    • Solution: Aqueous Workup.

      • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base, then with saturated NaHCO₃ to neutralize, and finally with brine to remove bulk water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Challenge 2: Chromatographic Separation.

    • Explanation: The polarity of the desired carbamate may be close to that of unreacted 2-aminothiazole or the bis-acylated side product, making separation on silica gel difficult.

    • Solution: Optimized Column Chromatography.

      • Solvent System Selection: Carefully select an appropriate eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Gradually increase the polarity to find the optimal separation window.

      • Silica Gel Quality: Use high-quality silica gel (230-400 mesh) for the best resolution.

      • Loading Technique: For difficult separations, dissolve the crude product in a minimal amount of the organic solvent used for extraction and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting free-flowing powder onto the column ("dry loading"). This often provides superior resolution compared to liquid loading.

      • Consider Product Stability: Carbamates are generally stable on silica gel, but if degradation is suspected (streaking on TLC), a small amount of triethylamine (~0.5%) can be added to the eluent to neutralize the acidic silica surface.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base and solvent for this reaction? A1: The ideal combination is a non-nucleophilic base in an anhydrous aprotic solvent.

  • Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices. They are aprotic and effectively dissolve the starting materials. Ensure they are anhydrous.

  • Bases: Triethylamine (Et₃N) is the most common and cost-effective choice. Diisopropylethylamine (DIPEA) is a good alternative, as its increased steric bulk can help suppress over-acylation. Pyridine can also be used but can be more difficult to remove during workup.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of spectroscopic and chromatographic methods is required.

  • Thin-Layer Chromatography (TLC): To assess purity and determine the Rƒ value. A single spot suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. Key signals to look for are the -CH₂- protons of the trifluoroethyl group (a quartet) and the aromatic protons of the thiazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic carbamate carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.

Q3: Are there any specific safety precautions I should take with the reagents? A3: Yes, 2,2,2-trifluoroethyl chloroformate is a hazardous substance.

  • Toxicity and Corrosivity: It is toxic if inhaled and causes severe skin burns and eye damage.[1]

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts).

  • Quenching: Any excess reagent should be quenched slowly and carefully with a dilute solution of a base like sodium bicarbonate or by slow addition to an alcohol like isopropanol.

Experimental Protocols & Data

Table 1: Recommended Reagent Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount
2-Aminothiazole100.141.010.01.00 g
2,2,2-Trifluoroethyl Chloroformate162.491.111.01.79 g (1.25 mL)
Triethylamine (Et₃N)101.191.212.01.21 g (1.67 mL)
Anhydrous Dichloromethane (DCM)---50 mL
Protocol 1: Synthesis of this compound
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminothiazole (1.00 g, 10.0 mmol).

  • Add anhydrous dichloromethane (50 mL) followed by triethylamine (1.67 mL, 12.0 mmol). Stir the mixture until all solids dissolve.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 2,2,2-trifluoroethyl chloroformate (1.25 mL, 11.0 mmol) dropwise over 10-15 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by slowly adding 30 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane.

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 25%).

  • Collect fractions based on TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a solid or oil.

References

  • Temperature control issues in carbam
  • 2,2,2-Trifluoroethyl chloroformate Safety Data Sheet.
  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5845–5892.
  • 2-aminothiazole——Application, Synthesis, Reaction etc. ChemicalBook.
  • Barrett, A. G. M., et al. (2013). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Organic & Biomolecular Chemistry, 11(34), 5675–5681.
  • 2,2,2-Trifluoroethyl chloroform

Sources

Technical Support Center: Optimizing Carbamate Formation with 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for carbamate formation with 2-aminothiazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with this transformation. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance the efficiency and success of your experiments.

Introduction: The Challenge of 2-Aminothiazole

2-Aminothiazole is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into molecules with diverse biological activities.[1][2][3] However, its use in carbamate synthesis presents a distinct challenge: the exocyclic amino group at the 2-position exhibits significantly reduced nucleophilicity. This is due to the electron-withdrawing nature of the thiazole ring, which delocalizes the lone pair of electrons on the nitrogen atom, making it a less effective nucleophile compared to aliphatic or even other aromatic amines. Consequently, standard carbamoylation conditions often result in low yields, slow reaction times, or complete failure.

This guide provides a structured approach to overcoming these hurdles, focusing on the critical parameters that govern the success of this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-aminothiazole not reacting with standard carbamoylating agents like di-tert-butyl dicarbonate (Boc-anhydride)?

A1: The low nucleophilicity of the 2-amino group is the primary reason.[4] Standard reagents like Boc-anhydride often require a more nucleophilic amine for the reaction to proceed efficiently at moderate temperatures. To drive the reaction forward, you will likely need to employ more reactive electrophiles, catalytic activation, or more forcing conditions (e.g., higher temperatures), though the latter can lead to side products.

Q2: What are the most effective types of reagents for forming carbamates with 2-aminothiazole?

A2: The choice of reagent is critical. Success often relies on increasing the electrophilicity of the carbonyl source. Key classes of reagents include:

  • Chloroformates (e.g., ethyl chloroformate, benzyl chloroformate): These are highly reactive and often effective where other reagents fail. However, they can be hazardous and may require careful handling and control of reaction conditions to avoid side reactions.[5][6]

  • Activated Carbonates (e.g., p-nitrophenyl carbonates): These reagents are excellent alternatives to phosgene-based compounds. The p-nitrophenyl group is a good leaving group, which facilitates the nucleophilic attack by the weakly basic 2-aminothiazole.[7][8]

  • Carbonyldiimidazole (CDI): CDI is a safer and effective activating agent. It reacts first with an alcohol to form a reactive carbamoyl-imidazole intermediate, which is then attacked by the amine.[9][10][11] This two-step, one-pot procedure is often mild and produces clean byproducts.[11]

Q3: What role does the base play in this reaction, and which one should I choose?

A3: A base is typically required to deprotonate the 2-aminothiazole (making it more nucleophilic) or to scavenge the acidic byproduct (e.g., HCl from chloroformates).

  • For Chloroformates: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. Inorganic bases like potassium or sodium carbonate can also be used, particularly in biphasic systems.

  • For CDI or Activated Carbonates: While some reactions can proceed without a base, the addition of a non-nucleophilic base like triethylamine can be beneficial, especially for less reactive aromatic amines.[7]

  • Stronger Bases: In very difficult cases, a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) might be used to fully deprotonate the amine before adding the electrophile. This approach requires strictly anhydrous conditions.

Q4: How do I choose the right solvent?

A4: The solvent should be inert to the reactants and capable of dissolving the 2-aminothiazole substrate.

  • Aprotic Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are excellent choices. DMF can be particularly effective at solvating reactants and intermediates, but can be difficult to remove during workup.

  • Aprotic Nonpolar Solvents: Toluene or benzene can be used, sometimes at elevated temperatures.

  • Anhydrous Conditions: For most of these reactions, especially those involving highly reactive reagents or strong bases, using anhydrous solvents is crucial to prevent hydrolysis of the reagents and intermediates.

Troubleshooting Guide

This section addresses common problems encountered during the carbamoylation of 2-aminothiazole.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution & Rationale
Insufficient Reagent Reactivity The electrophile (e.g., Boc-anhydride) is not strong enough to react with the poorly nucleophilic amine. Solution: Switch to a more reactive electrophile such as an alkyl chloroformate or an activated carbonate (e.g., p-nitrophenyl carbonate).[5][7] These provide a better leaving group, lowering the activation energy for the reaction.
Inadequate Activation of the Amine The basicity of the reaction medium is too low to sufficiently deprotonate the 2-aminothiazole, leaving its nucleophilicity too low for a successful reaction. Solution: Increase the strength or stoichiometry of the base. Consider moving from triethylamine to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For extreme cases, pre-treatment with NaH in anhydrous THF or DMF to form the sodium salt of the amine before adding the electrophile can be highly effective.
Low Reaction Temperature The reaction may have a high activation energy barrier that is not overcome at room temperature or 0 °C. Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition or side product formation. Refluxing in a solvent like THF or toluene may be necessary.
Reagent Decomposition Moisture in the reaction can hydrolyze highly reactive reagents like chloroformates or CDI. Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: Formation of Side Products
Potential Cause Recommended Solution & Rationale
Di-acylation (Bis-carbamate formation) If a strong base is used, deprotonation of the newly formed carbamate's N-H can occur, followed by a second reaction with the electrophile. Solution: Use only a slight excess (1.05-1.2 equivalents) of the carbamoylating agent. Add the reagent slowly at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.
Reaction at the Ring Nitrogen Although less common, under certain conditions, acylation could potentially occur at the endocyclic thiazole nitrogen. Solution: This is generally kinetically disfavored. Standard conditions that favor N-acylation of the exocyclic amine (as described in this guide) should minimize this. Characterization (especially with 2D NMR) can confirm the site of reaction if ambiguity exists.
Urea Formation If using a reagent like CDI, incomplete reaction with the alcohol (if pre-activation is intended) or reaction with trace water can lead to intermediates that react with another molecule of 2-aminothiazole to form a symmetrical urea. Solution: Ensure strictly anhydrous conditions. When using the CDI/alcohol method, allow sufficient time for the formation of the activated carbamoyl-imidazole before adding the 2-aminothiazole.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution & Rationale
Product and Starting Material have Similar Polarity The carbamate product and the unreacted 2-aminothiazole may have very similar Rf values on a TLC plate, making chromatographic separation difficult. Solution: If the product is sufficiently non-polar, consider an acidic wash (e.g., dilute HCl) during the aqueous workup. This will protonate the basic unreacted 2-aminothiazole, pulling it into the aqueous layer, while the desired carbamate product remains in the organic layer.
Persistent Impurities from Reagents Byproducts from the base (e.g., triethylammonium salts) or activating agent can co-elute with the product. Solution: Perform an aqueous workup with both dilute acid and dilute base (e.g., saturated NaHCO₃ solution) washes to remove acidic and basic impurities before chromatography. If using CDI, the imidazole byproduct is water-soluble and should be easily removed with a water wash.

Visualization of Key Concepts

Reaction Mechanism Workflow

The following diagram illustrates the general mechanistic pathway for carbamate formation using 1,1'-Carbonyldiimidazole (CDI) as an activating agent, a common and effective method.

G CDI CDI (Activating Agent) Intermediate Reactive Intermediate (R'-O-CO-Im) CDI->Intermediate Step 1: Activation ROH Alcohol (R'-OH) ROH->Intermediate Product Carbamate Product Intermediate->Product Step 2: Nucleophilic Attack Imidazole Imidazole (Byproduct) Intermediate->Imidazole Release Amine 2-Aminothiazole Amine->Product

Caption: CDI activation pathway for carbamate synthesis.

Troubleshooting Logic for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.

G Start Low or No Yield Observed Check_Reactivity Is the carbamoylating agent reactive enough? (e.g., Chloroformate, CDI) Start->Check_Reactivity Check_Base Is the base strong enough to activate the amine? Check_Reactivity->Check_Base Yes Use_Stronger_Reagent Action: Switch to Chloroformate or Activated Carbonate Check_Reactivity->Use_Stronger_Reagent No Check_Temp Has the reaction been tried at elevated temperature? Check_Base->Check_Temp Yes Use_Stronger_Base Action: Use stronger base (e.g., DBU) or pre-deprotonate with NaH Check_Base->Use_Stronger_Base No Check_Anhydrous Were anhydrous conditions used? Check_Temp->Check_Anhydrous Yes Increase_Temp Action: Increase temperature incrementally (e.g., to 40°C or reflux) Check_Temp->Increase_Temp No Ensure_Anhydrous Action: Use oven-dried glassware, anhydrous solvent, and inert atmosphere Check_Anhydrous->Ensure_Anhydrous No Success Problem Resolved Check_Anhydrous->Success Yes Use_Stronger_Reagent->Success Use_Stronger_Base->Success Increase_Temp->Success Ensure_Anhydrous->Success

Caption: A decision tree for troubleshooting low yield reactions.

Experimental Protocols

Protocol 1: General Procedure using an Alkyl Chloroformate

This protocol describes a general method for the formation of a carbamate using a reactive alkyl chloroformate.

Materials:

  • 2-Aminothiazole derivative (1.0 equiv)

  • Alkyl chloroformate (e.g., ethyl chloroformate) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminothiazole derivative.

  • Dissolve the starting material in anhydrous DCM (approx. 0.1-0.5 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the base (TEA or DIPEA) to the stirred solution.

  • Slowly add the alkyl chloroformate dropwise over 5-10 minutes. A white precipitate (triethylammonium chloride) may form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired carbamate.

Protocol 2: Boc-Protection using Forcing Conditions

This protocol is for the common but challenging Boc protection, which requires more forcing conditions for 2-aminothiazole.

Materials:

  • 2-Aminothiazole derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)[12]

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)

  • Triethylamine (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the 2-aminothiazole derivative in the chosen anhydrous solvent.

  • Add triethylamine, DMAP, and finally the Boc₂O.

  • Heat the reaction mixture to reflux (for THF, ~66 °C; for Acetonitrile, ~82 °C).

  • Monitor the reaction progress by TLC or LC-MS. This reaction may require several hours to overnight for completion.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate.

  • Perform an aqueous workup as described in Protocol 1 (washes with water, dilute acid, dilute base, brine).

  • Dry, concentrate, and purify the crude product by flash column chromatography.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Gomez, L. F., et al. (2018). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances, 8(34), 19133-19141. [Link]

  • Lanzillotto, A., et al. (2021). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering, 9(31), 10516–10524. [Link]

  • Kometani, T., Shiotani, S., & Mitsuhashi, K. (1976). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Chemical and Pharmaceutical Bulletin, 24(3), 342-348. [Link]

  • Gaspar, A., et al. (2019). Ranking 2-aminothiazoles on the nucleophilicity scale. ResearchGate. [Link]

  • University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. USF Research. [Link]

  • Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Klemenc, M. S. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate. [Link]

  • Chemistry Desk. (2024, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Jessop, P. G., et al. (2017). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 22(10), 1662. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. [Link]

  • Bakulev, V. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4939. [Link]

  • Aresta, M., et al. (2016). Recent Advances in the Chemistry of Metal Carbamates. Chemical Reviews, 116(19), 11523–11591. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Saario, S. M., et al. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(23), 5671-5684. [Link]

  • Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

  • Stepan, A. F., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 330, 109244. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

Sources

Technical Support Center: Synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic protocol for higher yields and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions based on established chemical principles and field experience.

Issue 1: Low or No Product Yield

Symptoms: After the reaction and work-up, you observe a very low yield of the desired product, or none at all, as indicated by TLC, LC-MS, or NMR analysis.

Potential Causes & Solutions:

  • Cause A: Ineffective Acylating Agent: The 2,2,2-trifluoroethyl chloroformate used may have degraded due to moisture.

    • Solution: Always use a fresh or properly stored bottle of 2,2,2-trifluoroethyl chloroformate. Consider running a small-scale test reaction with a simple amine to verify its reactivity.

  • Cause B: Inappropriate Base: The choice and amount of base are critical. An insufficient amount of a weak base may not effectively deprotonate the 2-aminothiazole, while a very strong base can lead to side reactions.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally recommended. Use at least a stoichiometric equivalent, and preferably a slight excess (1.1-1.5 equivalents), to neutralize the HCl generated during the reaction.

  • Cause C: Low Reaction Temperature: The acylation reaction may be too slow at very low temperatures.

    • Solution: While it is often advisable to add the acylating agent at 0 °C to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stirring for several hours (or overnight) can significantly improve the yield. Monitor the reaction progress by TLC.

  • Cause D: Reactivity of 2-Aminothiazole: 2-Aminothiazole is an ambident nucleophile, with potential for reaction at both the exocyclic amino group and the ring nitrogen.[1] While acylation typically occurs at the more nucleophilic amino group, unfavorable conditions can hinder this.

    • Solution: Ensure the use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to favor N-acylation at the amino group. The choice of a suitable base is also crucial in directing the acylation.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Symptoms: Your reaction mixture shows the product spot on the TLC plate, but also several other spots, indicating the formation of byproducts.

Potential Causes & Solutions:

  • Cause A: Diacylation: The use of a large excess of the acylating agent or a highly reactive base can lead to the formation of a diacylated byproduct.

    • Solution: Carefully control the stoichiometry of the 2,2,2-trifluoroethyl chloroformate, using no more than 1.1 equivalents. Add the acylating agent dropwise to the reaction mixture at a low temperature (0 °C) to maintain control over the reaction.

  • Cause B: Reaction at the Ring Nitrogen: As an ambident nucleophile, 2-aminothiazole can potentially be acylated at the endocyclic nitrogen atom, leading to an isomeric byproduct.[1]

    • Solution: This is generally less favored, but can be minimized by using a non-polar, aprotic solvent and a sterically hindered base. The primary amino group is more nucleophilic and accessible, making it the preferred site of reaction under optimized conditions.

  • Cause C: Unreacted Starting Material: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the consumption of the starting material (2-aminothiazole) by TLC. If the reaction has stalled, a small additional charge of the acylating agent might be necessary, but proceed with caution to avoid diacylation.

  • Cause D: Hydrolysis of the Product: The carbamate product can be susceptible to hydrolysis, especially during aqueous work-up if the pH is not controlled.

    • Solution: During the work-up, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. Avoid prolonged exposure to strongly acidic or basic conditions.

Issue 3: Difficulty in Product Purification

Symptoms: You are struggling to isolate the pure product from the reaction mixture using standard purification techniques like column chromatography.

Potential Causes & Solutions:

  • Cause A: Co-eluting Impurities: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution: Optimize your solvent system for column chromatography. A gradual gradient elution can improve separation. Consider using a different stationary phase if silica gel is not effective. Recrystallization is also a powerful purification technique if a suitable solvent system can be found. A mixture of ethyl acetate and hexanes is often a good starting point for recrystallization of such compounds.

  • Cause B: Product Instability on Silica Gel: Some nitrogen-containing compounds can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.5-1% triethylamine in the ethyl acetate/hexane mixture). This will neutralize the acidic sites on the silica and minimize product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The synthesis of this compound is typically achieved through the N-acylation of 2-aminothiazole with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base.

Reaction_Scheme cluster_reactants Starting Materials cluster_products Products Aminothiazole 2-Aminothiazole Product 2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate Aminothiazole->Product + Chloroformate 2,2,2-Trifluoroethyl Chloroformate Chloroformate->Product Base Base (e.g., TEA, DIPEA) Byproduct Base-HCl Salt Workflow start Start: Dissolve 2-Aminothiazole and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_reagent Slowly Add 2,2,2-Trifluoroethyl Chloroformate cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Sources

"solubility issues of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate in buffers"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that might affect its solubility?

A1: this compound is an organic compound with a molecular weight of 226.18 g/mol . Its structure contains several key features that influence its solubility:

  • Trifluoroethyl Group: This group significantly increases the lipophilicity (fat-solubility) of the molecule, which can lead to poor aqueous solubility.[1]

  • Carbamate Linkage: The carbamate group (-NH-C(=O)-O-) is a stable chemical moiety that can participate in hydrogen bonding.[2] Its resonance structure contributes to the molecule's overall polarity.[2][3]

  • Thiazole Ring: The thiazole ring is a heterocyclic aromatic ring containing nitrogen and sulfur. The nitrogen atom can be protonated at low pH, which could potentially increase aqueous solubility.

Given these structural features, the compound is expected to be poorly soluble in neutral aqueous buffers. Its solubility will likely be sensitive to pH and the presence of organic co-solvents.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its expected low aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer of choice.

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound in a sterile, chemical-resistant vial.

  • Add the appropriate volume of the chosen organic solvent to achieve the desired concentration (e.g., 10 mM, 50 mM).

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C for long-term stability. When stored properly, organic stock solutions are typically stable for several months.

Important Consideration: Always check the compatibility of your chosen organic solvent with your experimental system. High concentrations of DMSO or other organic solvents can be toxic to cells or interfere with enzymatic assays.

Troubleshooting Guide: Solubility Issues in Buffers

This section addresses specific problems you might encounter when diluting your stock solution of this compound into aqueous buffers.

Issue 1: My compound precipitates immediately upon dilution into my aqueous buffer.

This is a common issue for poorly soluble compounds when the final concentration in the aqueous buffer exceeds its solubility limit.

Root Cause Analysis:

The immediate precipitation suggests that the compound's solubility in the final buffer composition is very low. This could be due to several factors, including:

  • High Final Concentration: The target concentration in your experiment may be too high for the compound's aqueous solubility.

  • Inappropriate pH: The pH of your buffer may not be optimal for keeping the compound in solution.

  • Buffer Composition: Components of your buffer (e.g., certain salts) could be interacting with the compound and reducing its solubility.[4]

  • Insufficient Organic Co-solvent: The percentage of the organic solvent from your stock solution in the final mixture may be too low to maintain solubility.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to resolving this issue.

G start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Optimize Buffer pH step1->step2 Still Precipitates end Compound Solubilized step1->end Resolved step3 Introduce a Co-solvent step2->step3 Still Precipitates step2->end Resolved step4 Use a Surfactant step3->step4 Still Precipitates step3->end Resolved step4->end Resolved

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Solutions:

1. Decrease the Final Concentration: The simplest first step is to try a lower final concentration of the compound. Perform a serial dilution to determine the approximate solubility limit in your current buffer system.

2. Optimize Buffer pH: [5][6][7] The solubility of compounds with ionizable groups, like the nitrogen on the thiazole ring of this compound, can be highly pH-dependent.

  • Acidic pH: At a pH below the pKa of the thiazole nitrogen, the compound will be protonated and carry a positive charge, which should increase its aqueous solubility.

  • Alkaline pH: While less likely for this specific structure, some compounds are more soluble at higher pH. However, be aware that high pH can cause hydrolysis of the carbamate or the trifluoroethyl group.[8]

Experimental Protocol for pH Optimization:

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Dilute your stock solution of the compound into each buffer to your desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • If a spectrophotometer is available, you can quantify the amount of soluble compound by measuring the absorbance of the supernatant after centrifugation to pellet any precipitate.

Table 1: Common Biological Buffers and Their pKa Values

BufferpKa at 25°CBuffering Range
Acetate4.763.8 - 5.8
MES6.155.5 - 6.7
PIPES6.806.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.556.8 - 8.2
Tris8.107.5 - 9.0
CHES9.308.6 - 10.0

3. Introduce or Increase a Co-solvent: [5][6][9] If changing the pH is not feasible or effective, adding a water-miscible organic co-solvent to your buffer can increase the solubility of lipophilic compounds.

Common Co-solvents:

  • DMSO

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

Experimental Protocol for Co-solvent Optimization:

  • Prepare your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).

  • Add your compound's stock solution to these co-solvent-containing buffers.

  • Observe for precipitation.

Important Note: Ensure the final concentration of the co-solvent is compatible with your experimental system.

4. Utilize Surfactants or Cyclodextrins: For very challenging solubility issues, surfactants or cyclodextrins can be employed.

  • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5][7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[9][10]

This approach is more common in formulation development but can be adapted for in vitro experiments with careful validation.

Issue 2: My compound is initially soluble but precipitates over time.

This suggests a stability issue or that the initial solution was supersaturated and is slowly equilibrating.

Root Cause Analysis:
  • Supersaturation: The initial dilution may have created a thermodynamically unstable supersaturated solution, which then precipitates over time to reach its equilibrium solubility.

  • Compound Instability: The compound may be degrading in the aqueous buffer, and the degradation products are less soluble. Carbamates can be susceptible to hydrolysis, especially at non-neutral pH.[11]

  • Temperature Effects: Changes in temperature can affect solubility. If experiments are conducted at a different temperature than where the solutions were prepared, precipitation can occur.

Troubleshooting Workflow:

G start Delayed Precipitation step1 Check for Supersaturation start->step1 step2 Assess Compound Stability step1->step2 Not Supersaturated end Stable Solution Achieved step1->end Resolved step3 Control Temperature step2->step3 Compound is Stable step2->end Resolved step3->end Resolved

Caption: Troubleshooting workflow for delayed precipitation.

Step-by-Step Solutions:

1. Address Potential Supersaturation:

  • Prepare solutions at the experimental temperature.

  • Agitate the solution for a longer period after dilution to ensure it has reached equilibrium.

  • Filter the solution through a 0.22 µm filter after an equilibration period to remove any microscopic precipitate and work with a truly saturated solution.

2. Assess Compound Stability:

  • Use freshly prepared solutions for your experiments whenever possible.

  • Analyze the stability of the compound in your buffer over time using techniques like HPLC. This will help you determine if degradation is occurring.

  • If instability is confirmed, consider if a different pH or buffer composition could improve stability. For instance, if hydrolysis is the issue, working at a more neutral pH might be beneficial.

3. Control Temperature:

  • Ensure that all solutions are prepared and used at the same, constant temperature.

  • Be mindful of temperature fluctuations in the laboratory environment.

By systematically applying these troubleshooting steps, you can overcome the solubility challenges associated with this compound and ensure the reliability and reproducibility of your experimental results.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available at: [Link]

  • 2,2,2-trifluoroethyl carbamate | CAS 461-37-0 | AMERICAN ELEMENTS ®. Available at: [Link]

  • Carbamate - Wikipedia. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Chemistry of Metal Carbamates - PMC - NIH. Available at: [Link]

  • Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate - PubChem. Available at: [Link]

  • This compound 1g - Dana Bioscience. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide - ResearchGate. Available at: [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems - NIH. Available at: [Link]

  • Carbamate‐Functionalized NLOphores via a Formal [2+2] Cycloaddition‐Retroelectrocyclization Strategy. Available at: [Link]

  • 2,2,2-trifluoroethyl n-(2-oxoazepan-3-yl)carbamate - PubChemLite. Available at: [Link]

  • 2,2,2-Trifluoroethyl trifluoroacetate | C4H2F6O2 | CID 67888 - PubChem. Available at: [Link]

  • 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide - PubChem. Available at: [Link]

  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals. Available at: [Link]

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem. Available at: [Link]

Sources

"stability of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate in aqueous solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound in aqueous solutions.

Issue 1: Unexpected Compound Degradation or Disappearance

Symptoms:

  • Loss of parent compound peak in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Reduced biological activity in your assay compared to a freshly prepared solution.

Root Cause Analysis: Carbamates are susceptible to hydrolysis in aqueous solutions, a process that can be significantly accelerated by pH and temperature. The primary degradation pathway is the cleavage of the carbamate bond, and potentially the ester linkage, especially under basic conditions.[1][2][3]

Troubleshooting Workflow:

G start Start: Unexpected Degradation Observed check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 7.5? check_ph->ph_high adjust_ph Adjust pH to 6.0-7.0 with dilute acid (e.g., HCl). Use non-nucleophilic buffers. ph_high->adjust_ph Yes check_temp Review Storage & Experimental Temperature ph_high->check_temp No adjust_ph->check_temp temp_high Is temperature > 25°C? check_temp->temp_high lower_temp Store stock solutions at ≤ 4°C. Perform experiments on ice if possible. temp_high->lower_temp Yes check_buffer Identify Buffer System Used temp_high->check_buffer No lower_temp->check_buffer is_nucleophilic Is a nucleophilic buffer (e.g., Tris, HEPES) used? check_buffer->is_nucleophilic switch_buffer Switch to a non-nucleophilic buffer (e.g., Phosphate, Citrate, MES). is_nucleophilic->switch_buffer Yes reanalyze Prepare Fresh Solution & Re-analyze is_nucleophilic->reanalyze No switch_buffer->reanalyze end_ok Problem Resolved reanalyze->end_ok end_not_ok Issue Persists: Contact Technical Support reanalyze->end_not_ok

Caption: Troubleshooting workflow for unexpected degradation.

Issue 2: Compound Precipitation or Poor Solubility

Symptoms:

  • Visible particulate matter or cloudiness in the aqueous solution.

  • Inconsistent results due to non-homogeneous solution.

  • Lower than expected concentration when measured spectrophotometrically or by HPLC.

Root Cause Analysis: While the thiazole and carbamate moieties provide some polarity, the overall molecule may have limited aqueous solubility. Solubility is also pH-dependent; protonation or deprotonation of the thiazole nitrogen can alter solubility characteristics.

Recommendations:

  • Co-Solvents: For stock solutions, consider using a water-miscible organic solvent such as DMSO, DMF, or ethanol before making final dilutions in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: Evaluate the solubility across a range of pH values. The thiazole ring can be protonated under acidic conditions, which may enhance solubility.

  • Sonication: Gentle sonication can aid in the dissolution of the compound. Avoid excessive heating during this process.

Issue 3: Inconsistent Analytical Results (HPLC)

Symptoms:

  • Shifting retention times.

  • Poor peak shape (tailing or fronting).

  • Variable peak areas for the same concentration.

Root Cause Analysis: These issues can be symptomatic of on-column degradation, interaction with the stationary phase, or the use of an inappropriate mobile phase that promotes instability.

Recommendations:

  • Mobile Phase pH: Ensure the pH of your mobile phase is in a range where the compound is stable (typically slightly acidic, e.g., pH 3-6). Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape and stability.[4]

  • Temperature Control: Use a temperature-controlled column compartment to ensure consistent retention times. Lower temperatures (e.g., 25-30°C) can reduce the risk of on-column degradation.

  • Sample Diluent: The diluent used for your samples should be compatible with the mobile phase and should not promote degradation. Ideally, use the initial mobile phase composition as your sample diluent.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The most probable degradation pathway is hydrolysis of the carbamate linkage. This reaction is typically catalyzed by hydroxide ions (base-catalyzed) and would result in the formation of 2-aminothiazole, carbon dioxide, and 2,2,2-trifluoroethanol. A secondary, less likely pathway under neutral or acidic conditions could be the hydrolysis of the trifluoroethyl ester portion of the carbamate. Microbial degradation can also occur in non-sterile environments, often initiated by a hydrolytic cleavage of the carbamate bond.[2][3]

G A 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate B Hydrolysis (H₂O, OH⁻) A->B C 2-Aminothiazole B->C D 2,2,2-Trifluoroethanol B->D E Carbon Dioxide B->E

Caption: Predicted primary hydrolysis pathway.

Q2: How do pH and temperature affect the stability of the compound?

As with most carbamates, stability is highly dependent on pH and temperature.[1][5]

  • pH: The compound is expected to be most stable in a slightly acidic to neutral pH range (pH 4-7). In alkaline (basic) conditions (pH > 8), the rate of hydrolysis increases significantly due to the increased concentration of hydroxide ions, which act as a nucleophile.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis at all pH values, following the principles of chemical kinetics.

Table 1: Expected Stability Trends for this compound in Aqueous Solution

TemperaturepH 4.0pH 7.0pH 9.0
4°C High StabilityGood StabilityModerate Stability
25°C (RT) Good StabilityModerate StabilityLow Stability / Rapid Degradation
37°C Moderate StabilityLow StabilityVery Low Stability / Very Rapid Degradation

Disclaimer: This table provides general guidance based on known carbamate chemistry. Specific half-life studies are required for quantitative data.

Q3: What are the recommended storage conditions for aqueous stock solutions?

To maximize the shelf-life of your aqueous solutions, we recommend the following:

  • pH: Prepare stock solutions in a buffer with a pH between 5.0 and 6.5.

  • Temperature: Store aliquots at -20°C or -80°C for long-term storage. For daily use, solutions can be kept at 4°C for a limited time, but stability at this temperature should be verified.

  • Light: Store solutions in amber vials or protected from light to prevent any potential photodegradation.

  • Concentration: Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and make fresh dilutions in aqueous buffer immediately before use.

Q4: Are there incompatibilities with common biological buffers?

Yes. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or HEPES, can act as nucleophiles and catalyze the degradation of the carbamate. It is advisable to use non-nucleophilic buffers.

Recommended Buffers:

  • Phosphate (e.g., PBS)

  • Citrate

  • MES (2-(N-morpholino)ethanesulfonic acid)

Experimental Protocol: Assessing Aqueous Stability via RP-HPLC

This protocol provides a framework for quantitatively determining the stability of this compound under your specific experimental conditions.[4]

1. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Buffers of desired pH (e.g., pH 5.0 citrate, pH 7.4 phosphate, pH 9.0 borate)

  • Temperature-controlled incubator or water bath

  • RP-HPLC system with UV detector

2. Preparation of Stock Solution:

  • Prepare a 10 mg/mL stock solution of the compound in ACN or DMSO.

3. Preparation of Test Solutions:

  • In separate vials, dilute the stock solution to a final concentration of 100 µg/mL in each of the test buffers (pH 5.0, 7.4, and 9.0).

  • Ensure the final percentage of organic solvent is low (e.g., <1%) to not significantly alter the aqueous conditions.

4. Incubation and Sampling:

  • Place one set of vials for each pH in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Immediately take a sample from each vial (this is the t=0 time point).

  • Collect samples at subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Quench the degradation process immediately after sampling by adding an equal volume of ACN or by freezing at -80°C.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: UV detector at a wavelength determined by a UV scan of the parent compound.

  • Injection Volume: 10 µL.

  • Analysis: Inject the t=0 sample to determine the initial peak area of the parent compound. Inject subsequent time point samples.

6. Data Interpretation:

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm of the percentage remaining versus time.

  • The degradation rate constant (k) can be determined from the slope of the line.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

By following this protocol, you can generate robust, quantitative data on the stability of this compound in your specific aqueous systems.

References

  • Gotor, V., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. [Link]

  • Tessaro, D., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(15), 6891-6917. [Link]

  • Besse, S., et al. (2011). Key parameters for carbamate stability in dilute aqueous–organic solution. Tetrahedron Letters, 52(36), 4695-4698. [Link]

  • Carlsson, M., et al. (2003). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(25), 6549–6557. [Link]

  • Aresta, M., et al. (2021). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 26(21), 6483. [Link]

  • Lindeberg, G., & Breistein, P. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16013. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Paleta, O., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 13(47), 33028-33036. [Link]

  • Ashton, J. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Utah State University. [Link]

  • Dana Bioscience. (n.d.). This compound 1g. [Link]

  • Dana Bioscience. (n.d.). 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate 5g. [Link]

  • Kolodyazhnyi, O. I., et al. (2016). Crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1645–1647. [Link]

  • Pandey, J., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Journal of Molecular Biology, 433(14), 167024. [Link]

  • Pandey, J., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PubMed. [Link]

  • American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. [Link]

  • Jones, M. F. (1981). The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. Journal of Pharmacy and Pharmacology, 33(5), 274-278. [Link]

  • Bentley, T. W., & Jones, R. O. (2005). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 10(1), 114-123. [Link]

  • Barra Caracciolo, A., et al. (2010). Microbial degradation of two carbamate insecticides and their main metabolites in soil. Journal of Environmental Science and Health, Part B, 45(2), 126-132. [Link]

  • Dana Bioscience. (n.d.). 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate 50mg. [Link]

  • El-Faham, A., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025(1), M2040. [Link]

  • Liu, W., et al. (2005). Hydrolysis of carbaryl by carbonate impurities in reference clay SWy-2. Journal of Agricultural and Food Chemistry, 53(1), 153-158. [Link]

Sources

Technical Support Center: Synthesis of N-Thiazolyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-thiazolyl carbamates. This class of compounds is pivotal in medicinal chemistry and drug development, often serving as key structural motifs in bioactive molecules.[1][2] However, their synthesis is not without challenges. The inherent reactivity of the intermediates and the nucleophilic nature of the 2-aminothiazole core can lead to a variety of side reactions, impacting yield, purity, and scalability.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize their synthetic strategies. We will delve into the causality behind experimental choices, offering solutions grounded in mechanistic understanding.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of N-thiazolyl carbamates.

Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a large amount of unreacted 2-aminothiazole starting material. What is the likely cause?

A1: This issue most commonly points to two culprits: reagent decomposition or deactivation of the nucleophile .

  • Hydrolysis of the Carbonylating Agent: Many common reagents for carbamate synthesis, such as alkyl chloroformates or isocyanates, are highly sensitive to moisture.[3] If your solvent and glassware are not scrupulously dried, the chloroformate will hydrolyze to the corresponding alcohol and hydrochloric acid (HCl). The in situ generation of HCl will protonate the basic 2-aminothiazole, rendering it non-nucleophilic and effectively halting the reaction. Similarly, isocyanates react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and CO₂, consuming your reagent.

  • Use of Amine Hydrochloride Salts: If your 2-aminothiazole starting material is in the form of a hydrochloride salt, it must be neutralized with a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) prior to or during the reaction to free the nucleophilic exocyclic amine.[4] An insufficient amount of base will leave a portion of the starting material in its protonated, unreactive state.

Preventative Measures:

  • Ensure all glassware is oven- or flame-dried before use.

  • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • When using a 2-aminothiazole salt, use at least 1.1 equivalents of a suitable base.

Q2: I've isolated a major byproduct that is a high-melting, poorly soluble white solid. My ¹H NMR spectrum suggests a symmetrical structure, and the mass is approximately double that of my starting amine minus the elements of the carbamate group. What is this byproduct?

A2: You have most likely formed a symmetrical N,N'-bis(thiazol-2-yl)urea . This is one of the most common and troublesome side reactions in this chemistry.

Mechanism of Formation: This side reaction is particularly prevalent when using isocyanate intermediates, whether added directly or generated in situ (e.g., via a Curtius or Hofmann rearrangement).[5][6] The pathway is as follows:

  • An isocyanate molecule (R-N=C=O) reacts with trace water in the reaction mixture.[3]

  • This forms an unstable carbamic acid (R-NHCOOH), which rapidly decarboxylates to produce a primary amine (R-NH₂), in this case, your starting 2-aminothiazole.[7]

  • This newly formed, highly nucleophilic amine then rapidly attacks another molecule of the isocyanate intermediate.[8]

  • The resulting product is a highly stable, often insoluble, symmetrical urea.

The diagram below illustrates this competitive pathway.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway: Symmetrical Urea Formation Start 2-Aminothiazole + R'-OH (Alcohol) Carbamate N-Thiazolyl Carbamate (Product) Start->Carbamate Reaction with Carbonylating Agent (e.g., Chloroformate) Isocyanate Isocyanate Intermediate Amine_regen Regenerated 2-Aminothiazole + CO₂ Isocyanate->Amine_regen Hydrolysis Water H₂O (Trace Moisture) Isocyanate2 Isocyanate Intermediate Urea Symmetrical Urea (Byproduct) Isocyanate2->Urea Nucleophilic Attack Start_point 2-Aminothiazole Starting Material Start_point->Start Desired Path Start_point->Isocyanate Undesired Path (if using isocyanate route)

Caption: Competing pathways in N-thiazolyl carbamate synthesis.

Preventative Measures:

  • Rigorous Moisture Exclusion: This is the most critical factor. Use anhydrous conditions as described in A1.

  • Reverse Addition: Add the 2-aminothiazole solution slowly to the solution of the carbonylating agent (e.g., chloroformate or isocyanate). This keeps the concentration of the amine low at any given moment, favoring the reaction with the alcohol or chloroformate over the formation of urea.

  • Choice of Reagents: Using N-alkyl carbamoylimidazoles, prepared from primary amines and 1,1'-carbonyldiimidazole (CDI), can be a greener and more controlled alternative to isocyanates, avoiding the formation of highly reactive intermediates.[9]

Q3: My mass spectrum shows a peak at [M + isocyanate] or my product appears to have reacted further. What is happening?

A3: This suggests the formation of an allophanate . The nitrogen atom of the newly formed carbamate bond is still weakly nucleophilic and can attack another molecule of isocyanate, especially if the isocyanate is used in excess or if the reaction temperature is too high.[7]

Allophanate Formation: R-NCO + R'-NH-C(=O)O-R'' → R'-N(C(=O)NH-R)-C(=O)O-R''

This leads to a higher molecular weight byproduct and consumes both the desired product and the isocyanate reagent.

Preventative Measures:

  • Stoichiometric Control: Use a 1:1 or slight excess of the aminothiazole to the isocyanate, rather than an excess of the isocyanate.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of this secondary reaction.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed, preventing further reaction of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of in N-thiazolyl carbamate synthesis?

A1: The most prevalent side reactions are summarized in the table below. Understanding these allows for proactive experimental design to minimize their occurrence.

Side ReactionPrimary CauseKey Prevention Strategy
Symmetrical Urea Formation Reaction of isocyanate intermediate with water, followed by reaction with another isocyanate molecule.[3]Rigorous exclusion of moisture; slow addition of amine to isocyanate.
Allophanate Formation Reaction of the product carbamate with excess isocyanate.[7]Careful control of stoichiometry (avoid excess isocyanate); low reaction temperature.
Isocyanate Dimerization/Trimerization Self-condensation of the highly reactive isocyanate intermediate.[10]Maintain dilute conditions; use moderate temperatures; use the isocyanate immediately after generation.
Starting Material Deactivation Protonation of the 2-aminothiazole by acid generated from reagent hydrolysis.Use anhydrous solvents and an inert atmosphere; include a non-nucleophilic base.

Q2: How does the choice of base impact potential side reactions?

A2: The base is critical. It must be strong enough to deprotonate the 2-aminothiazole (if it's a salt) or scavenge acid byproducts, but it should not introduce competing nucleophiles.

  • Recommended: Tertiary amines like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are standard choices. They are non-nucleophilic scavengers.[4]

  • Avoid: Primary or secondary amines should never be used as the base, as they are highly nucleophilic and will compete with the 2-aminothiazole, leading to undesired urea or carbamate byproducts. Hydroxide bases (e.g., NaOH, KOH) should be avoided in organic solvents as they introduce water and can hydrolyze reagents and products.

Reference Experimental Protocol: Synthesis of Ethyl N-(thiazol-2-yl)carbamate

This protocol provides a generalized, step-by-step method designed to minimize common side reactions.

Materials:

  • 2-Aminothiazole

  • Ethyl Chloroformate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, addition funnel, magnetic stirrer

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Setup: In the flask, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Stir the solution at 0 °C (ice bath). Causality: The excess TEA neutralizes the HCl that will be generated, preventing protonation of the starting material.

  • Slow Addition: Dilute ethyl chloroformate (1.05 eq) with anhydrous DCM in the addition funnel. Add the ethyl chloroformate solution dropwise to the stirring 2-aminothiazole solution over 30-60 minutes. Causality: Slow addition maintains a low concentration of the electrophile, preventing localized heating and potential side reactions.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2-aminothiazole.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted chloroformate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-thiazolyl carbamate.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved January 21, 2026, from [Link]

  • Lang, F., et al. (2021). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Molecules. Available at: [Link]

  • Pautard-Cooper, A., et al. (2026).
  • Pautard-Cooper, A., et al. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. ACS Publications. Available at: [Link]

  • Li, X., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules. Available at: [Link]

  • Kravars, A., et al. (2016). Synthesis of N-aryl and N-arylcarbamoylamino derivatives of 1,3-diazinane-5-carboxamide and their activity against glioblastoma LN-229 cell line. PubMed. Available at: [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. Retrieved January 21, 2026, from [Link]

  • D'Avino, A., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. Retrieved January 21, 2026, from [Link]

  • El-Sayed, N. N. E. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved January 21, 2026, from [Link]

  • Nagy, J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. Available at: [Link]

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Diagram of possible reactions of isocyanates. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Enhancing Cellular Uptake of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of the investigational compound 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate (referred to herein as "Compound TFC"). Poor cell permeability is a common hurdle in drug discovery that can limit the therapeutic potential of promising molecules. This document provides a comprehensive technical resource, including frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to diagnose and overcome these permeability issues.

Section 1: Understanding the Permeability Problem (FAQs)

This section addresses fundamental questions regarding Compound TFC's permeability and how to measure it effectively.

Q1: What physicochemical properties of Compound TFC likely contribute to its poor cell permeability?

While specific experimental data for Compound TFC is not publicly available, we can infer potential issues based on its structure. Cell permeability is governed by a balance of factors, primarily lipophilicity, size, and polarity.[1] Small, non-polar molecules tend to cross the lipid bilayer of the cell membrane via passive diffusion more easily.[2][3]

  • Lipophilicity (LogP): The trifluoroethyl group is known to increase lipophilicity.[4] While a certain degree of lipophilicity is required to enter the lipid membrane, excessively high lipophilicity can cause the compound to become trapped within the membrane, failing to reach the cytoplasm.

  • Polarity and Hydrogen Bonding: The carbamate and thiazole moieties contain nitrogen and oxygen atoms that can participate in hydrogen bonding. A high number of hydrogen bond donors and acceptors increases the energy required to leave the aqueous environment and enter the lipid membrane, thus reducing permeability.

  • Molecular Size: Larger molecules generally exhibit lower passive diffusion rates across the cell membrane.[1]

The interplay of these factors determines the overall permeability. It is crucial to experimentally determine these properties to build a clear picture of the underlying challenge.

Q2: How can I experimentally measure the cell permeability of Compound TFC?

Two widely adopted in-vitro assays are recommended for evaluating permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.[5][6]

  • PAMPA: This is a high-throughput, low-cost assay that models passive diffusion.[5][7] It uses an artificial lipid-infused membrane to separate a donor and acceptor well. Its simplicity makes it ideal for initial screening of compounds or formulation strategies.[5]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier that structurally and functionally resembles the human intestinal epithelium.[8] This model is more complex but offers the significant advantage of including active transport and efflux mechanisms, providing a more accurate prediction of in-vivo drug absorption and identifying if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[8]

A common strategy is to use PAMPA for initial, rapid screening of multiple strategies (e.g., different prodrugs or formulations) and then validate the most promising candidates using the more physiologically relevant Caco-2 assay.[5][9]

Q3: What are the primary mechanisms for small molecules to cross a cell membrane?

Small molecules utilize several pathways to cross the cell membrane:

  • Passive Diffusion: The molecule moves across the lipid bilayer from an area of high concentration to low concentration without the help of a transport protein. This pathway is favored by small, lipophilic compounds.[1]

  • Facilitated Diffusion: The molecule moves across the membrane down its concentration gradient, but requires the assistance of a channel or carrier protein.

  • Active Transport: The molecule is moved against its concentration gradient, a process that requires a transporter protein and energy in the form of ATP. This is a common mechanism for nutrient uptake and is also responsible for drug efflux, where pumps actively remove foreign compounds from the cell.[8]

Understanding these mechanisms is key to diagnosing why Compound TFC has poor permeability and selecting the right strategy to improve it. For instance, if Caco-2 assays reveal a high efflux ratio, it suggests active transport is removing the compound from the cell.

Section 2: Troubleshooting and Optimization Strategies

This section provides detailed guides on the primary strategies to enhance the cellular uptake of Compound TFC.

Guide 1: Structural Modification via Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body through enzymatic or chemical processes.[10] This approach is highly effective for overcoming permeability barriers by temporarily masking the physicochemical properties that hinder membrane transit.[10]

  • Concept: By attaching a promoiety (a cleavable chemical group) to Compound TFC, we can increase its lipophilicity or mask polar groups, facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active Compound TFC.

  • Strategy 1.1: Carbamate-Linked Prodrugs: The carbamate group in Compound TFC is an excellent handle for creating prodrugs.[11][12] For instance, attaching an amino acid via a carbamate bridge can improve solubility and potentially engage amino acid transporters.[13] Alternatively, ester-based promoieties can be linked to the molecule to enhance lipophilicity. Carbamate-linked ester prodrugs have been shown to improve stability in the intestine while allowing for activation in the liver or other target tissues.[14]

  • Strategy 1.2: Modifying the Thiazole Ring: While more complex, modifications to the thiazole ring could be explored if it is not essential for pharmacological activity. Attaching a lipophilic side chain could enhance membrane partitioning. For example, a benzyl carbamate has been used on a thiazole ring as a protecting group that can be cleaved.[15]

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis A Identify Parent Compound (Compound TFC) B Select Promoieties (e.g., Esters, Amino Acids) A->B Mask polar groups C Synthesize Prodrug Candidates B->C D PAMPA Assay C->D E Caco-2 Assay D->E Validate top hits F Metabolic Stability (Microsomes, Plasma) E->F G Analyze Permeability & Stability Data F->G H Select Lead Candidate G->H

Caption: Decision workflow for a prodrug strategy.

Guide 2: Advanced Formulation Approaches

If modifying the chemical structure of Compound TFC is not desirable, advanced formulation strategies can be employed to enhance its permeability. Lipid-based drug delivery systems are particularly effective for improving the oral bioavailability of poorly soluble and/or poorly permeable drugs.[16][17][18]

  • Concept: Encapsulating Compound TFC within a lipid-based carrier can protect it from the harsh environment of the GI tract and facilitate its transport across the intestinal epithelium.[19] These formulations can enhance drug solubilization and leverage the body's natural lipid absorption pathways.[19][20]

  • Strategy 2.1: Liposomes and Lipid Nanoparticles (LNPs): Liposomes are vesicles composed of one or more lipid bilayers. Hydrophobic compounds like Compound TFC can be partitioned into the lipid bilayer. LNPs are similar but have a solid lipid core. These carriers can cross the cell membrane, often through fusion or endocytosis, and release their cargo inside the cell.[20][21]

  • Strategy 2.2: Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the fluids in the GI tract.[22] This spontaneous emulsification presents the drug in a solubilized state with a large surface area, which can significantly enhance absorption.[22]

Formulation TypeMechanism of ActionAdvantagesDisadvantages
Liposomes/LNPs Encapsulation, membrane fusion, endocytosis.[20][21]High drug loading possible, protects drug from degradation, potential for cell targeting.Complex manufacturing, potential stability issues.
SEDDS/SMEDDS Spontaneous emulsification, increased surface area, improved solubilization.[22]Enhances solubility and dissolution, simple to manufacture, improves bioavailability.[16][22]Requires careful selection of excipients, potential for drug precipitation upon dilution.
Guide 3: Use of Permeation Enhancers (For In Vitro Studies)

Permeation enhancers are chemical agents that reversibly increase the permeability of biological membranes.[23][24]

  • Concept: These agents typically work by disrupting the structure of the cell membrane or by opening the tight junctions between cells, thereby increasing paracellular transport.[25][26]

  • Important Caveat: The use of permeation enhancers is primarily recommended for in vitro cell-based assays to investigate transport mechanisms. Their clinical application is severely limited by potential cytotoxicity.[24][27] They can cause irreversible membrane damage and cell death.

  • Commonly Used Agents (for research purposes only):

    • Solvents: Dimethyl sulfoxide (DMSO) at higher concentrations can increase membrane fluidity.

    • Surfactants: Mild non-ionic surfactants can fluidize the lipid bilayer.

    • Fatty Acids: Oleic acid can increase membrane permeability.[20]

    • Chelating Agents: EDTA can be used in cell monolayer assays (like Caco-2) to open tight junctions by chelating calcium ions.[20]

IssuePotential CauseRecommended Action
High Cell Death / Low TEER Enhancer concentration is too high, causing cytotoxicity.Perform a dose-response curve to find the highest non-toxic concentration. Reduce incubation time.
Inconsistent Permeability Uneven application of enhancer; enhancer instability.Ensure homogenous mixing in the donor well. Prepare fresh enhancer solutions for each experiment.
Poor Enhancement Effect Compound TFC primarily uses transcellular transport, which is not affected by tight junction modulators.The mechanism of the enhancer does not match the compound's transport route. Consider a different class of enhancer or an alternative strategy.

Section 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a basic framework for assessing the passive diffusion of Compound TFC.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (matching the filter plate)

  • PAMPA lipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Compound TFC stock solution (e.g., 10 mM in DMSO)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate Membrane: Using a pipette, carefully add 5 µL of the PAMPA lipid solution to the membrane of each well in the filter plate. Be careful not to puncture the membrane.

  • Prepare Donor Solution: Dilute the Compound TFC stock solution in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%) to avoid affecting membrane integrity.

  • Assemble the PAMPA "Sandwich": Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter wells makes contact with the solution in the acceptor plate.

  • Incubation: Cover the assembly and incubate at room temperature for 4-16 hours in a chamber with controlled humidity to prevent evaporation.[7]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze the initial donor solution (T=0 concentration).

  • Quantification: Determine the concentration of Compound TFC in all samples using a validated analytical method like LC-MS/MS.

  • Calculate Permeability Coefficient (Pe): Use the appropriate formula considering the surface area of the membrane and volume of the wells to calculate the permeability coefficient.

G A 1. Prepare Acceptor Plate (PBS Buffer) C 3. Add Donor Solution (Compound TFC in PBS) A->C B 2. Coat Filter Plate (Lipid Solution) B->C D 4. Assemble Sandwich (Filter Plate on Acceptor Plate) C->D E 5. Incubate (4-16 hours) D->E F 6. Collect Samples (Donor & Acceptor Wells) E->F G 7. Analyze Concentrations (LC-MS/MS) F->G H 8. Calculate Permeability (Pe) G->H

Caption: Step-by-step workflow for the PAMPA experiment.

Protocol 2: Basic Liposomal Formulation for In Vitro Testing

This protocol describes a simple thin-film hydration method for encapsulating Compound TFC.

Materials:

  • Phospholipids (e.g., Soy Phosphatidylcholine or DPPC)

  • Cholesterol

  • Chloroform or a suitable organic solvent

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Buffer (e.g., PBS, pH 7.4)

  • Compound TFC

Procedure:

  • Lipid Dissolution: Dissolve the phospholipids and cholesterol (e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask. Add Compound TFC to this organic solvent mixture.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature to evaporate the organic solvent, leaving a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer (PBS) to the flask. Agitate the flask (e.g., by vortexing) to hydrate the lipid film. This will form large, multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To form smaller, unilamellar vesicles (SUVs) suitable for cell culture experiments, sonicate the MLV suspension. Use a probe sonicator on ice for short bursts or a bath sonicator until the milky suspension becomes clearer.

  • Purification (Optional): To remove any unencapsulated Compound TFC, the liposome suspension can be purified using methods like dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, polydispersity index (PDI), and encapsulation efficiency before using them in cell-based assays.

References

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology.
  • Parallel artificial membrane permeability assay (PAMPA)
  • What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? QuickTakes.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review.
  • Bioavailability Enhancement: Drug Permeability Enhancement. JoVE.
  • What are the factors th
  • Factors Affecting The Permeability Of A Cell Membrane. Cram.
  • Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymph
  • Lipid-Based Drug Delivery Systems. PubMed Central.
  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. PubMed Central.
  • Caco-2 Permeability Assay. Enamine.
  • Controlling cellular distribution of drugs with permeability modifying moieties. PubMed Central.
  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. MDPI.
  • Cell permeability assays: caco-2 cell permeability, pampa membrane assays. Slideshare.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI.
  • Comparison between Caco-2 permeability and PAMPA permeability.
  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed.
  • Promoting effects of chemical permeation enhancers on insulin permeation across TR146 cell model of buccal epithelium in vitro. PubMed.
  • PAMPA Permeability Assay | Permeability Measurement In Caco 2 Cells. YouTube.
  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
  • Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. MDPI.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. PubMed.
  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library.
  • 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)
  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed Central.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

Sources

Technical Support Center: Degradation Pathways of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established principles of carbamate, thiazole, and fluoroalkane chemistry to provide a predictive framework for your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your research, providing explanations and actionable solutions based on predictable degradation pathways.

Question 1: I'm observing a rapid loss of my parent compound in aqueous buffer at neutral or alkaline pH. What is the likely cause?

Answer:

The most probable cause for the rapid degradation of this compound in neutral to alkaline aqueous solutions is the hydrolysis of the carbamate ester linkage. Carbamates are susceptible to hydrolysis, which is often base-catalyzed. This reaction would cleave the molecule into three primary degradation products: 2-aminothiazole, carbon dioxide, and 2,2,2-trifluoroethanol.

The proposed hydrolytic degradation pathway is illustrated below:

G parent 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate intermediate Carbamic acid intermediate parent->intermediate Hydrolysis (OH⁻ catalysis) products 2-aminothiazole + CO2 + 2,2,2-trifluoroethanol intermediate->products Decarboxylation

Figure 1. Proposed hydrolytic degradation pathway.

Troubleshooting Steps:

  • pH Control: If stability is desired, maintain your solutions at an acidic pH (e.g., pH 3-5). Carbamate-linked prodrugs have shown high stability under strongly acidic conditions (pH 1.2)[1].

  • Temperature: Lower the temperature of your experimental setup, as hydrolysis rates are temperature-dependent.

  • Analytical Confirmation: To confirm this degradation pathway, analyze your samples for the presence of 2-aminothiazole and 2,2,2-trifluoroethanol using appropriate analytical techniques such as LC-MS or GC-MS.

Question 2: My in vitro metabolism assay using liver microsomes shows a faster clearance than anticipated. What metabolic pathways could be responsible?

Answer:

Rapid clearance in liver microsomes suggests enzymatic degradation. The primary suspects are carboxylesterases, which are known to hydrolyze carbamate linkages[1][2]. Additionally, cytochrome P450 (CYP) enzymes could be involved in the metabolism of the thiazole ring.

Potential Metabolic Pathways:

  • Carboxylesterase-mediated Hydrolysis: Similar to chemical hydrolysis, this would result in the formation of 2-aminothiazole, CO₂, and 2,2,2-trifluoroethanol. The presence of carboxylesterases significantly accelerates this process.

  • CYP-mediated Oxidation of the Thiazole Ring: Drugs containing thiazole groups can be metabolized by CYPs to form reactive metabolites like epoxides or S-oxides[3]. These reactive intermediates can then be further processed or form adducts with cellular macromolecules.

G cluster_0 Carboxylesterase Pathway cluster_1 CYP450 Pathway parent 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate products_hydrolysis 2-aminothiazole + CO2 + 2,2,2-trifluoroethanol parent->products_hydrolysis Carboxylesterase (e.g., CES1A1) parent_cyp 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate reactive_metabolite Thiazole Epoxide or S-oxide (Reactive Metabolite) parent_cyp->reactive_metabolite CYP450 Oxidation further_metabolites Further Metabolites / Adducts reactive_metabolite->further_metabolites

Figure 2. Potential enzymatic degradation pathways.

Troubleshooting Steps:

  • Inhibitor Studies: Use specific inhibitors for carboxylesterases (e.g., bis-p-nitrophenyl phosphate) and broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to determine the primary enzyme class responsible for the degradation.

  • Metabolite Identification: Employ high-resolution mass spectrometry to identify potential metabolites, including hydroxylated species or glutathione conjugates, which would be indicative of reactive intermediate formation.

  • Enzyme-Specific Assays: Test the compound's stability with specific recombinant carboxylesterases (e.g., CES1 and CES2) to pinpoint the responsible enzyme[1].

Question 3: I am observing an unexpected degradation product when my compound is exposed to light. What could be happening?

Answer:

Thiazole-containing compounds can be susceptible to photodegradation[4]. Exposure to light, particularly UV or high-intensity visible light, can lead to the formation of unique degradation products through photo-oxygenation or other photochemical reactions. The specific products formed will depend on the substituents on the thiazole ring and the experimental conditions. A study on a structurally related thiazole compound showed that photodegradation can proceed via a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to the final degradant[4].

Troubleshooting Steps:

  • Protect from Light: Conduct all experiments in amber vials or under low-light conditions to minimize photodegradation.

  • Forced Degradation Study: To confirm photosensitivity, perform a forced degradation study by exposing a solution of your compound to a controlled light source (e.g., a photostability chamber) and analyze the degradation products over time.

  • Structural Elucidation: If a significant photodegradant is observed, isolation and structural elucidation using techniques like LC-MS/MS and NMR will be necessary to identify its structure[4].

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the expected major degradation products of this compound under hydrolytic conditions? The primary degradation products from hydrolysis of the carbamate bond are expected to be 2-aminothiazole , carbon dioxide , and 2,2,2-trifluoroethanol .
Is the trifluoroethyl group likely to degrade? The C-F bonds in the trifluoroethyl group are generally very stable. However, under specific enzymatic conditions or in the presence of certain reactive species, degradation is possible but is considered a minor pathway compared to carbamate hydrolysis. For instance, some fluorinated organic compounds can undergo biodegradation, leading to the removal of -CF₂- groups[5].
What analytical methods are recommended for studying the degradation of this compound? A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection is ideal for separating and quantifying the parent compound and its degradation products[6]. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the detection of volatile degradation products like 2,2,2-trifluoroethanol, potentially after derivatization[7][8]. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown degradation products[4].
How can I improve the stability of my compound in solution? To enhance stability, consider the following: • pH: Maintain the solution at a slightly acidic pH (e.g., below 6). • Temperature: Store solutions at low temperatures (e.g., 4°C or frozen). • Light: Protect solutions from light by using amber vials or covering them with aluminum foil. • Solvent: In some cases, using a non-aqueous or mixed aqueous-organic solvent system can reduce the rate of hydrolysis.
Are there any safety concerns associated with the degradation products? While 2,2,2-trifluoroethanol is a common organic solvent, 2-aminothiazole is a chemical intermediate that may have its own toxicological profile. It is essential to handle all samples and degradation products with appropriate safety precautions, including the use of personal protective equipment, and to consult the safety data sheets (SDS) for all known and suspected components of your reaction mixtures.
Summary of Potential Degradation Products and Analytical Methods
Degradation PathwayKey Degradation ProductsRecommended Analytical Techniques
Hydrolysis (Chemical/Enzymatic) 2-aminothiazole, CO₂, 2,2,2-trifluoroethanolLC-MS, GC-MS (for trifluoroethanol), ¹H NMR
CYP450 Metabolism Hydroxylated thiazole derivatives, thiazole S-oxide, thiazole epoxideLC-MS/MS for metabolite identification
Photodegradation Potentially complex rearranged structures (e.g., endoperoxides and subsequent products)LC-MS/MS, NMR for structural elucidation

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolytic Stability
  • Prepare buffer solutions at various pH values (e.g., 3, 5, 7.4, and 9).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Spike the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM), ensuring the final organic solvent concentration is low (e.g., <1%).

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).

  • Analyze the samples by a validated RP-HPLC method to determine the remaining percentage of the parent compound.

  • If desired, use LC-MS to identify and quantify the formation of degradation products.

References

  • Volov, A. N., & Zamilatskov, I. A. (2013). Ethyl N-(2-acetyl-3-oxo-1-phenyl-but-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1529. [Link]

  • Ji, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 496-505. [Link]

  • Wiechert, W., & Kula, M. R. (1991). Studies on the enzymatic hydrolysis of amino acid carbamates. Applied Microbiology and Biotechnology, 35(3), 295-300. [Link]

  • Jameson, B., & Glaser, R. E. (2019). Carbamate intermediates 1–3 in the synthesis of Nϵ‐(2,2,2‐trifluoroethyl)‐L‐lysine and model compound 4. ResearchGate. [Link]

  • Cigáň, M., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 13(47), 32931-32938. [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689534. [Link]

  • Bisogno, F. R., et al. (2018). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. ChemCatChem, 10(16), 3448-3452. [Link]

  • Petrovichev, A. V., et al. (2025). Practical Battery Boost: 2,2,2-Trifluoroethyl Acetate-Based Fluorinated Electrolyte for Extended Life and High Voltage Stability. Journal of Fluorine Chemistry, 288, 110505. [Link]

  • Di Micco, S., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2023(4), M1774. [Link]

  • Stout, S. J., & DaCunha, A. R. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 78(6), 1459-1464. [Link]

  • Nassar, M. N., et al. (1992). Effects of Structural Variations on the Rates of Enzymatic and Nonenzymatic Hydrolysis of Carbonate and Carbamate Esters. Journal of Pharmaceutical Sciences, 81(3), 295-298. [Link]

  • Wang, N., et al. (2005). 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields. Environmental Science & Technology, 39(19), 7516-7528. [Link]

  • Fernández, I., et al. (2014). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 43(1), 153-161. [Link]

  • Houston, J. B., et al. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. Xenobiotica, 5(10), 637-648. [Link]

  • Singh, B. K., & Walker, A. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. [Link]

  • Takahashi, M., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences, 115(2), 104146. [Link]

  • Perret, A., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 11(11), e0165913. [Link]

  • Li, H., et al. (2021). Thiazolo[5,4-d]thiazole linked conjugated microporous polymer photocatalysis for selective aerobic oxidation of amines. Journal of Colloid and Interface Science, 593, 380-389. [Link]

  • Kuitunen, M. L., et al. (2022). Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas chromatography–mass spectrometry. Journal of Analytical Science and Technology, 13(1), 29. [Link]

  • Hutson, D. H., et al. (1971). The metabolism of S-2-cyanoethyl-N-((methylcarbamoyl)oxy)thioacetimidate, an insecticidal carbamate, in the rat. Xenobiotica, 1(2), 179-191. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(5), 1515. [Link]

  • Zhang, Y., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Heterocyclic Chemistry. (2017). Crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1675-1678. [Link]

  • Paul, A., & Borah, R. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]

  • Lalitha, K. V., & Rao, B. S. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 795-802. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this process. Our goal is to equip you with the necessary knowledge to optimize your synthesis for yield, purity, and efficiency at a larger scale.

Introduction to the Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiazole with an activated form of 2,2,2-trifluoroethanol, most commonly 2,2,2-trifluoroethyl chloroformate. This reaction is a nucleophilic acyl substitution where the exocyclic amine of 2-aminothiazole attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate product and hydrochloric acid as a byproduct.[1][2] A base is required to neutralize the HCl generated and to drive the reaction to completion.[1][3]

While straightforward at a lab scale, scaling up this synthesis presents several challenges related to reaction kinetics, heat management, reagent addition, and product purification. This guide will address these potential hurdles in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent and direct method is the reaction between 2-aminothiazole and 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base.[2] This approach is favored for its atom economy and the commercial availability of the starting materials.

Q2: Why is the choice of base critical in this reaction?

The choice of base is crucial for several reasons. Firstly, it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the 2-aminothiazole, which would render it non-nucleophilic.[1][3] Secondly, an appropriate base can minimize side reactions. A bulky, non-nucleophilic base is often preferred to avoid competition with the 2-aminothiazole in attacking the chloroformate.

Q3: What are the primary side reactions to be aware of when scaling up?

The main side reactions include:

  • Dimerization/Oligomerization: Reaction of the product with unreacted 2-aminothiazole or chloroformate.

  • Reaction with the Thiazole Ring: While the exocyclic amine is more nucleophilic, under certain conditions, the ring nitrogens can also react, especially if the exocyclic amine is protonated.[4]

  • Hydrolysis of the Chloroformate: If moisture is present, 2,2,2-trifluoroethyl chloroformate can hydrolyze to 2,2,2-trifluoroethanol and HCl.

Q4: What are the key safety considerations for this synthesis?

2,2,2-Trifluoroethyl chloroformate is a corrosive and toxic reagent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction can be exothermic, especially during the initial addition of the chloroformate, and requires careful temperature control to prevent runaways.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions for scaling up the synthesis.

Problem 1: Low Yield of the Desired Product
Symptom Potential Cause Recommended Solution
Incomplete conversion of 2-aminothiazole. 1. Insufficient Base: The generated HCl protonates the starting amine, halting the reaction. 2. Poor Mixing: In larger reactors, inefficient stirring can lead to localized areas of high and low reactant concentration. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.1. Use a slight excess of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Monitor the pH of the reaction mixture. 2. Ensure adequate agitation. Use an overhead stirrer with a properly designed impeller for the reactor geometry. 3. Optimize the reaction temperature. While initial addition may require cooling, the reaction may need to be warmed to drive it to completion. Monitor by TLC or HPLC.
Significant formation of byproducts. 1. Incorrect Order of Addition: Adding the amine to the chloroformate can lead to localized high concentrations of the chloroformate, promoting side reactions. 2. Presence of Water: Moisture can hydrolyze the chloroformate.[2]1. Add the 2,2,2-trifluoroethyl chloroformate slowly to a solution of 2-aminothiazole and the base. This maintains a low concentration of the electrophile. 2. Use anhydrous solvents and reagents. Dry the solvent and ensure all glassware is flame-dried or oven-dried before use.
Problem 2: Difficulty in Product Purification
Symptom Potential Cause Recommended Solution
Product is an oil or difficult to crystallize. 1. Presence of Impurities: Even small amounts of byproducts can inhibit crystallization. 2. Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.1. Perform a thorough workup. Wash the crude product with a dilute acid to remove excess amine and base, followed by a brine wash. 2. Consider column chromatography on silica gel to separate the product from closely related impurities. 3. Utilize a suitable recrystallization solvent system. A mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes) can be effective.
Product co-elutes with impurities during chromatography. 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation.1. Screen different solvent systems for chromatography using thin-layer chromatography (TLC) first. A gradient elution may be necessary.
Problem 3: Exothermic Reaction and Poor Temperature Control
Symptom Potential Cause Recommended Solution
Rapid temperature increase during chloroformate addition. 1. Addition rate is too fast. 2. Inadequate cooling. 1. Slow down the addition rate of the 2,2,2-trifluoroethyl chloroformate. Use a syringe pump for precise control. 2. Ensure the cooling bath has sufficient capacity for the scale of the reaction. For very large scales, a reactor with a cooling jacket is essential.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Reactor Setup: A multi-necked, round-bottom flask (or a suitable reactor for the intended scale) is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon).

  • Reagent Charging: The reactor is charged with 2-aminothiazole, a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine, 1.1-1.2 equivalents). The mixture is stirred and cooled to 0-5 °C in an ice bath.

  • Chloroformate Addition: 2,2,2-Trifluoroethyl chloroformate (1.0-1.05 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of 2-aminothiazole via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by TLC or HPLC until the 2-aminothiazole is consumed.

  • Workup: The reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualization of the Synthesis and Troubleshooting Workflow

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_purification Purification Solutions cluster_solutions_exotherm Exotherm Solutions start Start reagents Charge 2-Aminothiazole and Base in Solvent start->reagents cool Cool to 0-5 °C reagents->cool add Slowly Add Chloroformate cool->add react React at RT add->react exotherm Exotherm add->exotherm workup Aqueous Workup react->workup low_yield Low Yield react->low_yield purify Purification workup->purify end_node Final Product purify->end_node purification_issue Purification Difficulty purify->purification_issue base_adj Adjust Base Stoichiometry low_yield->base_adj mixing_opt Optimize Mixing low_yield->mixing_opt temp_opt Optimize Temperature low_yield->temp_opt addition_order Control Addition Order low_yield->addition_order workup_opt Thorough Workup purification_issue->workup_opt chromatography Column Chromatography purification_issue->chromatography recrystallization Recrystallization purification_issue->recrystallization addition_rate Control Addition Rate exotherm->addition_rate cooling_capacity Ensure Adequate Cooling exotherm->cooling_capacity

Caption: Workflow for the synthesis of this compound and corresponding troubleshooting pathways.

References

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 2023. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines - PMC - NIH. [Link]

  • Synthesis of Alkyl Carbamates - USF Research - University of South Florida. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. [Link]

  • Carbamate - Wikipedia. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]

  • eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids - Greenwich Academic Literature Archive (GALA). [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids | Request PDF - ResearchGate. [Link]

  • Synthesis of 2-aminothiazole derivatives - ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

  • This compound 1g - Dana Bioscience. [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. [Link]

  • Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate - ResearchGate. [Link]

  • Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. [Link]

  • Microwave-assisted synthesis and anti-YFV activity of 2,3-diaryl-1,3-thiazolidin-4-ones. [Link]

  • 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate - CAS:1208797-35-6 - 江苏氩氪氙材料科技有限公司. [Link]

  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate. [Link]

  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)

Sources

Validation & Comparative

A Comparative Guide to FAAH Inhibitors: Profiling 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of a class of lipid signaling molecules, most notably the endocannabinoid anandamide (AEA).[1][2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling.[4] The inhibition of FAAH presents a compelling therapeutic strategy: by preventing AEA breakdown, endogenous cannabinoid tone is enhanced in a localized and activity-dependent manner. This approach is hypothesized to offer therapeutic benefits for a range of conditions including pain, anxiety, and neurodegenerative disorders, while potentially avoiding the global psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2][5]

This guide provides a comparative analysis of various classes of FAAH inhibitors, with a special focus on the structural class of carbamates. We will examine the well-characterized inhibitor URB597, compare its profile to other notable inhibitors that have reached clinical trials such as PF-04457845 and JNJ-42165279, and provide an expert analysis of the potential properties of the lesser-known compound, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, based on established structure-activity relationships.

Mechanism of Action: The Covalent Carbamylation of FAAH

Carbamate-based compounds represent one of the most extensively studied classes of FAAH inhibitors.[6][7] Their mechanism of action is not one of simple competitive binding, but rather a covalent modification of the enzyme's active site. This process, known as carbamylation, results in a slowly reversible or irreversible inactivation of FAAH.[8][9]

The catalytic core of FAAH features an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[7] The key event in inhibition by carbamates is the nucleophilic attack of the catalytic serine (Ser241) on the electrophilic carbonyl carbon of the carbamate inhibitor.[8][9][10] This leads to the formation of a carbamoylated, and thus inactivated, enzyme, with the carbamate's leaving group being released. Biochemical and mass spectrometry studies have confirmed this covalent modification of Ser241.[9][11]

dot

FAAH_Inhibition_Mechanism Figure 1: Mechanism of FAAH Inhibition by Carbamates cluster_0 FAAH Active Site cluster_1 Carbamate Inhibitor cluster_2 Intermediate & Final State Ser241_OH Ser241-OH (Nucleophile) Carbamoylated_Enzyme FAAH-Ser241-O-C(=O)-NH-R1 (Inactive Enzyme) Ser241_OH->Carbamoylated_Enzyme 2. Covalent Bond Formation Catalytic_Triad Ser217 / Lys142 Carbamate R1-NH-C(=O)-O-R2 Carbamate->Ser241_OH 1. Binding & Nucleophilic Attack Leaving_Group R2-OH (Leaving Group) Carbamate->Leaving_Group 3. Release

Caption: Figure 1: Mechanism of FAAH Inhibition by Carbamates

Comparative Analysis of Prominent FAAH Inhibitors

The field of FAAH inhibitor development has seen several compounds advance into clinical studies. While many belong to the carbamate or urea chemical classes, they exhibit distinct profiles in terms of potency, selectivity, and pharmacokinetics.

Carbamates: The Case of URB597

URB597 (cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester) is a potent and selective FAAH inhibitor that has been extensively used as a research tool.[11][12][13] It demonstrates low nanomolar potency against both human and rat FAAH.[12][13] Studies have shown that administration of URB597 leads to a significant elevation of anandamide levels in the brain.[14] While it shows excellent selectivity for FAAH over other related enzymes like monoacylglycerol lipase (MAGL) and cannabinoid receptors, some off-target activity against other serine hydrolases, particularly in peripheral tissues like the liver, has been noted.[8][10]

Piperidine/Piperazine Ureas: PF-04457845 and JNJ-42165279

Developed by Pfizer, PF-04457845 is a potent, orally bioavailable, and irreversible FAAH inhibitor.[6][15][16] Mechanistically similar to carbamates, this urea-based compound covalently carbamylates the active site serine.[17] It exhibits high potency with an IC50 of 7.2 nM for human FAAH and has demonstrated efficacy in rodent models of inflammatory pain.[6][15][17] Clinical trials have shown it to be generally well-tolerated, though a Phase II study for osteoarthritis pain did not meet its primary efficacy endpoint.

JNJ-42165279 , developed by Janssen, is another potent and selective FAAH inhibitor from the aryl piperazinyl urea class. It is described as a covalently binding but slowly reversible inhibitor. It has an IC50 of 70 nM for human FAAH and has been shown to effectively block FAAH in both the brain and periphery, leading to elevated levels of fatty acid amides.[4] JNJ-42165279 has been investigated in Phase II clinical trials for anxiety and major depressive disorder. Dosing in these trials was temporarily suspended as a precautionary measure following a serious adverse event in a trial for a different FAAH inhibitor (BIA 10-2474), but has since resumed.

Data Summary: A Head-to-Head Comparison
InhibitorChemical ClassMechanismhFAAH IC50 (nM)rFAAH IC50 (nM)ReversibilityKey Features
URB597 O-aryl carbamateCovalent Carbamylation~3-5[11][12][13]~5[12][13]Slowly Reversible/IrreversibleWidely used research tool; anxiolytic and analgesic effects in rodents.[13]
PF-04457845 Piperidine ureaCovalent Carbamylation7.2[6][15][16]7.4[15]IrreversibleOrally bioavailable; tested for inflammatory pain.[6][16][17]
JNJ-42165279 Aryl piperazinyl ureaCovalent Carbamylation70[4]313[4]Slowly ReversibleBrain penetrant; clinical trials for anxiety and depression.

Profile of this compound: A Structure-Based Assessment

Direct experimental data for this compound as a FAAH inhibitor is not available in the peer-reviewed literature. However, based on its chemical structure, we can infer its likely mechanism and potential properties by applying established structure-activity relationship (SAR) principles for carbamate-based FAAH inhibitors.

Structural Features:

  • Carbamate Core: The presence of the N-substituted carbamate functional group is the key indicator of its potential as a FAAH inhibitor. This group serves as the "warhead" for the covalent carbamylation of the active site Ser241, mirroring the mechanism of URB597.

  • Leaving Group (2,2,2-trifluoroethanol): The trifluoroethyl group makes the attached oxygen a good leaving group upon nucleophilic attack by Ser241. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbamate carbonyl carbon, which can enhance the rate of carbamylation.

  • N-substituent (1,3-thiazol-2-yl): The thiazole ring is a heterocyclic moiety that will occupy the enzyme's binding pocket. Its properties—size, shape, and potential for hydrogen bonding—will be critical determinants of binding affinity and, consequently, inhibitory potency. Structure-activity relationship studies on other carbamates have shown that the nature of the N-substituent, which is believed to fit into the acyl chain binding channel, significantly influences potency.[10]

Predicted Properties:

  • Mechanism of Action: Almost certainly a covalent inhibitor that carbamylates FAAH's catalytic serine.

  • Potency: The potency is difficult to predict without experimental data. While the trifluoroethyl leaving group is favorable for reactivity, the overall IC50 will depend critically on how well the N-thiazolyl group fits within the FAAH active site to properly orient the carbamate for attack.

  • Selectivity: Like many carbamates, it may exhibit good selectivity for FAAH over cannabinoid receptors, but off-target activity against other serine hydrolases would need to be experimentally determined.

Experimental Protocols

To empirically determine the inhibitory profile of a novel compound like this compound, a series of standardized biochemical assays are required.

dot

Experimental_Workflow Figure 2: Workflow for FAAH Inhibitor Characterization cluster_InVitro In Vitro Characterization cluster_ExVivo Ex Vivo / In Vivo Analysis Assay 1. FAAH Activity Assay (Fluorometric) IC50 2. Determine IC50 Value (Potency) Assay->IC50 Selectivity 3. Selectivity Profiling (vs. MAGL, other hydrolases) IC50->Selectivity Mechanism 4. Mechanism of Action Studies (Dialysis, Mass Spec) Selectivity->Mechanism Admin 5. Compound Administration (Rodent Model) Mechanism->Admin Proceed if potent & selective Tissue 6. Tissue Collection (Brain, Liver) Admin->Tissue FAAH_Activity 7. Ex Vivo FAAH Activity Measurement Tissue->FAAH_Activity AEA_Levels 8. Anandamide Level Quantification (LC-MS/MS) Tissue->AEA_Levels

Caption: Figure 2: Workflow for FAAH Inhibitor Characterization

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.

  • Source of Enzyme: Use human or rat recombinant FAAH or homogenates from brain tissue.

  • Substrate: A common fluorogenic substrate is N-(4-hydroxyphenyl)arachidonamide (AM404) or arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Procedure: a. Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl). b. In a 96-well plate, add the enzyme preparation to each well. c. Add the diluted test compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C. This pre-incubation is crucial for covalent inhibitors. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation/emission wavelengths. f. Calculate the rate of reaction for each compound concentration.

  • Data Analysis: Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Ex Vivo FAAH Activity Measurement

This protocol assesses the ability of the inhibitor to engage its target in a living organism.

  • Animal Dosing: Administer the test compound to rodents (e.g., rats or mice) via a relevant route (e.g., intraperitoneal or oral). Include a vehicle control group.

  • Tissue Collection: At a predetermined time point post-administration, euthanize the animals and rapidly harvest tissues of interest (e.g., brain, liver).

  • Homogenization: Homogenize the tissues in an appropriate ice-cold buffer.

  • FAAH Activity Assay: Perform the FAAH inhibition assay as described in Protocol 1, using the tissue homogenates as the enzyme source. No additional inhibitor is added in vitro.

  • Data Analysis: Compare the FAAH activity in the homogenates from the compound-treated group to the vehicle-treated group to determine the percentage of in vivo target engagement.

Conclusion

The inhibition of FAAH remains a promising avenue for the development of novel therapeutics, particularly for pain and CNS disorders. Carbamate and urea-based covalent inhibitors have dominated the clinical landscape, with compounds like URB597, PF-04457845, and JNJ-42165279 providing a wealth of data on the potential and challenges of this approach.

While this compound remains uncharacterized in the public domain, its chemical structure strongly suggests it belongs to the class of covalent carbamylating FAAH inhibitors. The presence of a thiazole moiety and a trifluoroethyl leaving group provides a unique chemical scaffold. Its ultimate utility as a research tool or therapeutic lead would depend entirely on empirical validation of its potency, selectivity, and pharmacokinetic properties using the types of experimental protocols outlined in this guide. Future research is required to determine if this specific combination of structural motifs yields a favorable biological profile compared to more established FAAH inhibitors.

References

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855-866. [Link]

  • Wikipedia. JNJ-42165279. [Link]

  • Bosier, B., Muccioli, G. G., Hermans, E., & Lambert, D. M. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Journal of Neurochemistry, 113(4), 935-944. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. Current Topics in Medicinal Chemistry, 8(4), 314-323. [Link]

  • van der Schueren, B. J., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 101(4), 504-513. [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(12), 1204-1208. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. Current topics in medicinal chemistry, 8(4), 314–323. [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21–38. [Link]

  • Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114–124. [Link]

  • Clapper, J. R., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. ChemMedChem, 4(9), 1505–1513. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. ResearchGate. [Link]

  • Tripathi, R., & Kumar, V. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European journal of medicinal chemistry, 188, 111953. [Link]

  • Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Molecules, 26(11), 3293. [Link]

  • Iannotti, F. A., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 28(10), 4059. [Link]

  • Wagner, K. M., et al. (2022). Treatment of pain with dual fatty acid amide hydrolase (FAAH) enzyme and human soluble epoxide hydrolase (sEH) enzyme inhibitors: Interlinking the endocannabinoid system. Comprehensive Pharmacology, 100062. [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 4(6), 645–661. [Link]

  • Boger, D. L. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 19(13), 3462–3467. [Link]

  • Gasperi, V., & Maccarrone, M. (2016). FAAH inhibitors in the limelight, but regrettably. Drug discovery today, 21(6), 863–866. [Link]

  • TCTMD.com. (2016). Experimental FAAH Inhibitors Do Not Pose Safety Risk, FDA Concludes. [Link]

  • ResearchGate. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. [Link]

  • Sasmita, A. O., et al. (2022). Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective. Pharmaceuticals, 15(8), 922. [Link]

Sources

A Tale of Two Carbamates: A Comparative Guide to O-Aryl and O-(2,2,2-Trifluoroethyl) Carbamates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the carbamate functional group stands as a cornerstone of molecular design.[1] Its unique hybrid "amide-ester" nature imparts significant chemical and proteolytic stability, making it a favored motif in pharmaceuticals and a reliable protecting group in synthesis.[2] However, the true synthetic potential of a carbamate is profoundly dictated by the nature of its oxygen substituent. This guide provides an in-depth comparative analysis of two functionally divergent classes: the versatile O-aryl carbamates and the robust O-(2,2,2-trifluoroethyl) carbamates .

While both are carbamates, their applications in research and development are starkly different. O-aryl carbamates are prized as activatable "synthetic handles," enabling complex molecular construction through directed metalation and cross-coupling reactions. In contrast, O-(2,2,2-trifluoroethyl) carbamates serve as "inert modulators," installed to enhance a molecule's intrinsic physicochemical properties, such as stability and lipophilicity, while deliberately avoiding the synthetic reactivity of their aryl counterparts. This guide will dissect these opposing roles, providing the experimental data and mechanistic rationale necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic endeavors.

Part 1: Synthesis and Preparation

The accessibility of a functional group is paramount to its utility. Both O-aryl and TFE carbamates can be prepared through common synthetic routes, but the choice of reagents often reflects their intended downstream applications.

Synthesis of O-Aryl Carbamates

The most common laboratory-scale synthesis involves the reaction of a phenol with a carbamoyl chloride or an isocyanate. For N,N-disubstituted carbamates, which are crucial for many synthetic applications, the in situ formation of the carbamoyl chloride from a secondary amine and a phosgene equivalent (e.g., triphosgene) followed by trapping with the phenol is a reliable one-pot procedure.[3]

Experimental Protocol: One-Pot Synthesis of Phenyl N,N-diethylcarbamate
  • Rationale: This protocol avoids the isolation of the moisture-sensitive and toxic carbamoyl chloride intermediate. The use of a base like triethylamine is crucial to neutralize the HCl generated during the formation of the carbamoyl chloride and the final carbamate.

  • To a stirred solution of triphosgene (1.0 eq.) in dry toluene (5 mL/mmol) under an argon atmosphere at 0 °C, a solution of diethylamine (2.1 eq.) in dry toluene is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The mixture is cooled back to 0 °C, and a solution of phenol (2.0 eq.) and triethylamine (2.0 eq.) in dry toluene is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with 1 M NaOH, brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure O-aryl carbamate.

Synthesis of O-(2,2,2-Trifluoroethyl) Carbamates

The synthesis of TFE carbamates leverages the nucleophilicity of 2,2,2-trifluoroethanol. A highly effective method, particularly for molecules containing sensitive functional groups, is the Steglich esterification, which uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4] This approach couples 2,2,2-trifluoroethanol directly with a pre-formed carbamic acid.

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl N-benzylcarbamate
  • Rationale: This protocol is chosen for its mild conditions. The carbamic acid is generated in situ from the amine and CO2 (often from dry ice or a balloon), then immediately coupled. The Steglich protocol avoids harsh reagents and is broadly applicable. 2,2,2-Trifluoroethanol is a relatively poor nucleophile, so the activation provided by DCC/DMAP is essential for efficient reaction.

  • To a solution of benzylamine (1.0 eq.) in dichloromethane (10 mL/mmol), add crushed dry ice or bubble CO₂ gas for 30 minutes at 0 °C to form the carbamic acid salt.

  • Add 2,2,2-trifluoroethanol (1.1 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) to the suspension.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired TFE carbamate.

Part 2: Comparative Stability and Physicochemical Properties

The electronic nature of the aryl versus the trifluoroethyl group imparts dramatically different stability profiles to the carbamate moiety.

Hydrolytic Stability

O-Aryl Carbamates are moderately stable but are known to be labile under basic conditions.[5] The hydrolysis rate is highly pH-dependent and increases significantly at pH values above 7.[6] For N-monosubstituted aryl carbamates, cleavage proceeds via a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism, involving deprotonation of the carbamate N-H followed by expulsion of the phenoxide leaving group to form a transient isocyanate. N,N-disubstituted variants, lacking an acidic proton, hydrolyze more slowly via a direct nucleophilic acyl substitution (BAc2) mechanism.[7] This predictable instability is often exploited for deprotection in multi-step synthesis.

O-(2,2,2-Trifluoroethyl) Carbamates , by contrast, exhibit significantly enhanced stability. The powerful electron-withdrawing effect of the CF₃ group lowers the pKa of the parent alcohol (2,2,2-trifluoroethanol, pKa ≈ 12.4) compared to phenol (pKa ≈ 10).[8] This makes the trifluoroethoxide a weaker base and a more stable conjugate base than phenoxide, but critically, it does not render the carbamate exceptionally labile. The inductive effect strengthens the C-O bond and disfavors cleavage. While direct quantitative comparisons are sparse, studies on analogous systems show that electron-withdrawing groups attached to the carbamate oxygen generally decrease the rate of hydrolysis. Furthermore, the 2,2,2-trifluoroethyl group itself is exceptionally robust, with the C-F bonds being highly resistant to hydrolysis under all but the most forcing conditions with specific adjacent activating groups.[9][10]

Carbamate TypeTypical Cleavage ConditionsMechanistic RationaleRelative Stability
O-Aryl Carbamate Mild to moderate base (e.g., K₂CO₃/MeOH; pH > 7.4)[5][6]Good phenoxide leaving group; E1cB or BAc2 pathway favored.[7]Moderate
TFE Carbamate Strong acid or harsh base (conditions often cleave other functional groups first)Poor trifluoroethoxide leaving group ability in this context; C-O bond strengthened by induction.High

Part 3: Reactivity and Synthetic Applications - The Core Dichotomy

The central thesis of this guide rests on the divergent reactivity of these two carbamates. One is a versatile tool for C-C and C-H bond functionalization, while the other is designed for robust chemical inertness.

O-Aryl Carbamates: The Versatile Synthetic Handle

The utility of O-aryl carbamates, particularly the N,N-diethyl variant, stems from two powerful transformations:

1. Directed ortho Metalation (DoM): The carbamate is one of the most powerful Directed Metalation Groups (DMGs).[9] The carbonyl oxygen acts as an efficient Lewis basic site to coordinate an organolithium base (e.g., s-BuLi), which dramatically increases the kinetic acidity of the ortho protons on the aryl ring. This allows for precise and regioselective deprotonation at the ortho position, generating an aryllithium intermediate that can be trapped with a wide variety of electrophiles.[11]

DoM_Workflow

Caption: Workflow for Directed ortho Metalation (DoM) of O-Aryl Carbamates.

2. Cross-Coupling Reactions: The entire aryl carbamate group can function as a leaving group in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][12] This transformation allows for the C-O bond of a phenol derivative to be used as a site for C-C bond formation, providing a powerful alternative to traditional aryl halide or triflate electrophiles. This is particularly valuable as the carbamate can first be used as a DMG to install an ortho substituent, and then subsequently be replaced via cross-coupling to generate highly substituted aromatic products.

O-(2,2,2-Trifluoroethyl) Carbamates: The Inert Modulator

In stark contrast, TFE carbamates are not employed for DoM or cross-coupling reactions.

1. Inertness to Directed ortho Metalation: The fundamental mechanism of DoM requires a Lewis basic directing group to coordinate the alkyllithium reagent. The intense electron-withdrawing nature of the trifluoroethyl group significantly reduces the electron density on the carbamate oxygens, rendering them poor Lewis bases. Consequently, they are ineffective at directing ortho deprotonation. This "deactivation" is a key feature, preventing undesired side reactions when other, more powerful DMGs are present elsewhere in the molecule.

2. Inertness to Cross-Coupling: Standard Suzuki-Miyaura conditions are designed to activate C(sp²)-O bonds, such as those in aryl carbamates.[13] The C(sp³)-O bond in a TFE carbamate is not susceptible to the oxidative addition by the low-valent nickel or palladium catalysts required to initiate the catalytic cycle. Therefore, the TFE carbamate acts as a stable, non-participatory spectator group under these conditions.

The primary "application" of the TFE carbamate is to serve as a stable linker to introduce the trifluoroethyl moiety into a molecule. This is done to strategically alter biological and physical properties:

  • Metabolic Stability: The TFE group can block sites of oxidative metabolism.

  • Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability.

  • Binding Interactions: The acidity of the TFE group can alter hydrogen bonding capabilities, and the group can engage in favorable fluorine-protein interactions.

Reactivity_Comparison

Caption: Functional comparison of O-Aryl vs. TFE Carbamates in synthesis.

Conclusion: A Strategic Choice

The decision to employ an O-aryl carbamate versus an O-(2,2,2-trifluoroethyl) carbamate is a strategic one, rooted in fundamentally different synthetic goals.

  • Choose an O-Aryl Carbamate when your objective is molecular construction. It is the superior choice when you need to activate an aromatic ring for regioselective functionalization via Directed ortho Metalation or when you intend to use the oxygenated carbon as a nexus for cross-coupling reactions. Its moderate stability is an asset, allowing for its eventual removal under basic conditions.

  • Choose an O-(2,2,2-Trifluoroethyl) Carbamate when your objective is property modulation. It is the ideal choice when you need a robust, chemically inert linker to append the valuable trifluoroethyl group. Its lack of participation in common organometallic reactions ensures that it will not interfere with synthetic transformations occurring elsewhere in the molecule, serving its purpose as a steadfast modifier of the final compound's physicochemical profile.

By understanding this core dichotomy—the "reactive handle" versus the "inert modulator"—researchers can harness the full potential of the carbamate functional group, deploying the right tool for the right synthetic challenge.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Tella, R., & Verma, R. S. (2015). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Bioorganic & Medicinal Chemistry, 23(15), 4449-4481. [Link]

  • Quasdorf, K. W., Antoft-Finch, A., Liu, P., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352–6363. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(49), 17748–17749. [Link]

  • Saari, W. S., Halczenko, W., et al. (1988). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 31(4), 852-6. [Link]

  • Garg, N. K., & Snieckus, V. (2009). N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. Journal of the American Chemical Society, 131(46), 16634–16635. [Link]

  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-89. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Williams, A. (1976). Transition states of the alkaline hydrolysis of O-aryl carbamates proceeding by the BAC2 mechanism with rate-determining formation of a tetrahedral intermediate and the E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (7), 808-812. [Link]

  • Molnár, K., Behra, J., Takács, L., et al. (2014). A Convenient Procedure for the Synthesis of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 481-487. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. [Link]

  • Hartung, C. G., & Snieckus, V. (2002). The Directed ortho Metalation-Cross Coupling Symbiosis. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH. [Link]

  • Giménez, D., et al. (2017). 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation. Organic & Biomolecular Chemistry, 15(19). [Link]

  • Lebl, T., et al. (2016). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 6(3), 2099-2108. [Link]

  • Oražem, Ž., et al. (2023). Transition Metal‐Free Ortho‐Deuteration of Electron‐Deficient N‐Heteroarenes. Chemistry – A European Journal. [Link]

  • Ashenhurst, J. (2024). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. Semantic Scholar. [Link]

  • Wikipedia. (2024). 2,2,2-Trifluoroethanol. [Link]

  • Wang, Y., et al. (2013). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Chemical Kinetics, 45(1), 1-10. [Link]

  • Legris, M., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(36), 32410–32418. [Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]

Sources

Validating the Inhibitory Effect of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate on Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's inhibitory activity is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of the inhibitory effects of a novel compound, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, against three key enzyme targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Carbonic Anhydrase II (CA-II).

The structural motifs of this compound, specifically the carbamate and thiazole moieties, suggest a potential for interaction with the active sites of these enzymes. This guide outlines the experimental workflows, presents comparative data against established inhibitors, and provides the scientific rationale behind the adopted methodologies. Our objective is to offer a comprehensive framework for the validation of this compound, ensuring scientific integrity and reproducibility.

Comparative Inhibitory Potency: A Tabular Overview

The inhibitory efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against each target enzyme. For a robust comparison, well-characterized, clinically relevant inhibitors were assayed under identical conditions.

Target EnzymeTest CompoundComparator CompoundIC50 Value (Test Compound)IC50 Value (Comparator)
Acetylcholinesterase (AChE)This compoundDonepezil[Insert Experimental Value]8 nM[1], 53.6 ± 4.0 ng/mL[2]
Butyrylcholinesterase (BChE)This compoundRivastigmine[Insert Experimental Value]31 nM[3]
Carbonic Anhydrase II (CA-II)This compoundAcetazolamide[Insert Experimental Value]5.86 µM[4]

Note: IC50 values for comparator compounds are sourced from published literature and are provided for reference. Experimental conditions can influence these values.

Mechanistic Insights and Biological Context

Understanding the physiological roles of the target enzymes is crucial for interpreting the potential therapeutic implications of their inhibition.

The Cholinergic System: AChE and BChE

Acetylcholinesterase and Butyrylcholinesterase are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[5] Inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease and other neurological conditions.

Cholinergic Signaling Pathway

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE / BChE ACh_synapse->AChE Hydrolysis Cholinergic_Receptor Cholinergic Receptor ACh_synapse->Cholinergic_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction Cholinergic_Receptor->Signal_Transduction

Caption: Simplified overview of cholinergic neurotransmission and the role of AChE/BChE.

Systemic pH Regulation: Carbonic Anhydrase

Carbonic Anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including respiration, CO2 transport, and acid-base balance. CA inhibitors are utilized as diuretics and for the treatment of glaucoma.[6]

Carbonic Anhydrase and pH Homeostasis

CA_Pathway CO2 CO2 CA Carbonic Anhydrase CO2->CA H2O H2O H2O->CA H2CO3 Carbonic Acid CA->H2CO3 Hydration HCO3 Bicarbonate H2CO3->HCO3 Dissociation H_ion Proton (H+) H2CO3->H_ion pH_Regulation pH Homeostasis HCO3->pH_Regulation H_ion->pH_Regulation

Caption: The role of Carbonic Anhydrase in the reversible hydration of CO2.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for determining the inhibitory potency of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.[5] Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[5]

Materials and Reagents:

  • Acetylcholinesterase (from electric eel)

  • This compound (Test Compound)

  • Donepezil (Positive Control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Donepezil in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and Donepezil in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 75 mM stock solution of ATCI in deionized water.

    • Prepare a working solution of AChE (e.g., 0.5 units/mL) in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of the test compound or Donepezil. For the control (100% activity), add 25 µL of phosphate buffer.

    • Add 50 µL of the AChE working solution to all wells.

    • Add 125 µL of the DTNB solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound and Donepezil.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (Test Compound & Donepezil) Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare AChE Solution Add_Enzyme Add AChE Solution Prep_Enzyme->Add_Enzyme Prep_Reagents Prepare DTNB & ATCI Solutions Add_DTNB Add DTNB Solution Prep_Reagents->Add_DTNB Add_Substrate Add ATCI (Substrate) Prep_Reagents->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_DTNB Incubate Incubate (37°C, 15 min) Add_DTNB->Incubate Incubate->Add_Substrate Measure_Abs Measure Absorbance (412 nm) Kinetically Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Step-by-step workflow for the AChE inhibition assay.

Butyrylcholinesterase (BChE) Inhibition Assay

This assay is analogous to the AChE assay, but utilizes butyrylthiocholine as the substrate for BChE.

Materials and Reagents:

  • Butyrylcholinesterase (from equine serum)

  • This compound (Test Compound)

  • Rivastigmine (Positive Control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • S-Butyrylthiocholine iodide

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compound and Rivastigmine.

    • Prepare a 2 mM solution of DTNB in phosphate buffer.

    • Prepare a 10 mM solution of S-butyrylthiocholine iodide in phosphate buffer.

    • Prepare a working solution of BChE in phosphate buffer.

  • Assay Protocol:

    • To a 96-well plate, add 10 µL of the diluted test compound or Rivastigmine.

    • Add 40 µL of phosphate buffer.

    • Add 50 µL of the DTNB solution.

    • Add the BChE working solution.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the S-butyrylthiocholine iodide solution.[7]

  • Measurement and Data Analysis:

    • Measure the absorbance at 412 nm at 1-minute intervals for at least 5 minutes.[7]

    • Follow the same data analysis steps as outlined for the AChE assay to determine the IC50 value.

Carbonic Anhydrase II (CA-II) Inhibition Assay

This assay measures the esterase activity of CA-II using p-nitrophenyl acetate (p-NPA) as the substrate. The hydrolysis of p-NPA by CA-II produces p-nitrophenol, a yellow product that can be quantified at 405 nm.[8]

Materials and Reagents:

  • Human Carbonic Anhydrase II

  • This compound (Test Compound)

  • Acetazolamide (Positive Control)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-SO4 buffer (50 mM, pH 7.6)

  • Acetonitrile or DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compound and Acetazolamide.

    • Prepare a 20 mM stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.[8]

    • Prepare a working solution of CA-II in the assay buffer.

  • Assay Protocol:

    • Add 180 µL of the assay buffer to each well of a 96-well plate.[8]

    • Add 10 µL of the test compound, Acetazolamide, or buffer (for control) to the appropriate wells.[8]

    • Add 10 µL of the CA-II working solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the 20 mM p-NPA stock solution.[8]

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 405 nm in kinetic mode, with readings every 30-60 seconds for 10-15 minutes.[8]

    • Calculate the rate of p-nitrophenol formation and determine the IC50 value as described for the cholinesterase assays.

Conclusion

This guide provides a robust framework for the validation of the inhibitory effects of this compound against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase II. By employing standardized, detailed protocols and comparing the results to well-established inhibitors, researchers can generate reliable and reproducible data. The provided workflows and diagrams are intended to facilitate experimental design and execution. The ultimate goal is to rigorously characterize the inhibitory profile of this novel compound, paving the way for further investigation into its therapeutic potential.

References

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. PubMed. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • Ferreira-Silva, B., et al. (2021). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Pharmaceuticals, 14(11), 1109. [Link]

  • Lazić, A. M., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS One, 10(10), e0139480. [Link]

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II. ResearchGate. [Link]

  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 64(4), 1773-1782. [Link]

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS Publications. [Link]

  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. [Link]

  • AChE activity assay by Ellman method. ResearchGate. [Link]

  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... ResearchGate. [Link]

  • Liu, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1090. [Link]

  • Ozensoy, O., Arslan, O., & Sinan, S. (2006). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 731-736. [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • Ka-fai, K., et al. (2003). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 26(4), 213-219. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]

  • Sharma, K. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Expert Review of Neurotherapeutics, 17(4), 379-387. [Link]

  • Probing the Peripheral Site of Human Butyrylcholinesterase. ACS Publications. [Link]

  • I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do? ResearchGate. [Link]

  • Rivastigmine Therapeutic Area of Trial: Mild to moderate dementia of the Alzheimer's type Approved Indications. novctrd.com. [Link]

  • IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide... ResearchGate. [Link]

  • IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

Sources

A Comparative Efficacy Analysis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate and Dasatinib in Preclinical Models of Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule inhibitors that target specific oncogenic drivers. Within this paradigm, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of several clinically successful drugs.[1][2] This guide provides a comparative preclinical evaluation of a novel 2-aminothiazole derivative, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate , against the established multi-targeted tyrosine kinase inhibitor, Dasatinib .

Dasatinib, a potent inhibitor of the BCR-ABL kinase, is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[3][4] Its mechanism of action involves binding to both the active and inactive conformations of the ABL kinase domain, effectively blocking the downstream signaling pathways that drive malignant cell proliferation.[1][3] The structural similarities between this compound and Dasatinib, specifically the shared 2-aminothiazole core, suggest a potential overlap in their target space, making a head-to-head comparison critical for elucidating the therapeutic potential of this novel compound. Furthermore, the incorporation of a trifluoroethyl group in the novel compound is a common strategy in medicinal chemistry to enhance metabolic stability and potency.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a detailed framework for the preclinical comparison of these two compounds, encompassing in vitro enzymatic and cell-based assays, as well as in vivo xenograft models. The objective is to present a rigorous, evidence-based comparison to inform further development of this compound as a potential therapeutic agent.

Comparative Analysis: Mechanism of Action

Dasatinib's primary mechanism of action is the potent inhibition of the BCR-ABL tyrosine kinase, the hallmark of CML.[1] It also exhibits activity against a panel of other kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][3] This multi-targeted profile contributes to its efficacy, particularly in cases of resistance to other tyrosine kinase inhibitors like imatinib.[3]

The mechanism of action of this compound is currently uncharacterized. However, based on its structural similarity to Dasatinib, it is hypothesized to function as a tyrosine kinase inhibitor, potentially targeting BCR-ABL. The comparative experimental plan outlined in this guide is designed to test this hypothesis and to delineate its kinase selectivity profile.

Signaling Pathway Visualization

The following diagram illustrates the BCR-ABL signaling pathway and the presumed points of inhibition for both Dasatinib and the novel compound.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Novel_Compound 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate Novel_Compound->BCR_ABL

Caption: Hypothesized inhibition of the BCR-ABL signaling pathway by Dasatinib and the novel compound.

Experimental Protocols

A rigorous head-to-head comparison requires a multi-tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models. The following protocols are designed to provide a comprehensive evaluation of the efficacy of this compound relative to Dasatinib.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay BCR-ABL Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT/XTT on CML cell lines) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Proliferation->Apoptosis_Assay Kinase_Profiling Kinase Selectivity Profiling (Panel of Kinases) Apoptosis_Assay->Kinase_Profiling Xenograft_Model CML Xenograft Model (e.g., K562 in immunodeficient mice) Kinase_Profiling->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Efficacy_Study->Toxicity_Study Data_Analysis Data Analysis & Interpretation Toxicity_Study->Data_Analysis Start Start: Compound Synthesis & Characterization Start->Kinase_Assay Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A stepwise experimental workflow for the comparative evaluation of the novel compound and Dasatinib.

Part 1: In Vitro Efficacy Assessment

1.1. BCR-ABL Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound and Dasatinib against the BCR-ABL kinase.

  • Methodology:

    • Utilize a commercially available non-radioactive, solid-phase kinase assay kit.[5][6]

    • Immobilize a GST-fusion substrate on agarose beads.

    • Prepare a reaction mixture containing kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), 10 µM ATP, and recombinant c-Abl or Bcr-Abl kinase.[5]

    • Add serial dilutions of the novel compound and Dasatinib (e.g., from 0.1 nM to 10 µM) to the reaction mixtures.

    • Incubate the reactions for 60 minutes at 30°C.[6]

    • Wash the beads and elute the substrate.

    • Detect substrate phosphorylation using an anti-phosphotyrosine antibody and a suitable detection method (e.g., chemiluminescence or fluorescence).

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

1.2. Cell Proliferation Assay

  • Objective: To assess the cytotoxic effects of the novel compound and Dasatinib on CML cell lines.

  • Methodology:

    • Culture human CML cell lines (e.g., K562, MEG-01) in appropriate media.

    • Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well.

    • Treat the cells with serial dilutions of the novel compound and Dasatinib for 48-72 hours.

    • Assess cell viability using an MTT or XTT assay.[7][8]

    • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 values for each compound.

1.3. Apoptosis Assay

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Methodology:

    • Treat CML cells with the IC50 concentrations of the novel compound and Dasatinib for 24-48 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7][8]

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Part 2: In Vivo Efficacy Assessment

2.1. CML Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the novel compound and Dasatinib.

  • Methodology:

    • Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).[9][10]

    • Subcutaneously inject 5 x 10^6 K562 cells into the flank of each mouse.

    • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

    • Randomize the mice into three groups: vehicle control, novel compound, and Dasatinib.

    • Administer the compounds daily via oral gavage at predetermined doses.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the comparative studies.

Table 1: In Vitro Efficacy Comparison

CompoundBCR-ABL IC50 (nM)K562 Cell Proliferation IC50 (nM)Apoptosis Induction (% at IC50)
This compound 5.212.865
Dasatinib 1.13.578

Table 2: In Vivo Efficacy in CML Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1250-+2
Novel Compound (50 mg/kg) 45064-3
Dasatinib (25 mg/kg) 28077.6-5

Discussion and Future Directions

The hypothetical data presented above suggests that while this compound demonstrates promising anti-proliferative and pro-apoptotic activity, its potency may be lower than that of Dasatinib in these preclinical models. However, a comprehensive evaluation must also consider the compound's selectivity profile and potential for off-target effects. Dasatinib is known to have off-target activities that can lead to adverse effects such as cardiotoxicity.[11][12][13] A key area for future investigation will be to perform a broad kinase selectivity screen for the novel compound to determine if it possesses a more favorable safety profile.

Furthermore, the emergence of resistance to tyrosine kinase inhibitors is a significant clinical challenge.[1][2][3][4][14] Future studies should investigate the efficacy of the novel compound against Dasatinib-resistant CML cell lines harboring known resistance mutations.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

  • Dasatinib: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia. Nature. [Link]

  • Mechanisms of the Cardiac Myocyte-Damaging Effects of Dasatinib. ResearchGate. [Link]

  • Three tyrosine kinase inhibitors cause cardiotoxicity by inducing endoplasmic reticulum stress and inflammation in cardiomyocytes. BMC. [Link]

  • Mechanisms of the Cardiac Myocyte-Damaging Effects of Dasatinib. PubMed. [Link]

  • Mechanisms of the Cardiac Myocyte-Damaging Effects of Dasatinib. springermedicine.com. [Link]

  • A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia. Frontiers. [Link]

  • Formulation and In-Vitro Evaluation of Dasatinib Sustained Release Capsules an Anti-Cancer Drug. IJCRT.org. [Link]

  • Formulation and in vitro characterization of inhalable dasatinib-nanoemulsion as a treatment potential against A549 and Calu-3 lung cancer cells. PubMed Central. [Link]

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. National Institutes of Health. [Link]

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. National Institutes of Health. [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC. [Link]

  • Human BCR/ABL protein Kit. Immunostep. [Link]

  • FORMULATION AND EVALUATION OF DASATINIB IMMEDIATE RELEASE TABLETS. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed Central. [Link]

  • In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. PubMed Central. [Link]

  • How to establish acute myeloid leukemia xenograft models using immunodeficient mice. Asian Pacific Journal of Cancer Prevention. [Link]

  • Pharmacology Review(s). accessdata.fda.gov. [Link]

  • Establishing human leukemia xenograft mouse models by implanting human bone marrow–like scaffold-based niches. Blood. [Link]

  • Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology. National Institutes of Health. [Link]

  • Cytotoxicity by Dasatinib treatment in leukemic cells. Leukemic cell... ResearchGate. [Link]

  • dasatinib. NSSG Chemotherapy Protocol. [Link]

  • An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. PubMed Central. [Link]

Sources

In Vivo Validation of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, a novel synthetic compound with therapeutic potential. Drawing from established methodologies for analogous thiazole and carbamate derivatives, we present a comparative analysis against a known standard, outlining the scientific rationale and detailed protocols for preclinical evaluation.

Introduction: Unveiling the Therapeutic Promise

The chemical scaffold of this compound integrates two key pharmacophores: a thiazole ring and a carbamate functional group. Thiazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The carbamate moiety is often associated with acetylcholinesterase inhibition, a mechanism central to the treatment of neurodegenerative diseases.[5][6] The incorporation of a trifluoroethyl group can enhance metabolic stability and cell permeability, often improving the pharmacokinetic profile of a drug candidate.[7][8]

Given this structural composition, we hypothesize a potential anticancer activity for this compound, possibly through the induction of apoptosis and cell cycle arrest in cancer cells.[9] This guide will therefore focus on a comparative in vivo validation against a standard-of-care chemotherapeutic agent, Paclitaxel, in a murine xenograft model of human non-small cell lung cancer (A549).

Comparative Framework: The Rationale for Benchmarking

To rigorously assess the therapeutic potential of our lead compound, a direct comparison with an established clinical agent is imperative. Paclitaxel is selected as the comparator for its well-characterized mechanism of action (microtubule stabilization) and its widespread use in cancer therapy. This comparison will enable us to benchmark the efficacy and potential toxicity of this compound.

Compound Chemical Structure Proposed Mechanism of Action Known In Vivo Efficacy
This compound(Structure to be inserted if available)Putative: Induction of apoptosis, cell cycle arrestTo be determined
Paclitaxel(Known Structure)Microtubule stabilization, leading to mitotic arrestEstablished efficacy in various solid tumors

In Vivo Validation Workflow: A Step-by-Step Scientific Approach

The following experimental workflow is designed to provide a robust assessment of the anti-tumor activity, pharmacokinetic profile, and safety of this compound.

G cluster_0 Pre-Study Phase cluster_1 In Vivo Efficacy Study cluster_2 Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis cluster_3 Toxicology & Safety Assessment A Compound Formulation & Stability Testing B Animal Model Selection (Athymic Nude Mice) A->B C Cell Line Culture (A549) B->C D Tumor Implantation (Subcutaneous) C->D E Randomization & Grouping D->E F Dosing Regimen Initiation E->F G Tumor Volume & Body Weight Monitoring F->G H Endpoint: Tumor Growth Inhibition Analysis G->H M Clinical Observations G->M I Satellite Animal Group for PK H->I L Tumor Tissue Collection for PD Markers H->L N Histopathological Analysis of Major Organs H->N O Complete Blood Count & Serum Chemistry H->O J Serial Blood Sampling I->J K LC-MS/MS Analysis of Plasma Concentration J->K

Caption: In Vivo Validation Workflow for a Novel Anticancer Agent.

Detailed Experimental Protocols
  • Animal Strain: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Procedure:

    • Culture A549 cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

    • Monitor tumor growth until average tumor volume reaches 100-150 mm³.

  • Treatment Groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg).

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg).

    • Group 4: Paclitaxel (10 mg/kg).

  • Administration: Intraperitoneal (IP) injection, once daily for 14 days.

  • Monitoring:

    • Measure tumor volume with calipers every two days. (Volume = 0.5 x Length x Width²).

    • Record body weight every two days as an indicator of toxicity.

    • Observe clinical signs of distress daily.

  • Satellite Group: A separate cohort of tumor-bearing mice (n=3 per time point) will be used for PK analysis.

  • Procedure:

    • Administer a single IP dose of this compound (50 mg/kg).

    • Collect blood samples via retro-orbital bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[10][11][12]

  • Procedure:

    • At the end of the efficacy study, euthanize mice and excise tumors and major organs (liver, kidney, spleen, lung, heart).

    • Fix a portion of the tumor and organs in 10% neutral buffered formalin for histopathological examination (H&E staining).

    • Snap-freeze another portion of the tumor for biomarker analysis (e.g., Western blot for apoptosis markers like cleaved caspase-3 and PARP).

Data Analysis and Interpretation

Parameter This compound (Low Dose) This compound (High Dose) Paclitaxel Vehicle Control
Tumor Growth Inhibition (%) (To be determined)(To be determined)(To be determined)0%
Change in Body Weight (%) (To be determined)(To be determined)(To be determined)(To be determined)
Cmax (ng/mL) N/A(To be determined)N/AN/A
AUC (ng*h/mL) N/A(To be determined)N/AN/A
Histopathological Findings (To be determined)(To be determined)(To be determined)Normal

Mechanistic Insights: A Proposed Signaling Pathway

Based on the activities of related compounds, we propose that this compound may induce apoptosis through the intrinsic mitochondrial pathway.

G Compound This compound Mitochondria Mitochondria Compound->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the in vivo validation of this compound. The comparative approach against a clinical standard will provide critical data on its efficacy and safety profile. Positive outcomes from these studies would warrant further investigation into its mechanism of action and progression towards clinical development. Future studies should also explore its activity in other cancer models and potential combination therapies.

References

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. (n.d.).
  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
  • Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. (n.d.).
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PubMed. (2024, July 8).
  • Carbamate Toxicity - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat - PubMed. (n.d.).
  • phenyl N-butyl-N-(2,2,2-trifluoroethyl)carbamate | C13H16F3NO2 - PubChem. (2026, January 10).
  • Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide | Request PDF - ResearchGate. (n.d.).
  • Small molecule Translation: from target to adopted product. (n.d.).
  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (n.d.).
  • Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed. (n.d.).
  • Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives - ResearchGate. (2025, August 10).
  • 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate - Smolecule. (2023, August 16).
  • Protocol Synopsis - Clinical Trials. (2023, October 9).
  • Pharmacokinetics and pharmacodynamics of newer fluoroquinolones - PubMed. (n.d.).
  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC - NIH. (n.d.).
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2025, September 19).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (n.d.).
  • [Pharmacokinetics and pharmacodynamics of antibiotic therapy] - PubMed. (n.d.).
  • 2,2,2-Trifluoroethyl N-(3-acetamidophenyl)carbamate | 1087798-18-2 | MTB79818. (n.d.).
  • In Vitro and In Vivo Efficacy of Epithelial Barrier-Promoting Barriolides as Potential Therapy for Ulcerative Colitis - MDPI. (n.d.).
  • The Pharmacokinetics and Pharmacodynamics of Carfentanil After Recreational Exposure: A Case Report - PubMed. (n.d.).
  • Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PubMed Central. (n.d.).
  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide - MDPI. (n.d.).
  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed. (2023, March 27).
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.).
  • Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed. (2023, September 5).
  • 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate 50mg - Dana Bioscience. (n.d.).

Sources

Navigating the Selectivity Landscape of 2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: A Comparative Guide to Profiling a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the selectivity profile of a novel chemical entity is paramount to elucidating its therapeutic potential and anticipating off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, a compound of interest due to its unique combination of a carbamate linker, a thiazole core, and a trifluoroethyl group. In the absence of direct experimental data for this specific molecule, we will dissect its constituent moieties to build a hypothesized selectivity profile and outline a robust experimental strategy for its empirical determination. This guide will compare the potential activities of the target compound with those of structurally related molecules, offering a roadmap for its investigation.

Deconstructing the Scaffold: A Rationale for Selectivity Investigation

The chemical architecture of this compound suggests a rich and complex pharmacology. Each component of the molecule has been independently associated with a range of biological activities, making a comprehensive selectivity screen essential.

  • The Carbamate Linker: Carbamates are a well-established class of compounds, most notably recognized for their role as acetylcholinesterase (AChE) inhibitors.[1][2][3] Their mechanism often involves the carbamylation of the serine residue in the active site of esterases.[1] This suggests a potential for interaction with other serine hydrolases. Furthermore, N-aryl carbamates have demonstrated a variety of other biological activities, including antifungal properties.[4][5][6]

  • The 2-Aminothiazole Core: The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[7][8][9][10] Derivatives of 2-aminothiazole are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[7][9][10][11] Of particular interest is the demonstrated ability of thiazole derivatives to act as kinase inhibitors, targeting a wide range of kinases involved in cell signaling pathways.[12][13][14][15]

  • The 2,2,2-Trifluoroethyl Group: The incorporation of a trifluoromethyl or trifluoroethyl group is a common strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[16][17][18][19][20] This modification can increase metabolic stability, improve lipophilicity, and enhance binding affinity to biological targets.[16][17][18][19]

Given this composite profile, a systematic investigation into the selectivity of this compound is warranted to identify its primary targets and potential off-target liabilities.

Hypothesized Selectivity Profile and Potential Target Classes

Based on the analysis of its structural components, we can hypothesize a selectivity profile for this compound. This serves as a foundational roadmap for targeted experimental validation.

Primary Hypothesized Targets:

  • Serine Hydrolases (especially Acetylcholinesterase): The presence of the carbamate moiety strongly suggests a potential for inhibition of acetylcholinesterase and other serine hydrolases.

  • Protein Kinases: The 2-aminothiazole core is a known kinase-binding motif. Therefore, the compound could exhibit inhibitory activity against a range of serine/threonine or tyrosine kinases.

Secondary Hypothesized Target Classes:

  • Microbial Enzymes: The known antifungal and antibacterial activities of carbamate and thiazole derivatives suggest that the compound may target essential enzymes in pathogenic microorganisms.

  • Other Enzymes and Receptors: The diverse bioactivities of the 2-aminothiazole scaffold indicate that the compound could interact with other, less predictable targets.

The following diagram illustrates the potential target classes based on the structural components of the molecule.

2,2,2-Trifluoroethyl\nN-(1,3-thiazol-2-yl)carbamate 2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate Carbamate Moiety Carbamate Moiety 2,2,2-Trifluoroethyl\nN-(1,3-thiazol-2-yl)carbamate->Carbamate Moiety 2-Aminothiazole Core 2-Aminothiazole Core 2,2,2-Trifluoroethyl\nN-(1,3-thiazol-2-yl)carbamate->2-Aminothiazole Core Trifluoroethyl Group Trifluoroethyl Group 2,2,2-Trifluoroethyl\nN-(1,3-thiazol-2-yl)carbamate->Trifluoroethyl Group Acetylcholinesterase &\nother Serine Hydrolases Acetylcholinesterase & other Serine Hydrolases Carbamate Moiety->Acetylcholinesterase &\nother Serine Hydrolases Protein Kinases Protein Kinases 2-Aminothiazole Core->Protein Kinases Microbial Enzymes Microbial Enzymes 2-Aminothiazole Core->Microbial Enzymes Pharmacokinetic\nModulation Pharmacokinetic Modulation Trifluoroethyl Group->Pharmacokinetic\nModulation

Caption: Hypothesized Target Classes for the Topic Compound.

A Practical Guide to Experimental Selectivity Profiling

A multi-tiered approach is essential for comprehensively defining the selectivity profile of this compound. This should begin with broad, high-throughput screens and progress to more focused, in-depth analyses.

Tier 1: Broad-Spectrum Biochemical Screening

The initial step should involve screening the compound against large, diverse panels of purified enzymes. This provides a rapid and cost-effective way to identify initial hits and prioritize target classes for further investigation.

Recommended Panels:

  • Kinase Panel: A broad kinase panel, ideally covering a significant portion of the human kinome, is crucial.[21][22][23][24][25] Several commercial services offer such panels, typically employing radiometric or fluorescence-based assays to measure kinase activity in the presence of the inhibitor.

  • Serine Hydrolase Panel: Given the carbamate moiety, a panel of representative serine hydrolases, including acetylcholinesterase and butyrylcholinesterase, should be screened.[26][27]

  • General Enzyme/Receptor Panels: Broader screening against other enzyme classes (e.g., proteases, phosphatases) and a panel of common receptors can help to identify unexpected off-target interactions.

The following diagram outlines a typical workflow for broad-spectrum biochemical screening.

cluster_0 Biochemical Screening Workflow Compound Synthesis\n& QC Compound Synthesis & QC Broad Kinase\nPanel Screen Broad Kinase Panel Screen Compound Synthesis\n& QC->Broad Kinase\nPanel Screen Serine Hydrolase\nPanel Screen Serine Hydrolase Panel Screen Compound Synthesis\n& QC->Serine Hydrolase\nPanel Screen Hit Identification\n(e.g., % Inhibition) Hit Identification (e.g., % Inhibition) Broad Kinase\nPanel Screen->Hit Identification\n(e.g., % Inhibition) Dose-Response\n(IC50 Determination) Dose-Response (IC50 Determination) Hit Identification\n(e.g., % Inhibition)->Dose-Response\n(IC50 Determination) Selectivity Analysis\n(Comparison of IC50s) Selectivity Analysis (Comparison of IC50s) Dose-Response\n(IC50 Determination)->Selectivity Analysis\n(Comparison of IC50s) Serine Hydrolase\nPanel Screen->Hit Identification\n(e.g., % Inhibition)

Caption: Workflow for Biochemical Selectivity Profiling.

Tier 2: Cell-Based Assays for Functional Validation

Following the identification of primary hits from biochemical screens, it is critical to validate these findings in a more physiologically relevant context.[23][28][29][30][31][32] Cell-based assays can provide information on cell permeability, target engagement in a cellular environment, and downstream functional consequences of target inhibition.

Recommended Cell-Based Assays:

  • Target Engagement Assays: Techniques such as the NanoBRET™ Target Engagement assay can directly measure the binding of the compound to its putative kinase targets within living cells.[23]

  • Cellular Signaling Assays: If a specific kinase is identified as a primary target, downstream signaling events can be monitored using methods like Western blotting for phosphoproteins or reporter gene assays.[30][32]

  • Cytotoxicity and Proliferation Assays: The compound should be profiled against a panel of cancer cell lines and normal cell lines to assess its anti-proliferative activity and cytotoxic potential.[28][30]

  • Phenotypic Screens: High-content imaging or other phenotypic screening platforms can be used to identify cellular changes induced by the compound, potentially revealing its mechanism of action.

The following diagram illustrates a decision tree for cell-based assay selection.

Biochemical Hit Biochemical Hit Kinase Hit Kinase Hit Biochemical Hit->Kinase Hit Is it a kinase? AChE Hit AChE Hit Biochemical Hit->AChE Hit Is it AChE? Other Hit Other Hit Biochemical Hit->Other Hit Other target? Target Engagement Assay\n(e.g., NanoBRET) Target Engagement Assay (e.g., NanoBRET) Kinase Hit->Target Engagement Assay\n(e.g., NanoBRET) Phospho-protein\nWestern Blot Phospho-protein Western Blot Kinase Hit->Phospho-protein\nWestern Blot Cellular AChE\nActivity Assay Cellular AChE Activity Assay AChE Hit->Cellular AChE\nActivity Assay Phenotypic Screen\n(e.g., High-Content Imaging) Phenotypic Screen (e.g., High-Content Imaging) Other Hit->Phenotypic Screen\n(e.g., High-Content Imaging) Cytotoxicity/Proliferation\nAssay Cytotoxicity/Proliferation Assay Target Engagement Assay\n(e.g., NanoBRET)->Cytotoxicity/Proliferation\nAssay Phospho-protein\nWestern Blot->Cytotoxicity/Proliferation\nAssay Cellular AChE\nActivity Assay->Cytotoxicity/Proliferation\nAssay Phenotypic Screen\n(e.g., High-Content Imaging)->Cytotoxicity/Proliferation\nAssay

Caption: Decision Tree for Cell-Based Assay Selection.

Comparative Analysis with Structurally Related Compounds

To provide context for the selectivity profile of this compound, it is instructive to compare its potential activities with those of commercially available, structurally related compounds for which biological data exists.

CompoundStructural FeaturesKnown Biological Activity/Target ClassRelevance for Comparison
Rivastigmine CarbamateAcetylcholinesterase and Butyrylcholinesterase InhibitorBenchmark for cholinesterase inhibitory activity.
Dasatinib 2-AminothiazoleMulti-kinase inhibitor (BCR-ABL, SRC family kinases, etc.)Represents a well-characterized thiazole-containing kinase inhibitor.
N-Phenyl-N'-(thiazol-2-yl)urea derivatives N-Aryl-N'-heteroaryl ureaPI3 Kinase Inhibitors[33]Structurally similar core with demonstrated kinase inhibitory activity.
Various N-Aryl Carbamates N-Aryl CarbamateFungicidal[4][5][6], Antibacterial[34]Provides a basis for assessing potential antimicrobial activity.

This comparative analysis will allow researchers to benchmark the potency and selectivity of the novel compound against established agents, providing valuable insights into its potential therapeutic window and points of differentiation.

Conclusion

While the precise selectivity profile of this compound remains to be empirically determined, a systematic and logical approach based on its structural components can guide a comprehensive investigation. By combining broad-spectrum biochemical screening with targeted cell-based assays, researchers can effectively map the interaction landscape of this novel scaffold. The insights gained from such studies will be instrumental in uncovering its primary mechanism of action, identifying potential therapeutic applications, and proactively addressing any off-target liabilities. This structured approach to selectivity profiling is a cornerstone of modern drug discovery and will be essential in unlocking the full potential of this and other novel chemical entities.

References

Sources

A Head-to-Head Comparison: Evaluating the Biological Profile of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate Against the Benchmark Acetylcholinesterase Inhibitor, Carbaryl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-phase drug discovery and agrochemical development, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of a promising, yet under-characterized molecule, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate , against the well-established carbamate insecticide, Carbaryl . The primary mode of action for many carbamates involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals.[1][2] Carbaryl is a known reversible inhibitor of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of the nervous system.[3][4]

This guide will delineate a series of scientifically rigorous, side-by-side experimental evaluations to benchmark the performance of this compound. We will explore its enzymatic inhibitory potential, in vitro cytotoxicity, and key pharmacokinetic properties, providing a foundational dataset for researchers, scientists, and drug development professionals to assess its potential as a lead compound.

Chemical Structures

CompoundStructure
This compound
Carbaryl (1-naphthyl N-methylcarbamate)

Chapter 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The cornerstone of this comparative analysis is the direct assessment of each compound's ability to inhibit acetylcholinesterase. A well-established in vitro model utilizing Ellman's reagent provides a colorimetric readout of enzyme activity.[5] The rate of the enzymatic reaction is monitored by measuring the increase in absorbance, and the inhibitory potential of each compound is determined by its ability to reduce this rate.

Experimental Workflow: AChE Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, AChE Solution, DTNB, and Acetylthiocholine add_buffer_compound Add Buffer and Compound to 96-well Plate prep_reagents->add_buffer_compound prep_compounds Prepare Serial Dilutions of Test and Reference Compounds prep_compounds->add_buffer_compound add_ache Add AChE Solution and Pre-incubate add_buffer_compound->add_ache add_dtnb Add DTNB Solution add_ache->add_dtnb start_reaction Initiate Reaction with Acetylthiocholine add_dtnb->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic or Endpoint) start_reaction->measure_abs calc_inhibition Calculate Percent Inhibition measure_abs->calc_inhibition determine_ic50 Determine IC50 Value via Dose-Response Curve calc_inhibition->determine_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Protocol: Acetylcholinesterase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Human recombinant acetylcholinesterase diluted in assay buffer.

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in assay buffer.

    • Test Compounds: Prepare a 10 mM stock solution of this compound and Carbaryl in DMSO. Perform serial dilutions in assay buffer.

  • Assay Procedure: [5]

    • To a 96-well microplate, add 140 µL of assay buffer and 10 µL of the diluted test compound.

    • Add 10 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Results: AChE Inhibition
CompoundIC50 (nM)
This compound 75.3
Carbaryl 25.8

Chapter 2: In Vitro Cytotoxicity Assessment

To evaluate the potential for off-target toxicity, the cytotoxic effects of both compounds were assessed in a human cell line (e.g., HepG2, a liver carcinoma cell line). Two distinct assays were employed: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells as a measure of cytotoxicity.[6]

Experimental Workflow: In Vitro Cytotoxicity Assays

cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay seed_cells Seed HepG2 Cells in 96-well Plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat Cells with Serial Dilutions of Test Compounds incubate_24h->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt collect_supernatant Collect Cell Supernatant incubate_48h->collect_supernatant incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_mtt Measure Absorbance at 570 nm add_solubilizer->read_mtt add_ldh_reagent Add LDH Reaction Mixture collect_supernatant->add_ldh_reagent incubate_30min Incubate for 30 minutes add_ldh_reagent->incubate_30min read_ldh Measure Absorbance at 490 nm incubate_30min->read_ldh

Caption: Workflow for MTT and LDH cytotoxicity assays.

Protocols: Cytotoxicity Assays

MTT Assay Protocol: [7]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

LDH Assay Protocol: [8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Hypothetical Results: Cytotoxicity
CompoundMTT Assay CC50 (µM)LDH Assay EC50 (µM)
This compound > 100> 100
Carbaryl 45.268.7

Chapter 3: In Vitro Pharmacokinetic Profiling

To gain insights into the potential in vivo behavior of this compound, two key pharmacokinetic assays were conducted: a Caco-2 permeability assay to predict intestinal absorption and a liver microsomal stability assay to assess metabolic stability.[9][10][11][12]

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[13][14] The rate of compound transport across this monolayer is measured to predict in vivo oral absorption.

Experimental Workflow: Caco-2 Permeability Assay

cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation seed_caco2 Seed Caco-2 Cells on Transwell Inserts culture_21d Culture for 21 Days to Form a Differentiated Monolayer seed_caco2->culture_21d verify_integrity Verify Monolayer Integrity (TEER) culture_21d->verify_integrity add_compound_apical Add Test Compound to Apical Chamber verify_integrity->add_compound_apical incubate_2h Incubate for 2 hours add_compound_apical->incubate_2h sample_basolateral Sample from Basolateral Chamber incubate_2h->sample_basolateral quantify_lcms Quantify Compound Concentration by LC-MS/MS sample_basolateral->quantify_lcms calculate_papp Calculate Apparent Permeability Coefficient (Papp) quantify_lcms->calculate_papp

Caption: Workflow for the Caco-2 permeability assay.

Protocol: Caco-2 Permeability Assay[16]
  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Transport Study: Add the test compound (10 µM) to the apical side of the monolayer. Incubate for 2 hours.

  • Sample Collection: Collect samples from the basolateral side at specified time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp).

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[15][16] The rate of disappearance of the parent compound is monitored over time.

Protocol: Liver Microsomal Stability Assay[19]
  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in a phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling: At various time points (0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the in vitro half-life (t1/2).

Hypothetical Results: In Vitro Pharmacokinetics
CompoundCaco-2 Papp (10⁻⁶ cm/s)Liver Microsomal Stability (t1/2, min)
This compound 12.545.8
Carbaryl 8.215.3

Discussion and Conclusion

This comparative guide outlines a systematic approach to benchmarking the novel compound, this compound, against the established acetylcholinesterase inhibitor, Carbaryl. Based on the hypothetical data presented:

  • Enzymatic Activity: this compound demonstrates potent inhibition of acetylcholinesterase, albeit with a slightly higher IC50 value compared to Carbaryl. This suggests a shared mechanism of action but potentially a different binding affinity or inhibitory kinetics.

  • Cytotoxicity: A significant advantage of the novel compound is its apparent lack of in vitro cytotoxicity at concentrations up to 100 µM. In contrast, Carbaryl exhibits moderate cytotoxicity, indicating a more favorable safety profile for this compound in this preliminary assessment.

  • Pharmacokinetics: The novel compound displays higher intestinal permeability in the Caco-2 model and enhanced metabolic stability in human liver microsomes compared to Carbaryl. These are desirable pharmacokinetic properties that suggest potentially better oral bioavailability and a longer in vivo half-life.

References

  • National Pesticide Information Center. Carbaryl. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Sierra Club Canada. Carbaryl Fact Sheet. [Link]

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Chemical Warehouse. Carbaryl - Active Ingredient Page. [Link]

  • National Pesticide Information Center. Carbaryl Fact Sheet. [Link]

  • Meiland. What is the Science Behind Carbaryl Liquid as an Insecticide. [Link]

  • Evotec. Microsomal Stability. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Thiazole Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of thiazole carbamates. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of these versatile compounds and their biological activity. We will delve into the key structural modifications that govern the potency and selectivity of thiazole carbamates against various biological targets, supported by experimental data and detailed protocols.

Introduction: The Thiazole Carbamate Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing novel therapeutic agents. When combined with a carbamate moiety, the resulting thiazole carbamate scaffold offers a versatile platform for developing potent and selective inhibitors of various enzymes and modulators of biological pathways. The carbamate group, a stable and effective hydrogen bond donor and acceptor, often plays a crucial role in the binding of these molecules to their targets.[2][3] This guide will compare the SAR of different thiazole carbamates, focusing on how modifications to the thiazole core, the carbamate linkage, and the substituent groups influence their biological effects in different therapeutic areas.

Comparative Structure-Activity Relationship Analysis

The biological activity of thiazole carbamates is exquisitely sensitive to their substitution patterns. We will now explore the SAR of these compounds in the context of different therapeutic targets.

Enzyme Inhibition: A Tale of Two Targets

Thiazole carbamates have emerged as potent inhibitors of several enzymes, particularly hydrolases. A comparative analysis of their SAR against different enzyme targets reveals both common principles and target-specific requirements.

2.1.1. Lysosomal Acid Lipase (LAL) Inhibition

Thiazole carbamates have been identified as potent inhibitors of lysosomal acid lipase (LAL), an enzyme implicated in certain lysosomal storage diseases. The inhibitory mechanism is believed to involve the carbamoylation of the active site serine residue of LAL.

Key SAR insights for LAL inhibition include:

  • The Carbamate Moiety is Essential: Studies have shown that the carbamate group is critical for LAL inhibition. Replacement of the carbamate with an amide or ester functionality leads to a significant loss of activity.

  • Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring are crucial for potency. Generally, electron-withdrawing groups on the thiazole ring enhance inhibitory activity.

  • The Nature of the Amine Substituent: The substituent on the nitrogen atom of the carbamate plays a significant role in modulating potency. Lipophilic and aromatic substituents are often favored for optimal activity.

2.1.2. Fatty Acid Amide Hydrolase (FAAH) Inhibition

Thiazole carbamates have also been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. Similar to LAL, the proposed mechanism of inhibition involves the carbamoylation of a catalytic serine residue in the FAAH active site.

Key SAR insights for FAAH inhibition include:

  • Importance of the Carbamate: As with LAL, the carbamate functionality is a key pharmacophore for FAAH inhibition.

  • Influence of Thiazole Substituents: The substitution pattern on the thiazole ring dictates both potency and selectivity. Small, lipophilic groups at the C4 and C5 positions of the thiazole ring are often beneficial.

  • Role of the Carbamate Side Chain: The nature of the substituent on the carbamate nitrogen is a critical determinant of activity. Bulky and hydrophobic groups can enhance potency, likely by occupying a hydrophobic pocket in the FAAH active site.

Comparative Summary of Enzyme Inhibition SAR:

FeatureLAL InhibitionFAAH Inhibition
Carbamate Moiety Essential for activityEssential for activity
Thiazole Ring Substituents Electron-withdrawing groups enhance potencySmall, lipophilic groups at C4 and C5 are favorable
Carbamate Side Chain Lipophilic and aromatic groups are preferredBulky and hydrophobic groups can increase potency

This comparison highlights that while the carbamate moiety is a common requirement for the inhibition of both LAL and FAAH, the optimal substitution patterns on the thiazole ring and the carbamate side chain are target-dependent. This underscores the importance of fine-tuning the scaffold to achieve selectivity for a particular enzyme.

Antimicrobial Activity

Thiazole-derived carbamates have demonstrated promising activity against a range of microbial pathogens.[4] The SAR in this area is often broader, with multiple potential mechanisms of action.

Key SAR insights for antimicrobial activity include:

  • Substitution at the 2-Amino Position: The nature of the substituent on the 2-amino group of the thiazole ring is a key determinant of antimicrobial potency. Carbamate derivatives at this position have shown good activity.

  • Influence of the Carbamate Ester Group: The alcoholic or phenolic portion of the carbamate ester can be varied to modulate the lipophilicity and steric bulk of the molecule, which in turn affects its ability to penetrate microbial cell walls and membranes.

  • Substitution on the Thiazole Ring: Modifications at the C4 and C5 positions of the thiazole ring can significantly impact the antimicrobial spectrum and potency. For instance, the presence of a thiophene moiety has been shown to enhance activity against certain bacterial and fungal strains.[4]

Anticancer Activity

The thiazole scaffold is a common feature in many anticancer agents.[5][6] While research on thiazole carbamates specifically as anticancer drugs is an emerging area, the broader SAR of thiazole derivatives provides valuable insights.

Key SAR insights for anticancer activity (extrapolated from related thiazole derivatives):

  • Targeting Kinases: Many thiazole-containing anticancer agents target protein kinases.[7] The carbamate moiety can be strategically employed to form key hydrogen bonds within the ATP-binding pocket of these enzymes.

  • Induction of Apoptosis: Certain thiazole derivatives have been shown to induce apoptosis in cancer cells.[6] The substitution pattern on the thiazole ring and the nature of the side chains are critical for this activity.

  • Modulation of Physicochemical Properties: The carbamate group can be used to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability, which are crucial for oral bioavailability and in vivo efficacy.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used in the evaluation of thiazole carbamates.

Synthesis of Thiazole Carbamates

A general and versatile method for the synthesis of thiazole carbamates involves the reaction of a 2-aminothiazole derivative with a suitable chloroformate in the presence of a base.[4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the 2-aminothiazole starting material in a suitable dry aprotic solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran).

  • Base Addition: Add an appropriate base (e.g., triethylamine or pyridine) to the solution and cool the reaction mixture to 0 °C in an ice bath.

  • Chloroformate Addition: Slowly add the desired chloroformate dropwise to the cooled reaction mixture with constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired thiazole carbamate.

Diagram: General Synthetic Scheme for Thiazole Carbamates

G cluster_reactants Reactants aminothiazole 2-Aminothiazole Derivative reaction + aminothiazole->reaction chloroformate Chloroformate (R'-O-CO-Cl) chloroformate->reaction base Base (e.g., Triethylamine) base->reaction Solvent (e.g., Chloroform) product Thiazole Carbamate reaction->product Nucleophilic Acyl Substitution

Caption: A generalized workflow for the synthesis of thiazole carbamates.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of thiazole carbamates against a target enzyme. Specific parameters such as substrate concentration and incubation time will need to be optimized for each enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compounds (thiazole carbamates) in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

  • Assay Plate Preparation: Add the assay buffer to the wells of a microplate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Enzyme Addition: Add the enzyme solution to all wells and pre-incubate for a specific period to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Diagram: Workflow for an In Vitro Enzyme Inhibition Assay

G start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) start->reagent_prep plate_prep Prepare Assay Plate (Add Buffer and Compounds) reagent_prep->plate_prep enzyme_add Add Enzyme and Pre-incubate plate_prep->enzyme_add reaction_init Initiate Reaction with Substrate enzyme_add->reaction_init detection Detect Signal (e.g., Absorbance, Fluorescence) reaction_init->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis end End analysis->end

Caption: A typical workflow for determining the in vitro inhibitory activity of compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the thiazole carbamate compounds in a suitable broth medium in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a microplate reader by measuring the optical density.

Conclusion and Future Directions

The thiazole carbamate scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. As this guide has illustrated, the biological activity of these compounds can be exquisitely tuned by systematic modifications of their chemical structure. Comparative SAR analysis reveals that while some general principles apply across different therapeutic targets, achieving high potency and selectivity requires a deep understanding of the specific molecular interactions within the target's binding site.

Future research in this area should focus on:

  • Expanding the Chemical Space: The synthesis and evaluation of novel thiazole carbamate libraries with greater structural diversity will be crucial for identifying new lead compounds.

  • Elucidating Mechanisms of Action: For compounds with interesting biological activity, detailed mechanistic studies are needed to identify their precise molecular targets and pathways of action.

  • Optimizing ADME Properties: A key challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Future SAR studies should incorporate the evaluation of these parameters to identify candidates with favorable pharmacokinetic profiles.

By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the full therapeutic potential of thiazole carbamates can be unlocked, leading to the development of new and effective treatments for a wide range of diseases.

References

  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2), 358-368. [Link]

  • Zhang, Y., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(10), 1733. [Link]

  • Request PDF. (n.d.). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. ResearchGate. [Link]

  • Gherman, A. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(2), 249. [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. INIS-IAEA. [Link]

  • Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2599-2626. [Link]

  • Al-Ostath, A., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291635. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7319. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1384587. [Link]

  • Vasile, C. I., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6268. [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of exquisitely selective therapeutics remains a paramount objective. The efficacy of a drug candidate is intrinsically linked to its ability to modulate the intended biological target with high fidelity, while minimizing interactions with other cellular components. These unintended interactions, or "off-target effects," are a leading cause of adverse drug reactions and late-stage clinical trial failures. This guide provides a comprehensive framework for the systematic evaluation of the off-target profile of a novel carbamate compound, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate (hereafter referred to as Compound T), a putative acetylcholinesterase inhibitor.

Through a multi-tiered approach encompassing in silico, biochemical, and cell-based methodologies, we will compare the selectivity of Compound T against two established acetylcholinesterase inhibitors: Rivastigmine, a fellow carbamate, and Donepezil, a non-carbamate agent.[1][2] This comparative analysis will not only illuminate the potential liabilities of Compound T but also underscore the strategic application of contemporary off-target profiling technologies in drug development.

The Compound Panel: On-Target Activity and Rationale for Comparison

The carbamate moiety in Compound T suggests a likely mechanism of action as a cholinesterase inhibitor, a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine.[3][4][5] This mode of action is shared with Rivastigmine.[1] Donepezil, while also an acetylcholinesterase inhibitor, belongs to a different chemical class (a piperidine derivative), providing a valuable point of comparison for assessing class-specific versus compound-specific off-target effects.[2][6]

CompoundChemical ClassPrimary Target
Compound T CarbamateAcetylcholinesterase (AChE) (putative)
Rivastigmine CarbamateAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)[1]
Donepezil Piperidine DerivativeAcetylcholinesterase (AChE)[6]

A Multi-Tiered Strategy for Off-Target Assessment

A robust assessment of off-target effects necessitates a tiered approach, beginning with broad, predictive methods and progressing to more focused, physiologically relevant assays. This strategy allows for the early identification of potential liabilities and conserves resources by prioritizing compounds with the most promising selectivity profiles.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cell-Based Functional Assays a Compound Structure Input b Target Prediction Algorithms (e.g., SEA, SwissTargetPrediction) a->b c Initial Off-Target Hypothesis Generation b->c d Broad Kinase Panel (e.g., KINOMEscan) c->d Prioritize panels based on predictions e GPCR Panel (e.g., PRESTO-Tango) c->e f Ion Channel Panel c->f g Hit Confirmation & IC50 Determination d->g e->g f->g h Phenotypic Screening (e.g., High-Content Imaging) g->h Investigate cellular consequences of hits i Cellular Target Engagement Assays (e.g., CETSA) g->i j Pathway Analysis & MoA Deconvolution h->j i->j

Figure 1: A tiered workflow for off-target effect assessment.

Tier 1: In Silico Off-Target Prediction

Expertise & Experience: Computational, or in silico, methods serve as a cost-effective first pass to generate hypotheses about potential off-target interactions.[7] These approaches leverage the principle of chemical similarity, suggesting that molecules with similar structures may interact with similar protein targets. By comparing the structure of Compound T to databases of known ligands, we can predict a range of potential off-target interactions.[8]

Trustworthiness: It is critical to acknowledge that in silico predictions are hypotheses, not definitive proof of interaction.[9] The accuracy of these predictions is dependent on the algorithms used and the comprehensiveness of the underlying databases. Therefore, experimental validation in subsequent tiers is mandatory.

Experimental Protocol: In Silico Target Prediction

  • Compound Input: Obtain the 2D structure (SMILES format) of Compound T, Rivastigmine, and Donepezil.

  • Platform Selection: Utilize multiple web-based prediction tools to ensure a consensus of predictions. Recommended platforms include:

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

    • SEA (Similarity Ensemble Approach): Calculates the similarity between a compound and ligand sets for a large number of biological targets.

  • Execution: Submit the SMILES string for each compound to the selected platforms.

  • Data Analysis:

    • Compile the predicted targets for each compound.

    • Filter the results based on a probability or confidence score provided by the platform.

    • Prioritize target classes that are frequently predicted across multiple platforms.

    • Pay special attention to targets with known safety liabilities, such as hERG ion channels and certain GPCRs.[10]

Hypothetical In Silico Prediction Results

CompoundPredicted Off-Target Classes (with high confidence)
Compound T Monoamine Oxidases, Sigma Receptors, Muscarinic Receptors
Rivastigmine Other esterases, Carbonic anhydrases
Donepezil Sigma Receptors, Cytochrome P450 enzymes

This initial in silico screen suggests that while all three compounds have the potential for off-target interactions, Compound T may have a liability towards aminergic G protein-coupled receptors (GPCRs) and monoamine oxidases.

G compound Compound T (SMILES String) algo Similarity Search Algorithms (2D/3D Shape & Pharmacophore) compound->algo db Ligand-Target Databases db->algo results Ranked List of Potential Off-Targets algo->results

Figure 2: In silico off-target prediction workflow.

Tier 2: In Vitro Biochemical Screening

Expertise & Experience: Following in silico prediction, it is essential to experimentally validate these hypotheses and to screen broadly for unanticipated interactions. Large-scale biochemical screening panels offer a high-throughput and quantitative method to assess a compound's activity against hundreds of purified protein targets.[11]

Trustworthiness: These assays are performed in a controlled, cell-free environment, which allows for the direct measurement of compound-target interaction without the complexities of cellular uptake, metabolism, or signaling cascades. This provides a "clean" assessment of a compound's potential for interaction. The inclusion of positive and negative controls within each assay plate ensures the reliability of the data.

Key Biochemical Panels:

  • Kinase Panel: Given that protein kinases are a large and structurally related family of enzymes, they are a common source of off-target effects for many drugs.[12] A comprehensive kinase panel, such as the KINOMEscan™ platform, can assess the interaction of a compound with over 400 kinases.[13][14]

  • GPCR Panel: G protein-coupled receptors are another major class of drug targets and a frequent source of off-target liabilities.[15] Radioligand binding assays are the gold standard for screening large panels of GPCRs.

  • Ion Channel Panel: Off-target interactions with ion channels can lead to significant safety concerns, particularly cardiotoxicity mediated by the hERG channel.[16][17] Automated electrophysiology platforms allow for high-throughput screening of a panel of key ion channels.

  • Safety Pharmacology Panel: A curated panel of targets with known links to adverse drug reactions (e.g., phosphodiesterases, nuclear hormone receptors, transporters) provides a broad assessment of potential safety liabilities.[18][19][20][21][22][23]

Experimental Protocol: Broad Panel Kinase Screening (Example)

  • Compound Preparation: Prepare stock solutions of Compound T, Rivastigmine, and Donepezil in DMSO. A standard screening concentration is 10 µM.

  • Assay Format: Utilize a competition binding assay format (e.g., KINOMEscan™). In this format, the test compound competes with a known, tagged ligand for binding to the kinase active site.

  • Execution: The compounds are incubated with a panel of human kinases. The amount of tagged ligand that remains bound to the kinase is quantified.

  • Data Analysis:

    • Results are typically expressed as "% of control," where a lower percentage indicates stronger binding of the test compound.

    • A threshold is set to identify significant "hits" (e.g., >65% inhibition at 10 µM).

    • For confirmed hits, follow-up dose-response experiments are conducted to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd).

Hypothetical Biochemical Screening Results (at 10 µM)

CompoundOn-Target AChE IC50 (nM)Off-Target Kinase Hits (>65% Inh.)Off-Target GPCR Hits (>50% Inh.)hERG Inhibition (%)
Compound T 153 (SRC, LCK, YES)2 (5-HT2A, M1)8%
Rivastigmine 50002%
Donepezil 51 (CLK1)1 (Sigma-1)15%

These hypothetical results suggest that Compound T has potent on-target activity but may have off-target interactions with certain Src-family kinases and serotonergic/muscarinic GPCRs, corroborating the in silico predictions. Donepezil also shows some off-target activity, while Rivastigmine appears highly selective in these biochemical assays.

Tier 3: Cell-Based Functional Assays

Expertise & Experience: While biochemical assays are excellent for identifying direct interactions, they do not provide information on how a compound will behave in a complex cellular environment. Cell-based assays are crucial for understanding the functional consequences of on- and off-target engagement.[24][25][26][27]

Trustworthiness: By using physiologically relevant cell models, these assays can provide insights into a compound's cell permeability, metabolic stability, and its impact on integrated cellular pathways. The use of counter-screens and orthogonal assays helps to validate the observed phenotypes and link them to specific molecular targets.

Key Cell-Based Methodologies:

  • Phenotypic Screening: This approach assesses the effect of a compound on a cellular phenotype without a preconceived target.[24][25][26] High-content imaging, for example, can simultaneously measure changes in hundreds of cellular features, providing an unbiased view of a compound's cellular impact.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound binds to its intended (and unintended) targets within intact cells.

  • Pathway Analysis: For confirmed off-target hits, specific cell-based assays can be used to investigate the functional consequences. For example, if a compound hits a kinase, a western blot for a known downstream substrate can determine if the kinase is inhibited in cells.

G compound Compound T src SRC Kinase (Off-Target) compound->src Inhibition stat3 STAT3 src->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus gene_exp Gene Expression (Proliferation, Survival) nucleus->gene_exp

Figure 3: Hypothetical off-target signaling pathway.

Experimental Protocol: Cell-Based Assay for an Off-Target Kinase Hit (SRC)

  • Cell Line Selection: Choose a cell line that expresses SRC and has a functional downstream signaling pathway (e.g., A549 lung cancer cells).

  • Compound Treatment: Treat cells with increasing concentrations of Compound T, a known SRC inhibitor (positive control), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

  • Lysate Preparation: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phospho-SRC (to assess autophosphorylation/activation) and total SRC (as a loading control).

    • Probe a separate membrane with antibodies against phospho-STAT3 (a downstream substrate of SRC) and total STAT3.

    • Use fluorescently labeled secondary antibodies for detection and quantification.

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins relative to the total protein levels. A dose-dependent decrease in the phosphorylation of SRC and STAT3 would confirm that Compound T inhibits the SRC pathway in a cellular context.

Conclusion and Future Directions

The comprehensive assessment of off-target effects is a non-negotiable component of modern drug discovery. This guide has outlined a systematic, multi-tiered strategy for characterizing the selectivity profile of a novel compound, this compound. By integrating in silico predictions with robust biochemical and cell-based screening, we can build a detailed understanding of a compound's potential liabilities.

Our comparative analysis with Rivastigmine and Donepezil highlights that each compound possesses a unique off-target profile. The hypothetical data suggests that while Compound T is a potent AChE inhibitor, its potential interactions with Src-family kinases and specific GPCRs warrant further investigation. These findings would guide subsequent lead optimization efforts to mitigate these off-target effects while preserving on-target potency. Ultimately, a thorough and early assessment of off-target pharmacology is a critical investment that de-risks clinical development and enhances the probability of delivering safer, more effective medicines to patients.

References

  • Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed. (2022-10-05). Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. Available at: [Link]

  • Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson. Available at: [Link]

  • Long-Term Effect of Acetylcholinesterase Inhibitors on the Dorsal Attention Network of Alzheimer's Disease Patients: A Pilot Study Using Resting-State Functional Magnetic Resonance Imaging - Frontiers. (2022-04-04). Available at: [Link]

  • In silico tools for off-target prediction. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Anticholinesterase Agents (Organophosphates & Carbamates) - YouTube. (2019-04-10). Available at: [Link]

  • Psychiatric Adverse Events of Acetylcholinesterase Inhibitors in Alzheimer's Disease and Parkinson's Dementia: Systematic Review and Meta-Analysis - PMC - PubMed Central. (2023-09-08). Available at: [Link]

    • Acetylcholinesterase and Insecticide Inhibition - YouTube. (2011-10-26). Available at: [Link]

  • Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer's Disease: A Narrative Review - PMC - PubMed Central. Available at: [Link]

  • Cross-Validation of Neurodegeneration Biomarkers in Blood and CSF for Dementia Classification - MDPI. Available at: [Link]

  • Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older Peo | TCRM. (2021-09-04). Available at: [Link]

  • Cholinesterase inhibitor - Wikipedia. Available at: [Link]

  • Acetylcholinesterase inhibitor - Wikipedia. Available at: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Available at: [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed Central. Available at: [Link]

  • Ion Channel Functional Assays for Screening and Profiling - Eurofins Discovery. Available at: [Link]

  • Safety Pharmacology in Drug Discovery and Development - PubMed. Available at: [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (2023-06-01). Available at: [Link]

  • In Silico Target Prediction for Small Molecules - PubMed. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling.. Available at: [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025-08-10). Available at: [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026-01-18). Available at: [Link]

  • KINOMEscan Technology - Eurofins Discovery. Available at: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA. Available at: [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic. (2025-05-08). Available at: [Link]

  • Targeting ion channels with ultra-large library screening for hit discovery - PMC. Available at: [Link]

  • Safety Pharmacology Studies - Charles River Laboratories. Available at: [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC - NIH. (2014-05-23). Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19). Available at: [Link] unexpected

  • How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. (2025-05-29). Available at: [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025-04-24). Available at: [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits - Eurofins Discovery. Available at: [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. Available at: [Link]

  • Tert-butyl N-(2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate - PubChem. Available at: [Link]

  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. Available at: [Link]

  • Phenotypic Screening - BioScience - Sygnature Discovery. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]

  • GPCR Screening Services - Creative Bioarray. Available at: [Link]

  • N-(2,2,2-Trifluoroethyl)-N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-benzenesulfonamide - PubChem. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document synthesizes established principles for handling halogenated organic compounds, carbamate derivatives, and thiazole-containing molecules to provide a robust operational and disposal plan. The procedures outlined herein are grounded in scientific integrity and prioritize safety through a self-validating system of protocols.

Core Principles of Disposal: Understanding the Chemistry of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

The disposal strategy for this compound is dictated by its three key structural features:

  • The Carbamate Group: Carbamate-containing compounds are often biologically active and can be toxic. The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes as hazardous under the Resource Conservation and Recovery Act (RCRA), establishing specific Land Disposal Restrictions (LDR) to ensure they are adequately treated before land disposal to minimize risks to human health and the environment.[1]

  • The Trifluoroethyl Group: The presence of fluorine atoms creates strong carbon-fluorine bonds, making the compound persistent and potentially requiring high-temperature incineration for complete destruction.[2] Fluorinated organic compounds are categorized as halogenated waste and require specific disposal streams.[3][4]

  • The Thiazole Ring: Thiazole-containing compounds are a cornerstone in many pharmaceuticals and bioactive molecules.[4][5][6][7] Some can undergo metabolic activation to form reactive intermediates, underscoring the need for careful handling to avoid exposure.[8]

Given these characteristics, this compound must be treated as a hazardous waste.

Immediate Safety and Handling

Before beginning any disposal-related activities, a thorough risk assessment must be conducted.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. The fluoride ion can penetrate the skin and cause deep tissue damage.[9]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and aerosols.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.

Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Categorization: This compound must be categorized as a halogenated organic hazardous waste .[3]

  • Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible materials.[4] Mixing with incompatible substances can lead to dangerous chemical reactions.

2. Waste Collection and Containerization:

  • Container Selection: Use a dedicated, properly labeled, and chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," the CAS number: "1197741-10-8," and the appropriate hazard pictograms (e.g., corrosive, toxic).

3. On-Site Accumulation:

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Recommended Disposal Method: Based on its chemical structure, high-temperature incineration is the recommended method of destruction.[2][10] This process is necessary to break the stable carbon-fluorine bonds and ensure complete mineralization of the compound.

  • Documentation: Maintain a detailed record of the waste, including the quantity, date of generation, and disposal manifest provided by the waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste RiskAssessment Conduct Risk Assessment (Consult available data & structural analogues) Start->RiskAssessment PPE Don Appropriate PPE (Nitrile gloves, eye protection, lab coat) RiskAssessment->PPE WasteCategorization Categorize as 'Halogenated Organic Hazardous Waste' PPE->WasteCategorization Segregation Segregate from non-halogenated and other waste streams WasteCategorization->Segregation Containerization Collect in a labeled, compatible (e.g., HDPE) container Segregation->Containerization Labeling Label with: 'Hazardous Waste' Chemical Name & CAS Hazard Pictograms Containerization->Labeling Storage Store in designated Satellite Accumulation Area with Secondary Containment Labeling->Storage DisposalVendor Arrange for pickup by a licensed hazardous waste vendor Storage->DisposalVendor Incineration Recommended Disposal: High-Temperature Incineration DisposalVendor->Incineration Documentation Complete and file waste manifest Incineration->Documentation End End: Compliant Disposal Documentation->End

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While the absence of a specific SDS for this compound requires a conservative approach, the principles outlined in this guide provide a robust framework for its safe handling and disposal. By understanding the inherent hazards associated with its chemical structure and adhering to these procedural steps, researchers can ensure they are operating in a manner that is both safe and compliant.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and in consultation with your environmental health and safety department. Always prioritize obtaining a compound-specific Safety Data Sheet when available.

References

  • This compound. ChemicalBook.

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed.

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate.

  • This compound. Sigma-Aldrich.

  • 1197741-10-8|this compound. BLDpharm.

  • 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate. Ark Pharm, Inc.

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.

  • SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Fisher Scientific.

  • MATERIAL SAFETY DATA SHEET.

  • 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate. Smolecule.

  • SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine. Fisher Scientific.

  • This compound 1g. Dana Bioscience.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.

  • SAFETY DATA SHEET - 2,2,2-Trifluoroethyl Methanesulfonate. TCI Chemicals.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • A review on thiazole based compounds & it's pharmacological activities.

  • SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Fisher Scientific.

  • 1087788-80-4 | 2,2,2-Trifluoroethyl n-(3,5-dimethylphenyl)carbamate. Moldb.

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA.

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI.

  • Sarin. Wikipedia.

  • Guidelines for Disposing of PFAs. MCF Environmental Services.

Sources

A Senior Application Scientist's Guide to Handling 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate (CAS No. 1197741-10-8). In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds to establish a robust safety protocol. A thorough, site-specific risk assessment must always be conducted before commencing any work.

Hazard Assessment: A Structurally-Informed Perspective

Understanding the potential hazards of this compound requires deconstructing its molecular structure into three key components: the carbamate core, the trifluoroethyl group, and the thiazole ring.

  • Carbamate Moiety : Carbamate compounds are widely used as pesticides and pharmaceuticals. Their primary toxicological concern is the potential for cholinesterase inhibition, which can disrupt nerve function. While the specific toxicity of this compound is unknown, it is prudent to assume it may possess this activity. Therefore, minimizing direct contact through dermal absorption, inhalation, or ingestion is critical.[1][2]

  • Trifluoroethyl Group : The presence of a trifluoro- moiety increases the compound's lipophilicity and metabolic stability. Upon combustion or thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[3][4]

  • Thiazole Ring : Thiazole derivatives exhibit a broad spectrum of biological activities and are core components of many pharmaceuticals.[5] While this speaks to their utility, it also underscores their potential to interact with biological systems in unforeseen ways. Some thiazole derivatives have been noted to cause skin, eye, and respiratory irritation.[6][7][8]

Based on this structural analysis, the compound should be treated as potentially hazardous, with primary risks including serious eye irritation, skin irritation, and respiratory irritation, with unknown potential for systemic toxicity.[9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure. The following table summarizes the required equipment, with detailed explanations below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when handling larger quantities or if there is a significant splash risk.[1][10]Protects against splashes, dust, and potential vapors that could cause serious and potentially irreversible eye damage.[9][10]
Skin Protection Gloves : Chemical-resistant, unlined nitrile or neoprene gloves. Double-gloving is recommended. Inspect gloves for any defects before each use.[1] Lab Coat : A flame-resistant lab coat with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat for splash-prone procedures.[11]Prevents dermal absorption, a primary exposure route for carbamates.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[9]
Respiratory Protection Work should be conducted in a certified chemical fume hood to maintain exposure levels as low as reasonably achievable.[10] If engineering controls are not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[2]Minimizes the risk of inhaling aerosols, dust, or vapors, which may cause respiratory irritation or systemic toxicity.[2][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing risk.

Preparation and Pre-Handling
  • Designated Area : All handling of this compound must occur in a designated area, such as a chemical fume hood.[10]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[6]

  • Gather Materials : Ensure all necessary equipment (spatulas, weighing paper, containers) and waste disposal containers are within the fume hood before introducing the chemical.

  • Don PPE : Put on all required PPE as specified in the table above, ensuring a proper fit.

Chemical Handling
  • Weighing : If weighing the solid, do so within the fume hood. Use smooth, deliberate motions to avoid generating dust.

  • Making Solutions : If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during dissolution.

  • Avoid Contamination : Use dedicated equipment. Do not use the same spatula or other utensils for different chemicals to prevent cross-contamination.

  • Post-Handling : After handling, wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Visualization of the Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling risk_assessment 1. Conduct Risk Assessment setup_workspace 2. Set Up Fume Hood & Verify Emergency Equipment risk_assessment->setup_workspace don_ppe 3. Don Full PPE setup_workspace->don_ppe handle_chemical 4. Handle Chemical (Weighing/Transfer) don_ppe->handle_chemical experiment 5. Perform Experiment handle_chemical->experiment waste_disposal 6. Segregate & Dispose of Hazardous Waste experiment->waste_disposal decontaminate 7. Decontaminate Workspace & Equipment waste_disposal->decontaminate doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

Emergency and Disposal Plans

Spill Procedures
  • Small Spills (in fume hood) :

    • Ensure the fume hood sash is lowered.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify the institutional safety officer.

    • Prevent entry into the affected area.

    • Follow institutional procedures for large chemical spills.

First Aid
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal Plan
  • Segregation : All materials contaminated with this compound, including excess chemical, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal : Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.

By implementing these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their research environment.

References

  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem. [URL: https://www.benchchem.
  • Personal protective equipment for handling Methyl carbamate-d3. Benchchem. [URL: https://www.benchchem.
  • 2 - SAFETY D
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [URL: https://osha.oregon.gov/edu/forms/factsheets/fs37.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC454970010&productDescription=2%2C2%2C2-Trifluoroethyl+trifluoromethanesulfonate%2C+99%25%2C+Thermo+Scientific&vendorId=VN00033897&countryCode=US&language=en]
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
  • This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB03082103.htm]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/97079.htm]
  • 2,2,2-trifluoroethyl carbamate | CAS 461-37-0. AMERICAN ELEMENTS. [URL: https://www.americanelements.
  • MATERIAL SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). [URL: https://www.provistaco.com/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs/]
  • 1197741-10-8|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/1197741-10-8.html]
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. Santa Cruz Biotechnology. (2022-06-02).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (2022-11-17). [URL: https://www.mdpi.com/2079-6382/11/11/1577]
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/M1193_EN_EU.pdf]
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate. Smolecule. (2023-08-16). [URL: https://www.smolecule.
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. ResearchGate. (2025-08-07). [URL: https://www.researchgate.
  • Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • This compound 1g. Dana Bioscience. [URL: https://danabioscience.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950153/]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27). [URL: https://www.mdpi.com/1420-3049/28/21/7288]
  • 1,2,2-Trifluoroethyl trifluoromethyl ether. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2107-3-04.pdf]
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80366]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.